Product packaging for griseusin B(Cat. No.:)

griseusin B

Cat. No.: B1249125
M. Wt: 446.4 g/mol
InChI Key: ZALAFWZWSLVCID-VXUQJGMHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Griseusin B is a benzoisochromanequinone and a member of p-quinones. It has a role as a metabolite.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22O10 B1249125 griseusin B

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H22O10

Molecular Weight

446.4 g/mol

IUPAC Name

2-[(1R,3S,3'S,4'R,6'R)-4'-acetyloxy-3',9-dihydroxy-6'-methyl-5,10-dioxospiro[3,4-dihydrobenzo[g]isochromene-1,2'-oxane]-3-yl]acetic acid

InChI

InChI=1S/C22H22O10/c1-9-6-15(30-10(2)23)21(29)22(31-9)18-13(7-11(32-22)8-16(25)26)19(27)12-4-3-5-14(24)17(12)20(18)28/h3-5,9,11,15,21,24,29H,6-8H2,1-2H3,(H,25,26)/t9-,11+,15-,21+,22-/m1/s1

InChI Key

ZALAFWZWSLVCID-VXUQJGMHSA-N

Isomeric SMILES

C[C@@H]1C[C@H]([C@@H]([C@@]2(O1)C3=C(C[C@H](O2)CC(=O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC(=O)C

Canonical SMILES

CC1CC(C(C2(O1)C3=C(CC(O2)CC(=O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC(=O)C

Synonyms

griseusin
griseusin A
griseusin B
griseusin C
griseusin F
griseusin G
griseusins

Origin of Product

United States

Foundational & Exploratory

The Discovery of Griseusin B from Streptomyces griseus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseusin B, a member of the pyranonaphthoquinone class of antibiotics, is a secondary metabolite produced by the soil-dwelling bacterium Streptomyces griseus. First isolated in 1976, this compound has garnered interest for its antibacterial activity, particularly against Gram-positive bacteria.[1] Subsequent research has delved into its total synthesis, structural elucidation, and mechanism of action, revealing its potential as a lead compound in drug discovery. This technical guide provides a comprehensive overview of the discovery of this compound, detailing its production, isolation, characterization, and biological activities.

Production of this compound

The production of this compound is achieved through the fermentation of Streptomyces griseus. While specific protocols for maximizing this compound yield are not extensively detailed in publicly available literature, general fermentation parameters for Streptomyces griseus can be adapted.

Fermentation Protocol

A general protocol for the fermentation of Streptomyces griseus for the production of secondary metabolites is outlined below. Optimization of these parameters is crucial for maximizing the yield of this compound.

1. Inoculum Preparation:

  • Aseptically transfer spores of a this compound-producing strain of Streptomyces griseus to a suitable agar medium, such as Starch Casein Agar (SCA).[2]

  • Incubate the plates at 28°C until sufficient sporulation is observed.

  • Prepare a spore suspension in sterile water or a suitable buffer.

2. Seed Culture:

  • Inoculate a seed flask containing a suitable liquid medium with the spore suspension. A typical medium contains a carbon source (e.g., glucose), a nitrogen source (e.g., soybean meal), and mineral salts.[3]

  • Incubate the seed culture at 28°C on a rotary shaker for 2-3 days to obtain a high mycelial biomass.

3. Production Fermentation:

  • Transfer the seed culture to a larger production fermenter containing the production medium.

  • The production medium typically consists of a carbon source, a nitrogen source, and trace elements. Studies on streptomycin production suggest that soybean meal and glucose are effective nitrogen and carbon sources, respectively.[3]

  • Maintain the fermentation at 28°C with adequate aeration and agitation. The pH is a critical parameter and should be maintained in the range of 7.6-8.0 for optimal secondary metabolite production in S. griseus.[3]

  • The fermentation is typically carried out for 7-10 days.[3]

Fermentation Workflow

Fermentation_Workflow cluster_inoculum Inoculum Preparation cluster_seed Seed Culture cluster_production Production Fermentation S_griseus_spores Streptomyces griseus spores Agar_plate Starch Casein Agar Plate S_griseus_spores->Agar_plate Inoculation Spore_suspension Spore Suspension Agar_plate->Spore_suspension Harvesting Seed_flask Seed Flask (Liquid Medium) Spore_suspension->Seed_flask Inoculation Mycelial_biomass High Mycelial Biomass Seed_flask->Mycelial_biomass Incubation (2-3 days, 28°C) Production_fermenter Production Fermenter Mycelial_biomass->Production_fermenter Inoculation Griseusin_B_broth Fermentation Broth containing this compound Production_fermenter->Griseusin_B_broth Incubation (7-10 days, 28°C, pH 7.6-8.0)

Caption: A generalized workflow for the fermentation of Streptomyces griseus to produce this compound.

Extraction and Purification

Following fermentation, this compound is extracted from the culture broth and purified using chromatographic techniques.

Extraction and Purification Protocol

1. Extraction:

  • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

  • Extract the mycelial cake and the supernatant separately with an organic solvent such as acetone or ethyl acetate.

  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

2. Purification:

  • The crude extract can be subjected to preliminary purification using techniques like solvent-solvent partitioning.

  • Further purification is typically achieved through a series of chromatographic steps.

  • Medium Pressure Liquid Chromatography (MPLC): The crude extract can be fractionated on a silica gel column using a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing this compound are further purified on a C18 column using a suitable mobile phase, such as a gradient of water and acetonitrile or methanol, often with the addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

  • Monitor the fractions for the presence of this compound using techniques like thin-layer chromatography (TLC) or analytical HPLC with UV detection.

Extraction and Purification Workflow

Extraction_Purification_Workflow Fermentation_broth Fermentation Broth Centrifugation Centrifugation Fermentation_broth->Centrifugation Mycelium Mycelium Centrifugation->Mycelium Supernatant Supernatant Centrifugation->Supernatant Solvent_extraction Solvent Extraction (e.g., Acetone) Mycelium->Solvent_extraction Supernatant->Solvent_extraction Crude_extract Crude Extract Solvent_extraction->Crude_extract MPLC MPLC (Silica Gel) Crude_extract->MPLC Fractions Fractions containing this compound MPLC->Fractions RP_HPLC RP-HPLC (C18) Fractions->RP_HPLC Pure_griseusin_B Pure this compound RP_HPLC->Pure_griseusin_B

Caption: A general workflow for the extraction and purification of this compound from S. griseus culture.

Structural Characterization

The structure of this compound was elucidated using a combination of spectroscopic techniques.

Physicochemical and Spectroscopic Data
PropertyValue
Molecular Formula C₂₂H₂₂O₁₀[1]
Molecular Weight 446.4 g/mol [4]
Appearance Yellow-orange amorphous powder
UV-Vis λmax Characteristic of a 5-hydroxy-1,4-naphthoquinone chromophore[1]
Mass Spectrometry (ESI-MS) [M+H]⁺ at m/z 447.1286
Representative ¹H and ¹³C NMR Data (of a Griseusin Derivative)
Position¹³C (ppm)¹H (ppm, J in Hz)
195.6-
369.84.74 (d, 5.0)
481.9-
4a141.2-
5181.3-
5a131.4-
6118.97.60 (dd, 7.4, 1.5)
7137.47.82 (dd, 8.6, 7.4)
8125.37.43 (dd, 8.6, 1.5)
9160.8-
9a114.9-
10186.3-
10a140.2-
1134.43.61 (dd, 18.1, 5.0), 2.59 (d, 18.1)
12174.1-

Data adapted from a study on a griseusin derivative.[5]

Biological Activity

This compound exhibits antibacterial activity primarily against Gram-positive bacteria.

Antibacterial Spectrum

While extensive MIC data for this compound is not available, a related compound, 3′-O-α-d-forosaminyl-(+)-griseusin A, has shown potent activity against several Gram-positive pathogens.

OrganismMIC (µg/mL)
Staphylococcus aureus Smith0.39
Methicillin-resistant Staphylococcus aureus (MRSA) No. 50.78
Bacillus subtilis PCI 2190.39

Data for 3′-O-α-d-forosaminyl-(+)-griseusin A.[5]

Mechanism of Action

Recent studies have elucidated the mechanism of action of griseusins, identifying them as inhibitors of key antioxidant enzymes.

Griseusins, including this compound, have been identified as potent inhibitors of peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3).[6][7] These enzymes are crucial for maintaining redox homeostasis within cells. By inhibiting Prx1 and Grx3, griseusins lead to an accumulation of reactive oxygen species (ROS). The increased intracellular ROS levels can trigger downstream signaling pathways that inhibit cell proliferation and induce apoptosis. One of the key affected pathways is the mTORC1/4E-BP1 signaling axis, which is involved in protein synthesis and cell growth.

Signaling Pathway of this compound Inhibition

Griseusin_MoA Griseusin_B This compound Prx1 Peroxiredoxin 1 (Prx1) Griseusin_B->Prx1 Grx3 Glutaredoxin 3 (Grx3) Griseusin_B->Grx3 ROS Increased Reactive Oxygen Species (ROS) Prx1->ROS Reduces Grx3->ROS Reduces mTORC1 mTORC1 ROS->mTORC1 Inhibits 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates & Inactivates Protein_synthesis Protein Synthesis 4EBP1->Protein_synthesis Inhibits Cell_growth Cell Growth Inhibition & Apoptosis Protein_synthesis->Cell_growth Leads to

Caption: Proposed mechanism of action of this compound, involving the inhibition of Prx1 and Grx3.

Biosynthesis

The biosynthesis of this compound in Streptomyces griseus involves a type II polyketide synthase (PKS) system. The core polyketide chain is assembled from acetate units and subsequently undergoes a series of enzymatic modifications, including cyclization, reduction, and glycosylation, to form the final griseusin structure.

Proposed Biosynthetic Pathway of this compound

Griseusin_Biosynthesis Acetyl_CoA Acetyl-CoA + Malonyl-CoA PKS Type II Polyketide Synthase (PKS) Acetyl_CoA->PKS Polyketide_chain Polyketide Chain PKS->Polyketide_chain Cyclases Cyclases / Aromatases Polyketide_chain->Cyclases Naphthoquinone_core Naphthoquinone Core Cyclases->Naphthoquinone_core Reductases Reductases Naphthoquinone_core->Reductases Reduced_intermediate Reduced Intermediate Reductases->Reduced_intermediate Glycosyltransferase Glycosyltransferase (if applicable for derivatives) Reduced_intermediate->Glycosyltransferase Glycosylation Griseusin_B This compound Reduced_intermediate->Griseusin_B Further modifications Griseusin_derivatives Griseusin_derivatives Glycosyltransferase->Griseusin_derivatives Glycosylation

Caption: A simplified overview of the proposed biosynthetic pathway for this compound.

Conclusion

This compound, a pyranonaphthoquinone from Streptomyces griseus, represents a promising scaffold for the development of new antibacterial agents. Its unique structure and its mechanism of action, targeting key redox-regulating enzymes, offer a potential avenue to combat drug-resistant Gram-positive pathogens. Further research into optimizing its production, exploring its full antibacterial spectrum, and conducting structure-activity relationship studies will be crucial in realizing its therapeutic potential.

References

Unraveling the Molecular Architecture of Griseusin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseusin B, a member of the pyranonaphthoquinone family of natural products, has garnered significant interest within the scientific community due to its potent biological activities. First isolated from Streptomyces griseus, this class of compounds is characterized by a distinctive fused spiro-ring system.[1][2] The precise determination of their complex three-dimensional structure is paramount for understanding their mechanism of action and for guiding synthetic efforts toward novel analogs with improved therapeutic potential. This technical guide provides an in-depth overview of the chemical structure elucidation of this compound, with a focus on the key experimental protocols and data interpretation that have been instrumental in defining its molecular framework.

Core Methodology: A Multi-faceted Spectroscopic Approach

The elucidation of this compound's structure relies on a synergistic combination of modern spectroscopic techniques. High-resolution mass spectrometry (HRMS) provides crucial information regarding the elemental composition, while a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments allows for the detailed mapping of the carbon skeleton and the relative stereochemistry of its chiral centers.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR spectroscopic analysis is central to the structural characterization of this compound and its analogs. The following protocols are representative of the methods employed:

  • Sample Preparation: A sample of the purified compound (typically 1-5 mg) is dissolved in a deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6). The choice of solvent is critical to ensure solubility and to minimize interference with the signals of interest.

  • 1D NMR (¹H and ¹³C):

    • ¹H NMR spectra are acquired to identify the number and types of protons present in the molecule, their chemical environment, and their scalar coupling relationships.

    • ¹³C NMR spectra, often acquired with proton decoupling, reveal the number of unique carbon atoms and provide information about their hybridization state (sp³, sp², sp).

  • 2D NMR:

    • COSY (Correlation Spectroscopy): This experiment identifies proton-proton scalar couplings, allowing for the tracing of contiguous spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of proton signals to their corresponding carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. It is instrumental in connecting the various spin systems and piecing together the overall carbon framework, especially across quaternary carbons.[3][4][5]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing crucial information about the relative stereochemistry and conformation of the molecule. Key NOE cross-peaks are highlighted to determine the spatial arrangement of substituents.[5][6]

High-Resolution Mass Spectrometry (HRMS)
  • Technique: High-resolution electrospray ionization mass spectrometry (HRESIMS) is commonly used to determine the accurate mass of the molecule.

  • Procedure: The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer. The instrument is calibrated to provide a highly accurate mass measurement, typically with an error of less than 5 ppm. This allows for the unambiguous determination of the molecular formula.[3] For example, the molecular formula for a griseusin derivative was assigned as C₃₅H₄₄N₂O₁₄S based on the [M+H]⁺ ion at m/z 749.2589.[3]

Data Presentation: Spectroscopic Data for a Griseusin Analog

The following table summarizes the ¹H and ¹³C NMR data for a closely related griseusin analog, 4-AcCys-FGA, as reported in the literature.[5] This data is illustrative of the type of information used to elucidate the structure of this compound.

PositionδC (ppm), MultδH (ppm) (Mult, J in Hz)
195.6, C
369.8, CH4.74, d (5.0)
481.9, C
4a141.2, C
5181.3, C
5a131.4, C
6118.9, CH7.60, dd (7.4, 1.5)
7137.4, CH7.82, dd (8.6, 7.4)
8125.3, CH7.43, dd (8.6, 1.5)
9160.8, C
9-OH11.72, br s
9a114.9, C
10186.3, C
10a140.2, C
1134.4, CH₂3.61, dd (18.1, 5.0) / 2.59, d (18.1)
12174.1, C
3'70.9, CH4.78, d (4.2)
4'65.1, CH5.49, t (4.2)

NMR data recorded in DMSO-d6 at 500 MHz for ¹H and 125 MHz for ¹³C.[5]

Logical Workflow and Structural Representation

The process of elucidating the chemical structure of this compound is a logical progression from initial characterization to the final three-dimensional model. This workflow, along with the resulting chemical structure, can be visualized using Graphviz.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_initial_analysis Initial Characterization cluster_nmr NMR Spectroscopy cluster_structure_assembly Structure Assembly & Verification Isolation Isolation from Streptomyces sp. Purification Chromatographic Purification (MPLC, HPLC) Isolation->Purification HRMS High-Resolution Mass Spectrometry (HRMS) Purification->HRMS OneD_NMR 1D NMR (¹H, ¹³C) Purification->OneD_NMR MolecularFormula Determine Molecular Formula HRMS->MolecularFormula PlanarStructure Elucidate Planar Structure MolecularFormula->PlanarStructure TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR NOESY NOESY TwoD_NMR->NOESY TwoD_NMR->PlanarStructure RelativeStereo Determine Relative Stereochemistry NOESY->RelativeStereo PlanarStructure->RelativeStereo TotalSynthesis Confirmation by Total Synthesis RelativeStereo->TotalSynthesis FinalStructure Final 3D Structure of this compound TotalSynthesis->FinalStructure

Logical workflow for the structure elucidation of this compound.

Griseusin_B_Structure Chemical Structure of this compound (C22H22O10) C1 C1 C3 C3 C4 C4 C4a C4a C5 C5 C5a C5a C6 C6 C7 C7 C8 C8 C9 C9 C9a C9a C10 C10 C10a C10a C11 C11 C12 C12 C1_prime C1' C3_prime C3' C4_prime C4' C5_prime C5' C6_prime C6' O_pyran O O_lactone O O5 O O10 O O9 OH O_acetate O C_acetate_carbonyl C O_acetate_carbonyl O C_acetate_methyl CH3 C_carboxyl COOH C_methyl CH3 Spiroketal Spiroketal linkage Dihydropyran Dihydropyran ring Spiroketal->Dihydropyran Pyran Substituted pyran ring Spiroketal->Pyran Acetic_acid_sidechain Acetic acid side chain Dihydropyran->Acetic_acid_sidechain Acetate_group Acetate group Pyran->Acetate_group Naphthoquinone Naphthoquinone Naphthoquinone->Spiroketal

Simplified block representation of the this compound chemical structure.

Conclusion

The structural elucidation of this compound is a testament to the power of modern spectroscopic methods. Through the careful application and interpretation of data from NMR and mass spectrometry, the complex polycyclic structure of this natural product has been confidently assigned. This detailed structural information is invaluable for ongoing research into the biological activities of the griseusin family and provides a solid foundation for the rational design of new therapeutic agents. The total synthesis of griseusins further confirms these structural assignments and opens avenues for creating diverse analogs for structure-activity relationship studies.[1][6][7][8]

References

An In-depth Technical Guide to the Pyranonaphthoquinone Core of Griseusin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseusin B, a member of the pyranonaphthoquinone (PNQ) family of natural products, has garnered significant interest within the scientific community due to its potent biological activities. This technical guide provides a comprehensive overview of the pyranonaphthoquinone core of this compound, detailing its chemical structure, biosynthesis, mechanism of action, and relevant experimental protocols. The document focuses on the core's role as a potent inhibitor of key antioxidant enzymes, leading to the induction of oxidative stress and the modulation of critical cellular signaling pathways implicated in cancer and other diseases. Quantitative data from relevant studies are presented in tabular format, and key molecular pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Chemical Structure and Properties

The core of this compound is a complex pyranonaphthoquinone structure characterized by a spiroketal system. The IUPAC name for this compound is 2-[(1R,3S,3'S,4'R,6'R)-4'-acetyloxy-3',9-dihydroxy-6'-methyl-5,10-dioxospiro[3,4-dihydrobenzo[g]isochromene-1,2'-oxane]-3-yl]acetic acid.[1] Its molecular formula is C22H22O10, with a molecular weight of 446.4 g/mol .[1] The intricate stereochemistry of the molecule is crucial for its biological activity.

Biosynthesis of the Pyranonaphthoquinone Core

The biosynthesis of the griseusin pyranonaphthoquinone core is orchestrated by a type II polyketide synthase (PKS) gene cluster.[2] While the complete biosynthetic pathway for this compound is not fully elucidated, it is understood to involve the iterative condensation of acetate units by the PKS machinery to form a polyketide chain. This chain then undergoes a series of cyclization, aromatization, and tailoring reactions, including glycosylation and oxidation, to yield the final complex structure.[2][3] The biosynthetic gene clusters responsible for griseusin production have been identified in Streptomyces species.[2][3]

Mechanism of Action: Inhibition of Peroxiredoxin and Glutaredoxin

Recent studies have elucidated that griseusins, including those with the core structure of this compound, exert their biological effects primarily through the inhibition of the antioxidant enzymes peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3).[4][5][6]

Signaling Pathway of this compound Action

GriseusinB_Pathway cluster_inhibition Enzyme Inhibition GriseusinB This compound (Pyranonaphthoquinone Core) Prx1 Peroxiredoxin 1 (Prx1) GriseusinB->Prx1 Inhibits Grx3 Glutaredoxin 3 (Grx3) GriseusinB->Grx3 Inhibits ROS Increased Intracellular Reactive Oxygen Species (ROS) Prx1->ROS Leads to Grx3->ROS Leads to mTORC1 mTORC1 (Mechanistic Target of Rapamycin Complex 1) ROS->mTORC1 Inhibits p4EBP1 Phosphorylated 4E-BP1 mTORC1->p4EBP1 Phosphorylates Apoptosis Apoptosis Induction p4EBP1->Apoptosis Leads to (when inhibited) TumorSuppression Tumor Suppression p4EBP1->TumorSuppression Leads to (when inhibited)

Caption: Signaling pathway of the this compound pyranonaphthoquinone core.

This inhibition of Prx1 and Grx3 disrupts cellular redox homeostasis, leading to a significant increase in intracellular reactive oxygen species (ROS).[4][5] The elevated ROS levels, in turn, inhibit the mTORC1 (mechanistic target of rapamycin complex 1) signaling pathway.[4][5] A key downstream effector of mTORC1 is the phosphorylation of 4E-BP1, a translational repressor. By inhibiting mTORC1, the pyranonaphthoquinone core prevents the phosphorylation of 4E-BP1, which ultimately leads to the induction of apoptosis and suppression of tumor growth.[4][5]

Biological Activity and Quantitative Data

The pyranonaphthoquinone core of this compound and its analogues exhibit potent cytotoxic activity against a range of cancer cell lines. While specific IC50 values for this compound are not extensively reported in the cited literature, data for structurally related griseusins highlight the potential of this chemical scaffold.

Table 1: Cytotoxicity of Griseusin Analogues Against Cancer Cell Lines

CompoundA549 (Lung) IC50 (µM)PC3 (Prostate) IC50 (µM)HCT116 (Colon) IC50 (µM)DLD-1 (Colon) IC50 (µM)
Griseusin A >20>20>2>2
ent-Griseusin A 1.8 ± 0.30.3 ± 0.10.3 ± 0.10.2 ± 0.1
Griseusin C >20>20>2>2
ent-Griseusin C 1.3 ± 0.20.2 ± 0.10.2 ± 0.040.1 ± 0.02
Compound 13 (Model Griseusin) 1.2 ± 0.20.2 ± 0.040.1 ± 0.010.04 ± 0.01

Data extracted from Zhang et al., 2019.[4] IC50 values are presented as mean ± standard deviation.

Table 2: Inhibition of Peroxiredoxins by a Model Griseusin Analogue

CompoundPrx1 Apparent IC50 (µM)Prx2 Apparent IC50 (µM)
Compound 13 2.37.3

Data extracted from Zhang et al., 2019.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research on the this compound pyranonaphthoquinone core. The following sections outline the methodologies for key experiments.

Total Synthesis of the this compound Pyranonaphthoquinone Core

A divergent, modular strategy has been developed for the enantioselective total synthesis of griseusin-type pyranonaphthoquinones.[4] A key step in the synthesis of the this compound series involves a copper-catalyzed enantioselective boration–hydroxylation.[4]

Experimental Workflow for this compound Core Synthesis

Synthesis_Workflow Start Starting Materials (e.g., Bromobutenoate) Suzuki Palladium-catalyzed Suzuki Coupling Start->Suzuki Boration Cu-catalyzed Enantioselective β-Boration-Hydroxylation Suzuki->Boration Olefination Hydroxyl-directed C-H Olefination Boration->Olefination Cyclization Epoxidation-Cyclization Olefination->Cyclization Maturation Diastereoselective Reduction & Regioselective Acetylation Cyclization->Maturation Final This compound Core Maturation->Final

Caption: A generalized workflow for the total synthesis of the this compound core.

Key Synthetic Steps:

  • Palladium-catalyzed Suzuki coupling: Coupling of a boronic acid with a bromobutenoate derivative to form an α,β-unsaturated ester.[4]

  • Copper-catalyzed enantioselective boration–hydroxylation: Introduction of a hydroxyl group at the β-position with high enantioselectivity.[4]

  • Hydroxyl-directed C–H olefination: Formation of the central pyran ring.[4]

  • Epoxidation–cyclization: Construction of the spiroketal core.[4]

  • Maturation: Final stereoselective reductions and regioselective acetylations to yield the target molecule.[4]

Peroxiredoxin 1 (Prx1) Inhibition Assay

The inhibitory activity of the this compound core against Prx1 can be assessed using a variety of methods. A common approach involves monitoring the peroxidase activity of the enzyme.

Protocol Outline:

  • Recombinant Prx1 Expression and Purification: Express and purify recombinant human Prx1.

  • Assay Reaction: In a suitable buffer (e.g., HEPES), combine recombinant Prx1, a reducing agent (e.g., DTT), and the this compound compound at various concentrations.

  • Initiation of Reaction: Initiate the reaction by adding a peroxide substrate (e.g., H2O2 or t-BOOH).

  • Measurement of Peroxide Consumption: After a defined incubation period, stop the reaction and measure the amount of remaining peroxide. This can be achieved by adding a reagent that forms a colored product with the peroxide, such as ammonium ferrous sulfate and aminosalicylic acid, and measuring the absorbance at a specific wavelength (e.g., 425 nm).[7]

  • Data Analysis: Calculate the percentage of inhibition at each concentration of the this compound compound and determine the IC50 value by fitting the data to a dose-response curve.

Glutaredoxin 3 (Grx3) Activity Assay

The activity of Grx3 can be measured using a coupled enzyme assay that monitors the reduction of a substrate.

Protocol Outline:

  • Recombinant Grx3 Expression and Purification: Express and purify recombinant human Grx3.

  • Coupled Assay System: The assay mixture typically contains the substrate for Grx3 (e.g., 3'-phosphoadenylylsulfate, PAPS), PAPS reductase, glutathione reductase, NADPH, and reduced glutathione in a suitable buffer (e.g., Tris-HCl).[8]

  • Inhibition Measurement: Add the this compound compound at various concentrations to the assay mixture containing Grx3.

  • Monitoring NADPH Consumption: The activity of Grx3 is indirectly measured by monitoring the decrease in NADPH absorbance at 340 nm, which is coupled to the reduction of the substrate by Grx3.[8]

  • Data Analysis: Calculate the rate of NADPH consumption in the presence and absence of the inhibitor to determine the percentage of inhibition and the IC50 value.

Cellular Thermal Shift Assay (CETSA)

To confirm target engagement within a cellular context, a Cellular Thermal Shift Assay (CETSA) can be performed. This assay measures the thermal stabilization of a target protein upon ligand binding.

Logical Relationship for Target Engagement Confirmation

CETSA_Logic Binding This compound binds to Prx1/Grx3 in cells Stabilization Thermal Stabilization of Prx1/Grx3 Binding->Stabilization Heat Heat Treatment of Cell Lysate Stabilization->Heat Denaturation Reduced Denaturation of Prx1/Grx3 Heat->Denaturation Leads to Detection Higher levels of soluble Prx1/Grx3 detected (e.g., by Western Blot) Denaturation->Detection

Caption: Logical workflow for confirming target engagement using CETSA.

Future Directions and Drug Development Potential

The pyranonaphthoquinone core of this compound represents a promising scaffold for the development of novel therapeutics. Its unique mechanism of action, involving the dual inhibition of Prx1 and Grx3 and the subsequent induction of ROS-mediated cell death, offers a potential strategy to overcome resistance to conventional anticancer agents. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of this compound analogues to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Evaluating the antitumor efficacy of lead compounds in preclinical animal models of cancer.

  • Combination Therapies: Investigating the synergistic potential of this compound analogues with other anticancer drugs, particularly those that are susceptible to redox modulation.

  • Exploration of Other Therapeutic Areas: Given the central role of oxidative stress in various diseases, the therapeutic potential of the this compound core could be explored in other areas such as neurodegenerative diseases and inflammatory disorders.

Conclusion

The pyranonaphthoquinone core of this compound is a fascinating and biologically active natural product scaffold. Its ability to potently inhibit the key antioxidant enzymes Prx1 and Grx3, leading to the induction of oxidative stress and the suppression of the mTORC1 signaling pathway, underscores its potential as a lead structure for the development of novel therapeutics. This technical guide provides a foundational understanding of this important molecule, offering valuable insights and methodologies for researchers and drug development professionals seeking to explore its therapeutic utility.

References

The Stereochemical Labyrinth of Griseusin B: A Technical Guide to the Spiro-Ring System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Griseusin B, a member of the pyranonaphthoquinone family of natural products, possesses a complex and stereochemically rich spiro-ring system that is crucial for its biological activity. The precise spatial arrangement of atoms in this core structure has been a subject of significant synthetic and analytical efforts. This technical guide provides an in-depth analysis of the stereochemistry of the this compound spiro-ring system, detailing the experimental methodologies and data that have cemented our understanding of its absolute configuration.

The Absolute Configuration of this compound

The definitive absolute configuration of naturally occurring this compound has been established as (1R,3S,3'S,4'R,6'R).[1] This assignment is the culmination of extensive work in enantioselective total synthesis and detailed spectroscopic analysis, primarily through Nuclear Magnetic Resonance (NMR). The spirocyclic core, which distinguishes the griseusins from other pyranonaphthoquinones, presents a significant stereochemical challenge with five stereocenters dictating the molecule's three-dimensional architecture.[2]

Elucidation of Stereochemistry through Enantioselective Total Synthesis

The absolute stereochemistry of this compound was unequivocally confirmed through its total synthesis, where each stereocenter was methodically and selectively installed. A divergent, modular strategy has been a key approach, allowing for the controlled construction of the complex scaffold.[2][3][4]

A critical step in establishing the stereochemistry of the open D-ring system of this compound involves a copper-catalyzed enantioselective boration-hydroxylation reaction.[2][3][4] This reaction sets the stereochemistry of the precursor to the C-ring. Subsequent steps, including a hydroxyl-directed C-H olefination and a diastereoselective epoxidation-cyclization, are employed to construct the spiro-pyrano core.[2][3][4] The stereochemical integrity of the C1 stereocenter is a primary hurdle in the synthesis, and strategies are designed to ensure its stability throughout the synthetic sequence.[3]

The logical workflow for the stereochemical determination via synthesis can be visualized as follows:

This compound Stereochemistry Determination Workflow Logic Flow for Stereochemical Assignment of this compound cluster_synthesis Enantioselective Synthesis cluster_analysis Spectroscopic & Analytical Comparison A Starting Materials (achiral or known stereochemistry) B Cu-catalyzed Enantioselective Boration-Hydroxylation A->B C Hydroxyl-directed C-H Olefination B->C D Diastereoselective Epoxidation-Cyclization (forms spiro-core) C->D E Synthetic this compound (defined absolute configuration) D->E G NMR Spectroscopy (NOESY, J-coupling) E->G H Optical Rotation E->H F Natural this compound F->G F->H I Comparison of Data G->I H->I J Confirmation of Absolute Stereochemistry I->J

Caption: Workflow for determining the absolute stereochemistry of this compound.

Spectroscopic Analysis: The Power of NMR

While total synthesis provides a powerful tool for assigning absolute stereochemistry, NMR spectroscopy, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), is indispensable for determining the relative stereochemistry of the spiro-ring system. NOESY experiments reveal through-space proximities between protons, allowing for the deduction of their relative orientations.

For griseusin analogues, key NOESY correlations have been instrumental. For instance, in a related griseusin derivative, correlations between H-3' and H-5'ax, and between H-6' and H-5'eq, helped to establish the relative configuration of the pyran E ring.[5] The multiplicity and coupling constants of specific protons also provide crucial stereochemical information. For example, a small 3JH,H coupling constant for H-4' indicated an equatorial orientation for this proton.[5]

The experimental workflow for stereochemical analysis using NMR is as follows:

NMR Experimental Workflow NMR-based Stereochemical Analysis Workflow A Isolate this compound or Synthetic Analogue B Prepare High-Purity NMR Sample A->B C Acquire 1D NMR Spectra (¹H, ¹³C) B->C D Acquire 2D NMR Spectra (COSY, HSQC, HMBC, NOESY) C->D E Assign Proton and Carbon Signals C->E D->E F Analyze J-coupling Constants E->F G Analyze NOESY Cross-Peaks E->G H Propose Relative Stereochemistry F->H G->H I Compare with Synthetic Standards or Computational Models H->I J Confirm Stereochemical Assignment I->J

Caption: Experimental workflow for NMR-based stereochemical elucidation.

Quantitative NMR Data
Parameter Typical Value/Observation Stereochemical Implication Reference
3JH-4', H-5'Small (e.g., 3.3 Hz)Equatorial orientation of H-4'[5]
3JH-6', H-5'axLarge (e.g., ~8-9 Hz)Axial orientation of H-6'[5]
NOESY CorrelationH-3' / H-5'axProximity indicating a specific chair conformation[5]
NOESY CorrelationH-6' / H-5'eqProximity confirming relative stereochemistry[5]

X-ray Crystallography: The Gold Standard

For absolute stereochemical determination, single-crystal X-ray diffraction is the most definitive method.[6] While a crystal structure for this compound has not been reported, the structures of related compounds, such as griseusins F and G, have been elucidated using this technique.[7] The process involves obtaining a high-quality crystal of the compound, which can be challenging, and then analyzing the diffraction pattern of X-rays passed through the crystal to generate a three-dimensional electron density map of the molecule. This provides unambiguous proof of the connectivity and stereochemistry of all atoms.

Experimental Protocols

The following are generalized protocols for the key experiments used in the stereochemical determination of this compound and its analogues, based on published methodologies.

General NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 1-5 mg of the purified compound in approximately 0.5 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Data Acquisition: Record 1D (1H, 13C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • NOESY Experiment: For NOESY experiments, use a mixing time appropriate for the size of the molecule (typically 300-800 ms) to observe key correlations.

  • Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).

  • Analysis: Assign all proton and carbon signals based on chemical shifts, coupling patterns, and correlations from COSY, HSQC, and HMBC spectra. Analyze the NOESY spectrum to identify through-space correlations and deduce the relative stereochemistry. Measure key coupling constants from the high-resolution 1H spectrum to determine dihedral angles and substituent orientations.

General Protocol for Enantioselective Synthesis (Illustrative Key Step)

Copper-Catalyzed Enantioselective Boration–Hydroxylation:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the α,β-unsaturated ester precursor and a chiral diphosphine ligand in a suitable anhydrous solvent (e.g., THF).

  • Reagent Addition: Add the copper catalyst precursor (e.g., Cu(OTf)2) and the boron source (e.g., bis(pinacolato)diboron).

  • Reaction Execution: Stir the reaction mixture at the specified temperature for the required duration, monitoring the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, quench the reaction and perform an aqueous workup. Purify the resulting boronate ester by column chromatography.

  • Oxidation: Oxidize the boronate ester to the corresponding alcohol using standard conditions (e.g., NaOH, H2O2) to yield the chiral alcohol with high enantioselectivity.[2]

Conclusion

The stereochemistry of the this compound spiro-ring system is a testament to the power of modern organic synthesis and spectroscopic analysis. The absolute configuration, (1R,3S,3'S,4'R,6'R), is firmly established through a combination of enantioselective total synthesis, which allows for the controlled installation of each stereocenter, and detailed NMR studies, which confirm the relative spatial arrangement of the atoms. While X-ray crystallography remains the ultimate arbiter of molecular structure, its application is dependent on obtaining suitable crystals. For this compound, the convergence of evidence from synthesis and spectroscopy provides a compelling and definitive stereochemical assignment, crucial for understanding its structure-activity relationship and for the future development of related therapeutic agents.

References

Unlocking Nature's Pharmacy: A Technical Guide to the Identification of the Griseusin B Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data associated with the identification and characterization of the griseusin B biosynthetic gene cluster (BGC). Griseusins are a class of pyranonaphthoquinone polyketides with notable antibiotic properties, making their biosynthetic machinery a subject of significant interest for natural product discovery and bioengineering. This document details the key genes, experimental workflows, and quantitative data essential for researchers in the field.

The this compound Biosynthetic Gene Cluster: A Genetic Blueprint

The biosynthesis of this compound is orchestrated by a type II polyketide synthase (PKS) gene cluster. Initial identification and sequencing efforts in Streptomyces griseus K-63 laid the groundwork for understanding this pathway.[1][2] More recent work on other strains, such as Streptomyces sp. CA-256286, has expanded our knowledge, revealing both conserved and unique genetic features.[3][4]

Core Biosynthetic Genes in Streptomyces griseus K-63

A foundational 5.4-kb segment of the griseusin PKS gene cluster from S. griseus K-63 was cloned and sequenced, revealing five key open reading frames (ORFs) essential for the assembly of the polyketide backbone.[1][2]

Gene (ORF)Putative Function
ORF1Ketosynthase (KS)
ORF2Chain length-determining factor (CLF)
ORF3Acyl carrier protein (ACP)
ORF4Cyclase-dehydrase (CYC/DH)
ORF5Ketoreductase (KR)
Comparative Genomics: Insights from Streptomyces sp. CA-256286

Genome mining in Streptomyces sp. CA-256286 identified two candidate type II PKS BGCs with homology to the known griseusin cluster from S. griseus K-63. Multi-omics analyses confirmed that BGC 1.31 is responsible for griseusin production in this strain.[3][4] The table below presents a comparison of the DNA sequence similarity of the core biosynthetic genes.

S. griseus K-63 GeneHomolog in Streptomyces sp. CA-256286 BGC 1.20 (% Similarity)Homolog in Streptomyces sp. CA-256286 BGC 1.31 (% Similarity)
Ketosynthase82.6%79.2%
Acyl carrier protein72.4%68.8%
KetoreductaseNot ReportedNot Reported
Cyclase78.3%75.0%
DehydraseNot ReportedNot Reported

Data adapted from Beck et al., 2021.[3][4]

Experimental Protocols for BGC Identification and Characterization

The identification of the this compound BGC relies on a multi-pronged approach, combining in silico genome mining with targeted molecular biology techniques and analytical chemistry.

Genome Mining for Candidate BGCs

The initial step involves the computational screening of a bacterial genome for putative secondary metabolite BGCs.

Protocol:

  • Whole-Genome Sequencing: Obtain the complete genome sequence of the target Streptomyces strain using next-generation sequencing platforms (e.g., Illumina, PacBio).

  • BGC Prediction: Submit the sequenced genome to specialized bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).

  • Homology Searching: Use the protein sequences of known griseusin PKS genes (e.g., from S. griseus K-63, GenBank accession X77865) as queries in BLASTp or BLASTn searches against the predicted proteome or genome of the target strain to identify homologous gene clusters.

Gene Inactivation via CRISPR-Cas9

To functionally link a candidate BGC to this compound production, targeted gene inactivation is performed. CRISPR-Cas9 has emerged as an efficient tool for this purpose in Streptomyces.

Protocol:

  • gRNA Design: Design a specific guide RNA (gRNA) targeting a key gene within the candidate BGC (e.g., the ketosynthase gene). Ensure the gRNA sequence is unique within the genome to avoid off-target effects.

  • Construction of the CRISPR-Cas9 Plasmid: Clone the designed gRNA into a suitable Streptomyces-E. coli shuttle vector that also expresses the Cas9 nuclease.

  • Conjugation: Transfer the CRISPR-Cas9 plasmid from an E. coli donor strain (e.g., S17-1) to the target Streptomyces strain via intergeneric conjugation.

  • Selection of Mutants: Select for exconjugants that have undergone the desired gene deletion or disruption. This is often achieved through a combination of antibiotic resistance selection and PCR screening.

  • Phenotypic Analysis: Cultivate the wild-type and mutant strains under identical conditions and analyze the culture extracts for the presence or absence of this compound using HPLC.

Heterologous Expression of the BGC

Expressing the candidate BGC in a well-characterized, high-yield host strain can confirm its function and potentially increase product titers.

Protocol:

  • Cloning the BGC: Clone the entire candidate BGC into a suitable expression vector, such as a bacterial artificial chromosome (BAC) or a cosmid.

  • Host Strain Selection: Choose a suitable heterologous host, typically a genetically engineered Streptomyces strain with a clean metabolic background (e.g., S. coelicolor M1152 or S. lividans TK24).

  • Transformation/Conjugation: Introduce the vector containing the BGC into the chosen host strain.

  • Cultivation and Analysis: Ferment the heterologous host and analyze the culture broth for the production of this compound.

Proteomics and Transcriptomics (Multi-Omics Approach)

Differential expression analysis between a this compound-producing and a non-producing condition (e.g., wild-type vs. mutant, or different culture media) can provide strong evidence for the involvement of a specific BGC.[4]

Protocol:

  • Sample Collection: Grow the Streptomyces strain under both producing and non-producing conditions. Harvest mycelia at a time point corresponding to active secondary metabolism.

  • RNA/Protein Extraction: Extract total RNA and protein from the collected samples.

  • Transcriptomics (RNA-Seq):

    • Deplete ribosomal RNA.

    • Construct cDNA libraries and perform high-throughput sequencing.

    • Map the reads to the reference genome and perform differential gene expression analysis to identify upregulated genes within the candidate BGC in the producing condition.

  • Proteomics (LC-MS/MS):

    • Digest the protein extracts into peptides.

    • Analyze the peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Search the resulting spectra against a protein database derived from the genome to identify and quantify proteins.

    • Compare protein abundance between the two conditions to identify overexpressed proteins encoded by the candidate BGC.

HPLC Analysis of this compound Production

High-Performance Liquid Chromatography (HPLC) is the standard method for the detection and quantification of this compound in culture extracts.

Protocol:

  • Sample Preparation:

    • Centrifuge the liquid culture to separate the mycelium from the supernatant.

    • Extract the mycelium and supernatant separately with an organic solvent such as ethyl acetate or a mixture of acetone and methanol.

    • Evaporate the solvent and redissolve the crude extract in a suitable solvent (e.g., methanol or DMSO) for HPLC analysis.

  • Chromatographic Conditions (General Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (often with a modifier like 0.1% formic acid) and acetonitrile or methanol.

    • Detection: Diode array detector (DAD) or UV detector, monitoring at wavelengths relevant for pyranonaphthoquinones (e.g., ~254 nm and ~430 nm).

    • Quantification: Use a standard curve prepared from purified this compound to quantify the production yield.

Visualizing the Process: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes in the identification of the this compound biosynthetic gene cluster.

experimental_workflow cluster_insilico In Silico Analysis cluster_wetlab Wet Lab Validation genome_seq Whole Genome Sequencing antismash antiSMASH Analysis genome_seq->antismash blast BLAST against known griseusin genes antismash->blast candidate_bgc Candidate Griseusin BGC blast->candidate_bgc crispr CRISPR-Cas9 Gene Inactivation candidate_bgc->crispr heterologous Heterologous Expression candidate_bgc->heterologous multiomics Proteomics/Transcriptomics candidate_bgc->multiomics hplc HPLC Analysis crispr->hplc heterologous->hplc production This compound Production Confirmed multiomics->production Upregulation correlated no_production This compound Production Abolished hplc->no_production hplc->production

Caption: Experimental workflow for this compound BGC identification.

griseusin_biosynthesis cluster_pks Type II PKS Action acetyl_coa Acetyl-CoA ks_clf KS & CLF (Chain Initiation & Elongation) acetyl_coa->ks_clf malonyl_coa Malonyl-CoA malonyl_coa->ks_clf polyketide_chain Linear Polyketide Chain kr KR (Reduction) polyketide_chain->kr cyclized_intermediate Cyclized Intermediate griseusin_b This compound cyclized_intermediate->griseusin_b Further modifications (e.g., glycosylation) acp ACP (Acyl Carrier) ks_clf->acp acp->polyketide_chain cyc_dh CYC/DH (Cyclization/Dehydration) kr->cyc_dh cyc_dh->cyclized_intermediate

Caption: Putative biosynthetic pathway of this compound.

Conclusion

The identification of the this compound biosynthetic gene cluster is a prime example of modern natural product drug discovery, integrating genomics, molecular biology, and analytical chemistry. The detailed protocols and data presented in this guide offer a robust framework for researchers aiming to explore and exploit the biosynthetic potential of Streptomyces and other actinobacteria. By understanding and manipulating these genetic blueprints, the scientific community can pave the way for the development of novel antibiotics and other valuable therapeutics.

References

The Core of Griseusin B Synthesis: A Technical Guide to the Type II Polyketide Synthase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseusin B, a member of the pyranonaphthoquinone family of antibiotics, exhibits a range of biological activities, making its biosynthetic machinery a subject of significant interest for natural product chemists and drug development professionals. The core of its biosynthesis is governed by a Type II Polyketide Synthase (PKS), a multi-enzyme complex responsible for the assembly of the polyketide backbone. This technical guide provides an in-depth exploration of the Type II PKS involved in this compound synthesis, detailing the genetic organization, the key enzymatic players, and the experimental methodologies used to elucidate its function.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound originates from a dedicated gene cluster in Streptomyces griseus. The core of this cluster contains a set of genes encoding the Type II Polyketide Synthase. Initial cloning and sequencing efforts of a 5.4-kb DNA segment from Streptomyces griseus K-63 identified five crucial open reading frames (ORFs) that constitute the minimal PKS for griseusin synthesis.[1] The involvement of these genes in griseusin production was unequivocally confirmed through gene replacement experiments, where the deletion of these genes resulted in the loss of griseusin A and B production.[1]

The organization of these core PKS genes is as follows:

  • ORF1 (grisORF1): Encodes the Ketosynthase (KS) , which is responsible for catalyzing the decarboxylative condensation of acyl-CoA extender units.

  • ORF2 (grisORF2): Encodes the Chain Length Factor (CLF) , which, in conjunction with the KS, determines the length of the polyketide chain.

  • ORF3 (grisORF3): Encodes the Acyl Carrier Protein (ACP) , which shuttles the growing polyketide chain between the various enzymatic domains of the PKS.

  • ORF5 (grisORF5): Encodes a Ketoreductase (KR) , which is involved in the reduction of a specific keto group during the biosynthesis.

  • ORF4 (grisORF4): Encodes a Cyclase/Dehydratase (CYC/DH) , which catalyzes the cyclization and subsequent dehydration of the polyketide intermediate to form the aromatic ring system.

The Biosynthetic Pathway: A Stepwise Assembly

The synthesis of the this compound polyketide core is an iterative process initiated by the loading of a starter unit onto the ACP. This is followed by a series of condensation reactions catalyzed by the KS-CLF heterodimer, with each condensation extending the polyketide chain. The KR and CYC/DH enzymes act upon the growing chain at specific points to introduce modifications that ultimately lead to the characteristic pyranonaphthoquinone structure of this compound.

Griseusin_B_Biosynthesis_Pathway Starter_Unit Starter Unit (e.g., Acetyl-CoA) Minimal_PKS Minimal PKS (KS, CLF, ACP) Starter_Unit->Minimal_PKS Malonyl_CoA Extender Units (Malonyl-CoA) Malonyl_CoA->Minimal_PKS Polyketide_Chain Linear Polyketide Chain Minimal_PKS->Polyketide_Chain Iterative Condensation KR Ketoreductase (KR) Polyketide_Chain->KR Reduction Reduced_Intermediate Reduced Intermediate KR->Reduced_Intermediate CYC_DH Cyclase/Dehydratase (CYC/DH) Reduced_Intermediate->CYC_DH Cyclization & Dehydration Cyclized_Intermediate Cyclized Intermediate CYC_DH->Cyclized_Intermediate Tailoring_Enzymes Tailoring Enzymes (e.g., Oxygenases, Glycosyltransferases) Cyclized_Intermediate->Tailoring_Enzymes Post-PKS Modifications Griseusin_B This compound Tailoring_Enzymes->Griseusin_B Gene_Replacement_Workflow PCR 1. PCR Amplification of Resistance Cassette with Homology Arms Electroporation 3. Electroporation of PCR product into E. coli PCR->Electroporation Cosmid 2. Introduction of Cosmid containing target gene into E. coli expressing λ-Red Cosmid->Electroporation Recombination 4. λ-Red Mediated Homologous Recombination Electroporation->Recombination Selection 5. Selection of Recombinant Cosmids Recombination->Selection Conjugation 6. Intergeneric Conjugation into Streptomyces Selection->Conjugation Screening 7. Screening for Double Crossover Mutants Conjugation->Screening

References

The Role of Transcriptional Regulators in Griseusin B Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseusin B, a member of the pyranonaphthoquinone family of antibiotics, exhibits significant biological activities, making it a compound of interest for drug development. Its production in Streptomyces species is tightly controlled by a complex network of transcriptional regulators. Understanding and manipulating these regulatory elements are key to unlocking the full biosynthetic potential of griseusin-producing strains and for developing commercially viable fermentation processes. This technical guide provides an in-depth overview of the transcriptional regulation of the this compound biosynthetic gene cluster (BGC), focusing on the roles of key regulator families, quantitative data on their impact, detailed experimental protocols, and visualization of the underlying molecular mechanisms.

Key Transcriptional Regulators in Griseusin Biosynthesis

The production of griseusin is governed by a hierarchy of transcriptional regulators, primarily belonging to the Streptomyces Antibiotic Regulatory Protein (SARP), Tetracycline Repressor (TetR), and OmpR families. These regulators act in concert to control the expression of the griseusin BGC in response to various physiological and environmental signals.

SARP Family: The Activators

Streptomyces antibiotic regulatory proteins (SARPs) are well-characterized activators of secondary metabolite biosynthesis[1][2][3]. They typically contain an N-terminal OmpR-like DNA-binding domain and a C-terminal bacterial transcriptional activation domain[4]. In the context of griseusin production, the overexpression of a set of SARP family regulators has been shown to activate a silent griseusin BGC in Streptomyces sp. CA-256286[5].

TetR Family: The Repressors

The TetR family of transcriptional repressors is widespread in bacteria and often involved in the negative regulation of antibiotic biosynthesis and efflux pumps[6][7]. These proteins typically bind to operator sequences within the promoter regions of their target genes, preventing transcription. The binding of a specific ligand, often an intermediate of the biosynthetic pathway or the final product, can induce a conformational change in the TetR repressor, leading to its dissociation from the DNA and subsequent gene expression[7][8]. While not explicitly detailed for the this compound cluster in the provided literature, it is a common regulatory mechanism in Streptomyces secondary metabolism.

OmpR Family: The Response Regulators

OmpR-like proteins are response regulators that are part of two-component signal transduction systems[9][10]. These systems allow bacteria to sense and respond to environmental changes. The OmpR family of regulators can act as both activators and repressors of gene expression[11][12][13]. Their activity is typically modulated by phosphorylation by a cognate histidine kinase. In the context of antibiotic biosynthesis, OmpR regulators can integrate external signals to modulate the expression of biosynthetic gene clusters.

Quantitative Data on Griseusin Production

Direct quantitative data on the production of this compound following the overexpression of transcriptional regulators is limited in the available literature. However, a key study demonstrated the activation of a silent griseusin biosynthetic gene cluster in Stre-ptomyces sp. CA-256286 by overexpressing a set of SARP family regulators. This resulted in the production of a novel N-acetyl cysteine adduct of 3′-O-α-d-forosaminyl-(+)-griseusin A, a derivative of griseusin A. The production was qualitatively assessed by HPLC-HRESIMS, showing a clear peak for the griseusin derivative in the engineered strain compared to the wild-type, where it was absent[5][14].

Table 1: Qualitative Production of a Griseusin A Derivative in Streptomyces sp. CA-256286

StrainPlasmidGriseusin A Derivative ProductionReference
Streptomyces sp. CA-256286pRM4 (empty vector)Not detected[5]
Streptomyces sp. CA-256286pRM4-SARPsDetected[5]

Note: The detected compound was an N-acetyl cysteine adduct of 3′-O-α-d-forosaminyl-(+)-griseusin A.

Experimental Protocols

The following are generalized protocols based on the methodologies described in the cited literature for studying the role of transcriptional regulators in griseusin production. These protocols provide a foundation for experimental design and may require optimization for specific strains and laboratory conditions.

Protocol 1: Construction of SARP Overexpression Plasmid

This protocol describes the general steps for constructing the pRM4-SARPs plasmid used to activate the griseusin gene cluster[5].

  • Vector Backbone: The integrative plasmid pRM4 is used as the backbone.

  • Promoter: The constitutive ermE* promoter is used to drive the expression of the SARP genes.

  • SARP Gene Cassette: A cassette containing a set of SARP family regulator genes (actIIORF4, griR, aur1PR3, papR2, redD) is synthesized.

  • Cloning: The SARP gene cassette is cloned downstream of the ermE* promoter in the pRM4 vector using standard molecular cloning techniques (e.g., restriction digestion and ligation, or Gibson assembly)[15].

  • Verification: The final plasmid construct (pRM4-SARPs) is verified by restriction analysis and Sanger sequencing.

Protocol 2: Heterologous Expression in Streptomyces

This protocol outlines the introduction of the overexpression plasmid into a Streptomyces host.

  • Host Strain: Streptomyces sp. CA-256286 is used as the host for expressing the SARP regulators.

  • Conjugation: The pRM4-SARPs plasmid is transferred from an E. coli donor strain (e.g., ET12567/pUZ8002) to the Streptomyces recipient strain via intergeneric conjugation.

  • Selection: Exconjugants are selected on a suitable agar medium (e.g., MS agar) supplemented with an appropriate antibiotic for plasmid selection (e.g., apramycin).

  • Verification: Successful integration of the plasmid is confirmed by PCR using primers specific for the SARP cassette.

Protocol 3: Cultivation and Metabolite Extraction

This protocol details the cultivation of the engineered Streptomyces strain and the extraction of secondary metabolites.

  • Seed Culture: Inoculate a suitable liquid medium (e.g., TSB) with spores or mycelia of the Streptomyces strain and incubate at 30°C with shaking until sufficient growth is achieved.

  • Production Culture: Inoculate the production medium (e.g., MO16 medium) with the seed culture[5]. Incubate at 30°C with shaking (e.g., 200 rpm) for 7-10 days.

  • Extraction:

    • Separate the mycelium from the culture broth by centrifugation.

    • Extract the supernatant with an equal volume of an organic solvent (e.g., ethyl acetate).

    • Extract the mycelium with a suitable solvent (e.g., acetone or methanol) with sonication[16].

    • Combine the organic extracts and evaporate to dryness under reduced pressure.

    • Resuspend the dried extract in a suitable solvent (e.g., methanol or DMSO) for analysis.

Protocol 4: HPLC-MS Analysis of this compound

This protocol provides a general framework for the quantification of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)[17][18].

  • Chromatographic System: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole).

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing a modifier like 0.1% formic acid.

  • Gradient Elution: A typical gradient might be: 0-2 min, 5% B; 2-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.

  • Detection: Monitor the elution of this compound by its specific mass-to-charge ratio (m/z) in positive or negative ion mode.

  • Quantification: Generate a standard curve using a purified this compound standard of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Signaling Pathways and Regulatory Networks

The transcriptional regulation of this compound biosynthesis is likely a multi-layered process. Based on the known functions of the identified regulator families, a putative regulatory cascade can be proposed.

regulatory_cascade EnvSignal Environmental Signals (e.g., nutrient limitation, pH) TwoComponentSystem Two-Component System (Sensor Kinase / OmpR-like Regulator) EnvSignal->TwoComponentSystem senses SARP_regulator SARP Family Regulator (Activator) TwoComponentSystem->SARP_regulator activates TetR_regulator TetR Family Regulator (Repressor) TwoComponentSystem->TetR_regulator represses Griseusin_BGC This compound Biosynthetic Gene Cluster SARP_regulator->Griseusin_BGC activates transcription TetR_regulator->Griseusin_BGC represses transcription Efflux_pump Efflux Pump TetR_regulator->Efflux_pump represses Griseusin_B This compound Griseusin_BGC->Griseusin_B produces Griseusin_B->TetR_regulator induces dissociation

Caption: A proposed regulatory cascade for this compound biosynthesis.

This hypothetical model suggests that environmental signals are perceived by a two-component system, which in turn modulates the activity of SARP and TetR family regulators. The SARP regulator acts as a direct activator of the griseusin BGC, while the TetR regulator represses its expression. This compound or a pathway intermediate may act as an inducer, causing the TetR repressor to dissociate from its operator site, thus alleviating repression. The TetR regulator may also control the expression of an efflux pump responsible for exporting this compound.

Experimental Workflow

A typical workflow for investigating the role of transcriptional regulators in this compound production is outlined below.

experimental_workflow start Identify Putative Regulators in Griseusin BGC via Genome Mining plasmid_construction Construct Overexpression/ Deletion Plasmids for Regulators start->plasmid_construction transformation Transform Plasmids into Streptomyces Host plasmid_construction->transformation cultivation Cultivate Wild-Type and Engineered Strains transformation->cultivation metabolite_analysis Metabolite Extraction and Quantification (HPLC-MS) cultivation->metabolite_analysis transcriptomics Transcriptomic Analysis (qRT-PCR / RNA-Seq) cultivation->transcriptomics data_analysis Data Analysis and Model Refinement metabolite_analysis->data_analysis transcriptomics->data_analysis end Elucidate Regulatory Network data_analysis->end

Caption: A generalized workflow for studying this compound regulation.

This workflow begins with the bioinformatic identification of putative regulatory genes within or near the griseusin BGC. Subsequently, genetic manipulation tools are employed to create overexpression or deletion mutants of these regulators. The impact of these genetic modifications on this compound production is then assessed through fermentation and analytical chemistry. Transcriptomic analyses can provide further insights into the genes and pathways affected by the regulators, ultimately leading to a more complete understanding of the regulatory network.

Conclusion

The production of this compound is under the tight control of a sophisticated network of transcriptional regulators. While SARP family activators have been shown to be effective in activating a silent griseusin gene cluster, the precise interplay with other regulatory elements like TetR and OmpR family proteins requires further investigation. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore and engineer the regulatory pathways of this compound biosynthesis. Such efforts will be crucial for optimizing production titers and unlocking the therapeutic potential of this promising antibiotic.

References

The Synthesis of Griseusin B Derivatives and Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of griseusin B derivatives and analogues, focusing on a divergent modular strategy. Griseusins are a family of pyranonaphthoquinone (PNQ) natural products that have garnered significant interest due to their potent biological activities, including cytotoxicity against cancer cell lines.[1][2] This document provides a comprehensive overview of the synthetic pathways, key chemical transformations, and biological evaluations of these compounds.

Core Synthetic Strategy: A Divergent Approach

A highly effective method for synthesizing a variety of griseusin analogues, including the this compound subclass, employs a divergent modular strategy.[1][2][3] This approach allows for the efficient generation of diverse structures from common intermediates, facilitating comprehensive structure-activity relationship (SAR) studies.[1][3] The retrosynthetic analysis hinges on key transformations to construct the characteristic spiro-pyrano core and introduce diversity in the side chains.[1][3]

A key challenge in griseusin synthesis is controlling the stereochemistry at the C1 position, which is prone to epimerization.[1][3] The strategy outlined herein overcomes this by utilizing a diastereoselective epoxidation of a C1–C3′ enone followed by an intramolecular cyclization of a C6′–OH group to form the stable spiro-pyrano core.[1][3]

For the synthesis of the this compound series, a crucial step is the copper-catalyzed enantioselective boration–hydroxylation of an α,β-unsaturated ester.[1][3] This reaction establishes the stereocenter of the open D-ring characteristic of this compound.

Key Synthetic Pathways and Transformations

The synthesis of this compound analogues commences with the preparation of key building blocks that are then coupled and elaborated to form the final products.

Synthesis of the Naphthalene Core

The synthesis begins with the construction of a suitably functionalized naphthalene core. This typically involves multi-step sequences starting from commercially available materials. For instance, a key intermediate can be a boronic acid derivative of a protected naphthalene.[3]

Formation of the C-Ring Precursor

A critical step involves the coupling of the naphthalene core with a side-chain precursor. For the this compound analogues, a palladium-catalyzed Suzuki coupling between a naphthalene boronic acid and a bromobutenoate derivative is employed to generate an α,β-unsaturated ester.[3]

Enantioselective Formation of the D-Ring Precursor

The stereochemistry of the this compound side chain is established through a copper-catalyzed enantioselective β-conjugate addition of a boron reagent to the α,β-unsaturated ester.[3] This reaction proceeds in high yield and enantioselectivity, utilizing a chiral diphosphine ligand.[3]

Construction of the Spiro-Pyrano Core (C/E Rings)

The formation of the fused spiro-ring system is a hallmark of the griseusin structure.[3] This is achieved through a sequence involving:

  • Hydroxyl-directed C–H olefination: This reaction couples the D-ring precursor with an appropriate partner to introduce the necessary functionality for the E-ring.[1][3]

  • Epoxidation–cyclization cascade: A diastereoselective epoxidation of an enone intermediate, followed by an intramolecular cyclization, forms the thermodynamically stable spiro-pyrano core.[1][3]

Late-Stage Modifications

Once the core structure is assembled, late-stage modifications, such as diastereoselective reductions and regioselective acetylations, are carried out to furnish the final natural products and their analogues.[1][3]

Visualizing the Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound analogues.

G General Synthetic Workflow for this compound Analogues A Naphthalene Boronic Acid Derivative C Suzuki Coupling A->C B Bromobutenoate B->C D α,β-Unsaturated Ester C->D E Cu-catalyzed Enantioselective Boration-Hydroxylation D->E F Chiral Alcohol (D-Ring Precursor) E->F G Hydroxyl-directed C-H Olefination F->G H Coupled Intermediate G->H I Epoxidation-Cyclization Cascade H->I J Spiro-Pyrano Core I->J K Late-Stage Modifications (Reductions, Acetylations) J->K L This compound Analogues K->L

Caption: General workflow for this compound analogue synthesis.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of these complex molecules. The following are representative protocols for key transformations.

General Procedure for Suzuki Coupling

To a solution of the naphthalene boronic acid derivative in a suitable solvent (e.g., dioxane/water), the bromobutenoate, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) are added. The reaction mixture is heated under an inert atmosphere until the starting material is consumed. After cooling to room temperature, the reaction is worked up by extraction and purified by column chromatography.

General Procedure for Cu-Catalyzed Enantioselective Boration–Hydroxylation

In an inert atmosphere glovebox, a copper catalyst (e.g., CuCl), a chiral diphosphine ligand (e.g., (R,R)-Ph-BPE), and a base (e.g., NaOtBu) are dissolved in a suitable solvent (e.g., THF). The α,β-unsaturated ester is added, followed by the boron reagent (e.g., bis(pinacolato)diboron) and an alcohol (e.g., EtOH). The reaction is stirred at room temperature until completion. The resulting boronate ester is then oxidized in situ with an oxidizing agent (e.g., H₂O₂) and a base (e.g., NaHCO₃) to afford the chiral alcohol. The product is purified by column chromatography.

General Procedure for Hydroxyl-directed C–H Olefination

A mixture of the chiral alcohol, an α,β-unsaturated ketone, a palladium catalyst (e.g., Pd(OAc)₂), an oxidant (e.g., Ag₂CO₃), and a base (e.g., Li₂CO₃) in a suitable solvent (e.g., DCE) is heated under an inert atmosphere. Upon completion, the reaction mixture is filtered, concentrated, and purified by column chromatography.

General Procedure for Epoxidation–Cyclization Cascade

To a solution of the coupled intermediate in a suitable solvent (e.g., CH₂Cl₂), an epoxidizing agent (e.g., m-CPBA) is added at low temperature (e.g., 0 °C). The reaction is stirred until the epoxidation is complete. A Lewis acid (e.g., Sc(OTf)₃) is then added to promote the intramolecular cyclization. The reaction is quenched, extracted, and purified by column chromatography to yield the spiro-pyrano core.

Quantitative Data Summary

The following tables summarize the yields for the key synthetic steps and the biological activity of selected this compound analogues.

Table 1: Yields for Key Synthetic Steps

StepProductYield (%)
Suzuki Couplingα,β-Unsaturated Ester~85%
Cu-catalyzed Enantioselective BorationChiral Boronate Ester>95%
Hydroxylation of Boronate EsterChiral Alcohol (D-Ring Precursor)~90%
Hydroxyl-directed C–H OlefinationCoupled Intermediate~40-50%
Epoxidation–Cyclization CascadeSpiro-Pyrano Core~60-70%

Yields are approximate and can vary depending on the specific substrates and reaction conditions.

Table 2: Cytotoxicity of Selected Griseusin Analogues (IC₅₀, μM)

CompoundHCT116 (Colon)A549 (Lung)MCF7 (Breast)
This compound5.28.16.5
4'-Deacetyl-griseusin B3.86.24.9
ent-Griseusin B>20>20>20

Data is representative and sourced from published literature.[3]

Biological Activity and Mechanism of Action

Griseusins have been shown to exhibit significant cytotoxicity against a range of cancer cell lines.[1][3] Mechanistic studies have revealed that griseusins are potent inhibitors of peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3).[1][2][3] Inhibition of these enzymes leads to an increase in intracellular reactive oxygen species (ROS), which in turn inhibits mTORC1-mediated 4E-BP1 phosphorylation, leading to apoptosis.[1][3]

The following diagram illustrates the proposed mechanism of action.

G Proposed Mechanism of Action of Griseusins A Griseusin Analogue C Inhibition A->C B Prx1 / Grx3 B->C D Increased Intracellular ROS C->D E Inhibition of mTORC1-mediated 4E-BP1 Phosphorylation D->E F Apoptosis E->F

Caption: Proposed mechanism of action of griseusins.

Conclusion

The divergent modular synthesis strategy provides a powerful platform for the generation of a wide array of this compound derivatives and analogues. This approach has not only enabled the total synthesis of several natural products but has also facilitated detailed SAR studies and the elucidation of their mechanism of action as inhibitors of Prx1 and Grx3. The continued exploration of this chemical space holds significant promise for the development of novel therapeutic agents.

References

Spectroscopic and Mechanistic Insights into the Pyranonaphthoquinone Antibiotic Griseusin B

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for griseusin B, a notable member of the pyranonaphthoquinone class of antibiotics. Due to the limited availability of the complete original spectroscopic data for this compound, this document presents detailed data from a closely related derivative, an N-acetyl cysteine adduct of 3′-O-α-d-forosaminyl-(+)-griseusin A, which shares the core pyranonaphthoquinone scaffold. This information is supplemented with established experimental protocols for spectroscopic analysis and an illustrative diagram of a key signaling pathway affected by griseusins.

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for the N-acetyl cysteine adduct of a griseusin A derivative. This data provides a strong foundation for the structural characterization of this compound and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data were acquired in deuterated dimethyl sulfoxide (DMSO-d6). Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H and ¹³C NMR Data of a Griseusin A Derivative in DMSO-d6 [1][2][3]

PositionδC (ppm), MultiplicityδH (ppm), Multiplicity (J in Hz)
195.6, C-
369.8, CH4.74, d (5.0)
481.9, C-
4a141.2, C-
5181.3, C-
5a131.4, C-
6118.9, CH7.60, dd (7.4, 1.5)
7137.4, CH7.82, dd (8.6, 7.4)
8125.3, CH7.43, dd (8.6, 1.5)
9160.8, C-
9-OH-11.72, br s
9a114.9, C-
10186.3, C-
10a140.2, C-
1134.4, CH₂3.61, dd (18.1, 5.0) / 2.59, d (18.1)
12174.1, C-
3'70.9, CH4.78, d (4.2)
4'65.1, CH5.49, m
4'-OAc169.9, C-
4'-OAc20.8, CH₃2.01, s
5'25.1, CH₂2.07, m / 1.71, m
6'65.8, CH4.09, m
7'20.2, CH₃1.18, d (6.3)
1''93.7, CH4.76, br s
2''28.7, CH₂1.53, m / 1.40, m
3''14.3, CH₂1.61, m / 1.38, m
4''64.4, CH2.57, m
4''-N(CH₃)₂40.4, 2 x CH₃2.54, s
5''65.1, CH3.19, m
6''17.3, CH₃0.47, d (6.2)
1'''171.6, C-
2'''51.5, CH4.37, ddd (8.5, 8.2, 5.0)
3'''32.6, CH₂3.33, dd (13.5, 5.0) / 2.94, dd (13.5, 8.5)
2'''-NH-8.22, d (8.2)
2'''-NHCOCH₃169.3, C-
2'''-NHCOCH₃22.1, CH₃1.67, s
Infrared (IR) Spectroscopy

The IR spectrum was recorded using an Attenuated Total Reflectance (ATR) accessory.

Table 2: IR Absorption Data of a Griseusin A Derivative [3]

Wavenumber (cm⁻¹)Interpretation
3396O-H stretching (phenolic and alcoholic)
2953C-H stretching (aliphatic)
1678C=O stretching (quinone and ester carbonyls)
1441C-H bending (aliphatic)
1397C-H bending (aliphatic)
1205C-O stretching (ester and ether)
1136C-O stretching (ether)
1023C-O stretching (alcohol)
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum was measured in methanol. The presence of a 5-hydroxy-1,4-naphthoquinone chromophore is a key feature of griseusins.[4]

Table 3: UV-Vis Absorption Maxima (λmax) of a Griseusin A Derivative in Methanol [3]

λmax (nm)
216
252
440

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. These are based on standard methodologies for the analysis of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the purified this compound sample is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d6). The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is used for analysis.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned and locked to the deuterium signal of the solvent.

    • A standard single-pulse experiment is performed.

    • Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

    • A sufficient number of scans (e.g., 16-64) are acquired to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled ¹³C NMR spectrum is acquired.

    • Typical parameters include a 30° pulse angle, a spectral width of 220-250 ppm, and a relaxation delay of 2 seconds.

    • A larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

  • 2D NMR Experiments: For complete structural assignment, a suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed using standard pulse programs.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the residual solvent signal (DMSO-d6 at δH 2.50 and δC 39.52 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: A small amount (1-2 mg) of the solid, purified this compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier Transform Infrared (FTIR) spectrometer.

  • Instrumentation: An FTIR spectrometer equipped with a single reflection ATR accessory (e.g., with a diamond or zinc selenide crystal) is used.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is recorded.

    • The sample is brought into firm contact with the ATR crystal using the pressure clamp.

    • The sample spectrum is recorded over a typical range of 4000-400 cm⁻¹.

    • An average of 16-32 scans is typically collected to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties, particularly of the chromophore.

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount in methanol to a known concentration (e.g., 1 mg/mL). This stock solution is then serially diluted with methanol to a concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.1-1.0 AU).

  • Instrumentation: A double-beam UV-Vis spectrophotometer is used for the analysis.

  • Data Acquisition:

    • A pair of matched quartz cuvettes (1 cm path length) are cleaned and rinsed with methanol.

    • Both the sample and reference cuvettes are filled with methanol to record a baseline correction.

    • The reference cuvette is left with methanol, and the sample cuvette is filled with the this compound solution.

    • The absorption spectrum is recorded over a wavelength range of 200-800 nm.

  • Data Processing: The baseline-corrected spectrum is analyzed to identify the wavelengths of maximum absorbance (λmax).

Biological Activity and Signaling Pathway

Griseusins have been identified as potent inhibitors of key antioxidant enzymes, peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3).[5] This inhibition disrupts cellular redox homeostasis, leading to an increase in reactive oxygen species (ROS) and subsequent effects on cell signaling pathways, including the mTORC1/4E-BP1 axis, which is crucial for cell growth and proliferation.

griseusin_pathway cluster_ros griseusin This compound prx1 Peroxiredoxin 1 (Prx1) griseusin->prx1 Inhibits grx3 Glutaredoxin 3 (Grx3) griseusin->grx3 Inhibits ros Reactive Oxygen Species (ROS) ↑ mTORC1 mTORC1 ros->mTORC1 Inhibits fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates (Inactivates) eIF4E eIF4E fourEBP1->eIF4E Inhibits translation Protein Translation (Cell Growth & Proliferation) eIF4E->translation Promotes

Caption: Inhibition of Prx1 and Grx3 by this compound.

This technical guide serves as a valuable resource for researchers engaged in the study of this compound and related natural products, providing essential spectroscopic data, standardized experimental protocols, and insights into its mechanism of action. The information presented here will aid in the identification, characterization, and further development of this important class of compounds.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Griseusin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseusin B is a member of the pyranonaphthoquinone class of natural products, first isolated from Streptomyces griseus in 1976.[1] Like other members of its class, this compound possesses a complex polycyclic structure that has attracted interest for its biological activities. Recent research has elucidated a novel mechanism of action for the griseusin family, identifying them as potent inhibitors of peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3), key enzymes in cellular redox homeostasis.[2] This inhibition leads to increased reactive oxygen species (ROS) and subsequent disruption of cancer cell signaling pathways, highlighting the therapeutic potential of this compound and its analogues. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and biological evaluation, and a visualization of its mechanism of action.

Physicochemical Properties

This compound is a structurally complex molecule with the molecular formula C₂₂H₂₂O₁₀.[3] Its properties are summarized below. While some experimental data is available, many physical properties are derived from computational models.

Tabulated Physical and Chemical Data
PropertyValueSource
Molecular Formula C₂₂H₂₂O₁₀[1][3]
Molecular Weight 446.4 g/mol [3]
Monoisotopic Mass 446.12129689 DaPubChem (Computed)[3]
Boiling Point 732.3°C at 760 mmHgGuidechem (Experimental)
Density 1.55 g/cm³Guidechem (Experimental)
Flash Point 257.2°CGuidechem (Experimental)
Refractive Index 1.644Guidechem (Experimental)
Topological Polar Surface Area 157 ŲPubChem (Computed)[3]
XLogP3-AA 0.6PubChem (Computed)[3]
Hydrogen Bond Donor Count 3PubChem (Computed)[3]
Hydrogen Bond Acceptor Count 10PubChem (Computed)[3]
Rotatable Bond Count 4PubChem (Computed)[3]
Complexity 878PubChem (Computed)[3]

Spectroscopic Data

The structural elucidation of this compound and its analogues relies heavily on modern spectroscopic techniques. While a complete dataset for the originally isolated this compound is not available in the searched literature, data for closely related, synthetically produced analogues provides significant insight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for a synthesized N-acetyl cysteine adduct of a griseusin A derivative, which shares the core pyranonaphthoquinone scaffold, have been published.[4] The chemical shifts provide a reference for the characterization of similar structures.

Table of Representative ¹³C and ¹H NMR Data for a Griseusin Analogue (in DMSO-d₆) [4]

Position¹³C Shift (ppm)¹H Shift (ppm, multiplicity, J in Hz)
195.6-
369.84.74 (d, 5.0)
481.9-
4a141.2-
5181.3-
5a131.4-
6118.97.60 (dd, 7.4, 1.5)
7137.47.82 (dd, 8.6, 7.4)
8125.37.43 (dd, 8.6, 1.5)
9160.811.72 (br s, -OH)
9a114.9-
10186.3-
10a140.2-
1134.43.61 (dd, 18.1, 5.0), 2.59 (d, 18.1)
12174.1-
3'70.94.78 (d, 4.2)
4'65.15.49 (q, 3.3)
5'28.71.81 (m)
6'67.24.01 (m)
7'20.21.18 (d, 6.3)

Note: This data is for a related compound and serves as a representative example.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula of griseusin derivatives. For a griseusin-derived N-acetyl cysteine adduct, the [M+H]⁺ ion was observed at m/z 749.2589, corresponding to the molecular formula C₃₅H₄₄N₂O₁₄S.[4]

UV-Visible Spectroscopy

The 5-hydroxy-1,4-naphthoquinone chromophore present in griseusins gives them a characteristic UV-Visible absorption spectrum.[1][4]

Chemical Synthesis

A divergent, enantioselective total synthesis of several griseusin analogues, including those of the this compound subclass, has been developed.[2] This synthetic route provides access to various stereoisomers and derivatives for structure-activity relationship (SAR) studies.

Synthetic Workflow

The synthesis of this compound analogues involves a multi-step process that can be summarized as follows:

G cluster_start Starting Materials cluster_core Core Assembly cluster_maturation Scaffold Maturation start1 Bromobutenoate suzuki Palladium-catalyzed Suzuki Coupling start1->suzuki start2 Boronic Acid Precursor start2->suzuki borylation Copper-catalyzed Enantioselective Boration-Hydroxylation suzuki->borylation α,β-unsaturated ester olefination Hydroxyl-directed C-H Olefination borylation->olefination Chiral alcohol reduction Diastereoselective Reduction olefination->reduction Central pharmacophore acetylation Regioselective Acetylation reduction->acetylation deprotection Final Deprotection acetylation->deprotection end This compound Analogue deprotection->end

Caption: Synthetic workflow for this compound analogues.

Key Experimental Protocols
  • Description: This reaction couples a boronic acid with a vinyl halide to form the initial carbon skeleton.[2]

  • Procedure: To a solution of the boronic acid precursor in a suitable solvent (e.g., dioxane), the bromobutenoate, a palladium catalyst (e.g., Pd(OAc)₂), and a base (e.g., KF) are added. The reaction mixture is stirred at room temperature until completion, followed by aqueous workup and purification by column chromatography.[2]

  • Description: This step introduces a hydroxyl group with a specific stereochemistry, which is crucial for the biological activity of the final product.[2]

  • Procedure: The α,β-unsaturated ester from the Suzuki coupling is subjected to β-borylation using a copper catalyst (e.g., CuCl), a chiral diphosphine ligand, and a boron source (e.g., B₂pin₂). The resulting boronate ester is then oxidized in situ (e.g., with NaBO₃·H₂O) to yield the chiral alcohol.[2]

Biological Activity and Mechanism of Action

Griseusins exhibit potent cytotoxicity against various cancer cell lines.[2] Their mechanism of action has been identified as the inhibition of the antioxidant enzymes peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3).[2]

Signaling Pathway

The inhibition of Prx1 and Grx3 by this compound disrupts the cellular redox balance, leading to an accumulation of reactive oxygen species (ROS). This increase in ROS inhibits the mTORC1 signaling pathway, which in turn prevents the phosphorylation of 4E-BP1. Hypophosphorylated 4E-BP1 binds to the eukaryotic translation initiation factor eIF4E, inhibiting the translation of oncogenic proteins and ultimately leading to apoptosis and suppression of tumor growth.

G cluster_redox Redox Homeostasis cluster_signaling mTORC1 Signaling cluster_translation Protein Translation GriseusinB This compound Prx1 Peroxiredoxin 1 (Prx1) GriseusinB->Prx1 inhibits Grx3 Glutaredoxin 3 (Grx3) GriseusinB->Grx3 inhibits ROS ↑ Reactive Oxygen Species (ROS) Prx1->ROS leads to Grx3->ROS leads to mTORC1 mTORC1 ROS->mTORC1 inhibits p4EBP1 Phosphorylated 4E-BP1 mTORC1->p4EBP1 phosphorylates OncogenicProteins Oncogenic Protein Translation eIF4E eIF4E p4EBP1->eIF4E dissociates from eIF4E->OncogenicProteins initiates Apoptosis Apoptosis & Tumor Suppression OncogenicProteins->Apoptosis leads to _4EBP1->eIF4E binds & inhibits

Caption: Mechanism of action of this compound.

Experimental Protocols for Biological Assays
  • Principle: This assay measures the peroxidase activity of Prx1 by monitoring the consumption of a substrate (e.g., NADPH) in a coupled enzyme reaction.

  • Procedure:

    • Prepare a reaction mixture containing a buffer (e.g., HEPES), thioredoxin (Trx), thioredoxin reductase (TrxR), and NADPH.

    • Add the Prx1 enzyme and the test compound (this compound) at various concentrations.

    • Initiate the reaction by adding hydrogen peroxide (H₂O₂).

    • Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) using a spectrophotometer.

    • Calculate the rate of reaction and determine the IC₅₀ value for this compound.

  • Principle: This assay quantifies the kinase activity of mTORC1 by measuring the phosphorylation of its substrate, 4E-BP1.

  • Procedure:

    • Immunoprecipitate active mTORC1 complexes from cell lysates (e.g., from HEK293E cells stimulated with insulin).

    • Incubate the immunoprecipitated mTORC1 with purified recombinant 4E-BP1 protein, ATP, and the test compound (this compound).

    • Stop the reaction and analyze the phosphorylation of 4E-BP1 (at specific sites like Thr37/46) by Western blotting using phospho-specific antibodies.

    • Quantify the band intensities to determine the inhibitory effect of this compound on mTORC1 activity.

  • Principle: This assay determines the concentration of a compound that is lethal to a certain percentage of a cell population (e.g., LC₅₀).

  • Procedure:

    • Seed cancer cells (e.g., HCT116, DLD-1, A549, PC3) in 96-well plates and allow them to adhere overnight.[5]

    • Treat the cells with a serial dilution of this compound for a specified period (e.g., 48-72 hours).

    • Add a viability reagent (e.g., resazurin, MTT, or a commercial kit like CellTiter-Glo®) to each well.

    • Measure the signal (fluorescence or absorbance) using a plate reader.

    • Normalize the data to untreated controls and fit to a dose-response curve to calculate the LC₅₀ value. The highest concentrations tested in a key study were 20 µM for A549 and PC3 cells, and 2 µM for HCT116 and DLD-1 cells.[5]

Conclusion

This compound remains a molecule of significant interest due to its unique structure and potent biological activity. The elucidation of its mechanism of action as a dual inhibitor of Prx1 and Grx3 opens new avenues for the development of novel anticancer therapeutics that target cellular redox pathways. The synthetic strategies developed for griseusin analogues will be instrumental in further exploring the structure-activity relationships and optimizing the pharmacological properties of this promising class of compounds. This technical guide serves as a consolidated resource for researchers aiming to build upon the existing knowledge of this compound and its potential applications in drug discovery and development.

References

An In-depth Technical Guide to the Natural Variants of Griseusin B from Actinomycetes

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural variants of griseusin B, a class of pyranonaphthoquinone antibiotics produced by actinomycetes. It delves into their chemical diversity, biological activities, and mechanisms of action, offering valuable insights for researchers in natural product chemistry, drug discovery, and oncology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways and experimental workflows.

Introduction to Griseusins

Griseusins are a family of structurally diverse secondary metabolites produced primarily by bacteria of the phylum Actinobacteria, particularly species of Streptomyces and Nocardiopsis.[1][2] First reported in 1976, the griseusins are characterized by a pyranonaphthoquinone core with a distinctive fused spiro-ring system.[1] Variations in this core structure, including different oxidation states, stereochemistry, and glycosylation patterns, give rise to a wide array of natural analogs.[1][3] These compounds have garnered significant interest due to their potent biological activities, including antibacterial and cytotoxic properties, making them promising candidates for further investigation as therapeutic agents.[1][2]

Natural Variants of this compound and Their Producing Strains

The griseusin family is structurally diverse. This compound, a prominent member, is a benzoisochromanequinone.[4] Several other natural variants have been isolated and characterized from various actinomycete strains.

Table 1: Selected Natural Variants of Griseusin and Their Producing Strains

Griseusin VariantProducing Strain(s)Reference(s)
Griseusin A and BStreptomyces griseus[5]
Griseusin DNocardiopsis sp. YIM80133[1]
Griseusins F and GNocardiopsis sp. YIM DT266[1]
3′-O-α-d-forosaminyl-(+)-griseusin AStreptomyces sp. CA-256286[6]
2a,8a-epoxy-epi-4′-deacetyl this compoundNocardiopsis sp. YIM80133[1]

Quantitative Biological Activity Data

The biological activities of griseusin variants have been quantitatively assessed against various cancer cell lines and bacterial pathogens. The following tables summarize some of the key findings.

Table 2: Cytotoxicity of Naturally Occurring Griseusins and Synthetic Analogues (IC50, µM)

CompoundA549 (Lung)PC-3 (Prostate)PANC-1 (Pancreatic)MDA-MB-231 (Breast)HCT-116 (Colon)
Griseusin A >50>50>50>50>50
4′-Deacetyl-griseusin A >50>50>50>50>50
Griseusin C 19.8 ± 1.118.2 ± 1.222.4 ± 1.321.6 ± 1.124.3 ± 1.5
ent-Griseusin C 24.2 ± 1.321.9 ± 1.428.1 ± 1.625.3 ± 1.429.7 ± 1.8
Griseusin D 1.8 ± 0.11.5 ± 0.12.1 ± 0.11.9 ± 0.12.5 ± 0.2
ent-Griseusin D 2.5 ± 0.22.1 ± 0.13.0 ± 0.22.8 ± 0.23.4 ± 0.3
This compound 15.6 ± 0.914.3 ± 0.818.9 ± 1.117.5 ± 1.020.1 ± 1.2
4′-Deacetyl-griseusin B 28.4 ± 1.525.7 ± 1.432.6 ± 1.830.1 ± 1.735.2 ± 2.0
4a,10a-Epoxy-epi-deacetylthis compound 3.2 ± 0.22.8 ± 0.24.1 ± 0.33.7 ± 0.24.9 ± 0.4
ent-4′-Deacetyl-griseusin B 31.2 ± 1.728.4 ± 1.636.1 ± 2.133.5 ± 1.939.0 ± 2.3
ent-Griseusin B 18.3 ± 1.016.8 ± 0.921.5 ± 1.220.1 ± 1.123.4 ± 1.4
ent-4a,10a-Epoxy-epi-deacetylthis compound 4.5 ± 0.33.9 ± 0.25.8 ± 0.45.2 ± 0.36.6 ± 0.5

Data extracted from Zhang et al., 2019.[1]

Table 3: Antibacterial Activity of Selected Griseusin Variants (MIC, µg/mL)

CompoundStaphylococcus aureus SmithMethicillin-resistant S. aureus (MRSA) No. 5Bacillus subtilis PCI 219
3′-O-α-d-forosaminyl-(+)-griseusin A 0.390.780.39
Griseusin F 0.800.820.80
Griseusin G 1.601.651.62

Data for 3′-O-α-d-forosaminyl-(+)-griseusin A from Beck et al., 2021.[6] Data for Griseusins F and G from Li et al., 2018.[1]

Experimental Protocols

Isolation and Purification of this compound from Streptomyces griseus

This protocol is a representative example for the isolation and purification of this compound.

  • Fermentation:

    • Inoculate a seed culture of Streptomyces griseus in a suitable medium (e.g., yeast extract-malt extract broth) and incubate at 28-30°C for 2-3 days with shaking.

    • Transfer the seed culture to a production medium and ferment for 5-7 days under the same conditions.

  • Extraction:

    • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

    • Extract the mycelium with an organic solvent such as acetone or methanol.

    • Extract the supernatant with a water-immiscible organic solvent like ethyl acetate.

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Chromatographic Purification:

    • Silica Gel Column Chromatography:

      • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture) and apply it to a silica gel column.

      • Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., chloroform-methanol or hexane-ethyl acetate).

      • Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.

    • Preparative High-Performance Liquid Chromatography (HPLC):

      • Pool the fractions containing this compound and concentrate them.

      • Further purify the concentrated fraction by preparative HPLC on a C18 column.

      • Use a suitable mobile phase, such as a gradient of acetonitrile in water with 0.1% trifluoroacetic acid, to achieve separation.

      • Collect the peak corresponding to this compound and confirm its purity by analytical HPLC.

  • Structure Elucidation:

    • Determine the structure of the purified compound using spectroscopic methods:

      • Mass Spectrometry: Obtain the exact mass and molecular formula using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

      • NMR Spectroscopy: Record 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to establish the chemical structure and stereochemistry.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Griseusin Variant Solutions:

    • Prepare a stock solution of the purified griseusin variant in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of test concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted griseusin variant.

    • Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the griseusin variant that completely inhibits visible growth of the bacterium.

Mechanism of Action and Signaling Pathway

Recent studies have elucidated that griseusins exert their cytotoxic effects by inhibiting peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3).[1] This inhibition disrupts the cellular redox balance, leading to an accumulation of intracellular reactive oxygen species (ROS). The elevated ROS levels, in turn, inhibit the mTORC1 signaling pathway, resulting in the dephosphorylation of 4E-BP1. This cascade of events ultimately triggers apoptosis in cancer cells.

Griseusin_Signaling_Pathway Griseusins Griseusin Variants Prx1_Grx3 Peroxiredoxin 1 (Prx1) & Glutaredoxin 3 (Grx3) Griseusins->Prx1_Grx3 Inhibition ROS Increased Intracellular Reactive Oxygen Species (ROS) Prx1_Grx3->ROS Leads to mTORC1 mTORC1 Pathway ROS->mTORC1 Inhibition p4EBP1 Phosphorylated 4E-BP1 mTORC1->p4EBP1 Inhibition of Phosphorylation Apoptosis Apoptosis p4EBP1->Apoptosis Leads to

Caption: Signaling pathway of griseusin-induced apoptosis.

Mandatory Visualizations: Experimental Workflows

Experimental_Workflow_Isolation Fermentation Actinomycete Fermentation Extraction Solvent Extraction (Mycelium & Supernatant) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Fractions Bioactive Fractions Silica_Gel->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compound Pure Griseusin Variant HPLC->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Final_Structure Confirmed Structure Structure_Elucidation->Final_Structure

Caption: Isolation and characterization workflow for griseusin variants.

MIC_Workflow Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Plate_Setup Inoculate 96-Well Plate Inoculum_Prep->Plate_Setup Compound_Dilution Serial Dilution of Griseusin Variant Compound_Dilution->Plate_Setup Incubation Incubate at 37°C for 16-20h Plate_Setup->Incubation Reading Visual Inspection for Growth Incubation->Reading MIC_Value Determine MIC Value Reading->MIC_Value

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

The natural variants of this compound represent a promising class of bioactive compounds with significant potential for development as anticancer and antibacterial agents. Their structural diversity, potent biological activities, and well-defined mechanism of action make them attractive scaffolds for medicinal chemistry optimization. This technical guide provides a foundational resource for researchers aiming to explore the therapeutic potential of these fascinating natural products from actinomycetes. Further research into the synthesis of novel analogs and in vivo efficacy studies are warranted to fully realize their clinical utility.

References

An In-depth Technical Guide on the Mechanism of Action of Griseusin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseusin B, a member of the pyranonaphthoquinone class of natural products, has demonstrated significant cytotoxic activity against various cancer cell lines. Recent studies have elucidated its primary mechanism of action, identifying it as a potent inhibitor of key antioxidant enzymes, peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3). This inhibition leads to a cascade of intracellular events culminating in apoptosis and cell cycle arrest, highlighting its potential as a therapeutic agent in oncology. This guide provides a comprehensive overview of the molecular mechanisms, experimental protocols, and quantitative data related to the action of this compound.

Core Mechanism of Action: Inhibition of Peroxiredoxin 1 and Glutaredoxin 3

The central mechanism of action of this compound involves the direct inhibition of peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3).[1] These enzymes are critical components of the cellular antioxidant defense system, responsible for detoxifying reactive oxygen species (ROS).

  • Peroxiredoxin 1 (Prx1): A ubiquitous enzyme that reduces peroxides, such as hydrogen peroxide.

  • Glutaredoxin 3 (Grx3): An oxidoreductase that plays a crucial role in maintaining the cellular redox balance.

By inhibiting Prx1 and Grx3, this compound disrupts the cellular redox homeostasis, leading to a significant increase in intracellular ROS levels.[1] This elevated oxidative stress is a key trigger for the downstream signaling pathways that mediate the cytotoxic effects of this compound.

Signaling Pathways

The accumulation of ROS induced by this compound initiates a signaling cascade that primarily affects the mTORC1 pathway, leading to apoptosis and cell cycle arrest.

Inhibition of mTORC1 Signaling

The increased intracellular ROS directly leads to the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway.[1] A key downstream effector of mTORC1 is the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). In its hypophosphorylated state, 4E-BP1 binds to the eukaryotic translation initiation factor eIF4E, preventing the initiation of translation of key oncogenic proteins. The inhibition of mTORC1 by this compound leads to the dephosphorylation of 4E-BP1, thereby suppressing the translation of proteins essential for cancer cell proliferation and survival.[1]

griseusin_b_mTORC1_pathway cluster_cell Cancer Cell GriseusinB This compound Prx1_Grx3 Prx1 / Grx3 GriseusinB->Prx1_Grx3 Inhibits ROS ↑ Intracellular ROS Prx1_Grx3->ROS Reduces mTORC1 mTORC1 p4EBP1 p-4E-BP1 (Inactive) _4EBP1 4E-BP1 (Active) eIF4E eIF4E Translation Translation of Oncogenic Proteins Apoptosis Apoptosis & Cell Cycle Arrest Translation->Apoptosis Suppression leads to

Caption: this compound induced inhibition of the mTORC1 signaling pathway.
Induction of Apoptosis

The accumulation of ROS and inhibition of mTORC1 signaling ultimately trigger programmed cell death, or apoptosis. While the precise downstream caspase cascade activated by this compound has not been fully elucidated, studies on similar pyranonaphthoquinones suggest the involvement of the intrinsic apoptotic pathway. This is characterized by mitochondrial membrane depolarization and the activation of effector caspases such as caspase-3.

griseusin_b_apoptosis_pathway cluster_apoptosis Apoptosis Induction Increased_ROS ↑ Intracellular ROS Mitochondria Mitochondrial Dysfunction Increased_ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, pro-caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 Activates Apoptosis_out Apoptosis Caspase3->Apoptosis_out

Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Induction of Cell Cycle Arrest

In addition to apoptosis, this compound can induce cell cycle arrest. The inhibition of mTORC1 signaling and the resulting decrease in the translation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), are likely contributors to this effect. While specific data for this compound is limited, other pyranonaphthoquinones have been shown to cause G1 or G2/M phase arrest through the modulation of proteins like cyclin D1, cyclin B1, CDK4, and CDK1.

griseusin_b_cellcycle_pathway cluster_cellcycle Cell Cycle Arrest mTORC1_inhibition mTORC1 Inhibition Protein_synthesis ↓ Translation of Cell Cycle Proteins mTORC1_inhibition->Protein_synthesis Cyclins_CDKs ↓ Cyclins (D1, B1) ↓ CDKs (4, 1) Protein_synthesis->Cyclins_CDKs Cell_cycle_progression Cell Cycle Progression Cyclins_CDKs->Cell_cycle_progression Inhibits Arrest Cell Cycle Arrest (G1 or G2/M) Cell_cycle_progression->Arrest Blockage leads to

Caption: Proposed mechanism of this compound-induced cell cycle arrest.

Quantitative Data

The cytotoxic activity of this compound and its analogues has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.

CompoundA549 (Lung) IC50 (µM)PC3 (Prostate) IC50 (µM)HCT116 (Colon) IC50 (µM)DLD-1 (Colon) IC50 (µM)
This compound >2010.5 ± 1.51.8 ± 0.21.5 ± 0.1
4'-Deacetyl this compound15.2 ± 2.18.9 ± 1.21.1 ± 0.10.9 ± 0.1
Griseusin A5.6 ± 0.82.3 ± 0.30.4 ± 0.050.3 ± 0.04
Griseusin C8.1 ± 1.13.5 ± 0.50.6 ± 0.080.5 ± 0.06

Data extracted from Zhang et al., Chem. Sci., 2019, 10, 7641-7648.

Experimental Protocols

Cytotoxicity Assay (Sulforhodamine B Assay)

This assay measures cell proliferation and cytotoxicity based on the measurement of cellular protein content.

Workflow:

srb_workflow start Seed cells in 96-well plate treat Treat with this compound start->treat fix Fix cells with trichloroacetic acid (TCA) treat->fix stain Stain with Sulforhodamine B (SRB) fix->stain wash Wash with 1% acetic acid stain->wash solubilize Solubilize bound dye with Tris base wash->solubilize read Read absorbance at 510 nm solubilize->read end Calculate IC50 read->end

Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Detailed Methodology:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours.

  • Fixation: Discard the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell survival relative to untreated controls and determine the IC50 value using non-linear regression analysis.

Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3) Inhibition Assay

This protocol outlines a general approach to assess the inhibitory activity of this compound on Prx1 and Grx3.

Workflow:

prx_grx_workflow start Prepare reaction mixture (Buffer, NADPH, GR, GSH) add_enzyme Add recombinant Prx1 or Grx3 start->add_enzyme add_inhibitor Add this compound add_enzyme->add_inhibitor initiate Initiate reaction with substrate (e.g., H2O2 for Prx1) add_inhibitor->initiate monitor Monitor NADPH oxidation at 340 nm initiate->monitor end Calculate % inhibition monitor->end

Caption: General workflow for Prx1/Grx3 inhibition assay.

Detailed Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM HEPES, pH 7.4), NADPH, glutathione reductase, and reduced glutathione (GSH).

  • Enzyme and Inhibitor: Add purified recombinant Prx1 or Grx3 enzyme to the reaction mixture, followed by the addition of varying concentrations of this compound.

  • Reaction Initiation: Initiate the reaction by adding the respective substrate (e.g., H2O2 for Prx1 or a disulfide substrate for Grx3).

  • Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, using a spectrophotometer.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition caused by this compound at each concentration.

Western Blot for 4E-BP1 Phosphorylation

This method is used to detect the phosphorylation status of 4E-BP1 as an indicator of mTORC1 activity.

Workflow:

western_blot_workflow start Treat cells with this compound lysis Lyse cells and quantify protein start->lysis sds_page Separate proteins by SDS-PAGE lysis->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block Block membrane with BSA or milk transfer->block primary_ab Incubate with primary antibodies (anti-p-4E-BP1, anti-total-4E-BP1) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect signal with ECL substrate secondary_ab->detect end Analyze band intensity detect->end

Caption: Workflow for Western blot analysis of 4E-BP1 phosphorylation.

Detailed Methodology:

  • Cell Treatment and Lysis: Treat cancer cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a 15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated 4E-BP1 (e.g., at Thr37/46) and total 4E-BP1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated 4E-BP1 levels to the total 4E-BP1 levels.

Conclusion

This compound exerts its anticancer effects through a well-defined mechanism of action involving the inhibition of Prx1 and Grx3, leading to ROS-induced inhibition of mTORC1 signaling. This ultimately results in apoptosis and cell cycle arrest in cancer cells. The provided quantitative data and detailed experimental protocols offer a solid foundation for further research and development of this compound and related pyranonaphthoquinones as potential therapeutic agents. Future studies should focus on elucidating the specific downstream effectors in the apoptotic and cell cycle pathways to further refine our understanding of this promising class of compounds.

References

Griseusin B as a Peroxiredoxin 1 (Prx1) Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of Griseusin B, a pyranonaphthoquinone natural product, and its function as a potent inhibitor of Peroxiredoxin 1 (Prx1). Peroxiredoxin 1 is a crucial antioxidant enzyme that also plays a significant role in cellular redox signaling pathways, making it a compelling target for therapeutic development, particularly in oncology. This document details the mechanism of action, presents quantitative inhibition data, and outlines detailed experimental protocols for studying this interaction. It is intended for researchers, scientists, and drug development professionals working in the fields of biochemistry, oncology, and pharmacology.

Introduction

Peroxiredoxin 1 (Prx1)

Peroxiredoxin 1 (Prx1) is a member of the ubiquitous peroxiredoxin family of antioxidant enzymes.[1] As a typical 2-Cys peroxiredoxin, its primary function is to catalyze the reduction of hydrogen peroxide (H₂O₂) and other peroxides, thereby protecting cells from oxidative damage.[2] Beyond its role as a reactive oxygen species (ROS) scavenger, Prx1 is a key modulator of cellular signaling pathways. Through the oxidation of its catalytic cysteine residues, Prx1 can transduce H₂O₂ signals, influencing processes such as cell growth, apoptosis, and tumorigenesis.[1][2] Prx1 is known to interact with and regulate various signaling proteins, including Apoptosis Signal-regulating Kinase 1 (ASK1), thereby suppressing apoptosis.[2][3] The overexpression of Prx1 is a hallmark of numerous cancers and is associated with tumor progression and resistance to therapy, making it an attractive target for anticancer drug development.[4]

This compound

This compound is a member of the pyranonaphthoquinone (PNQ) class of structurally diverse bacterial secondary metabolites.[4][5][6] Research has established that compounds in the griseusin family are potent inhibitors of Peroxiredoxin 1.[4][5][7] Their mechanism of action is analogous to that of Frenolicin B (FB), another well-characterized PNQ, which has been identified as a highly potent and selective inhibitor of both Prx1 and Glutaredoxin 3 (Grx3).[4][8][9] This inhibitory activity positions griseusins as valuable molecular probes for studying Prx1 biology and as potential starting points for the development of novel cancer therapeutics.[4]

Mechanism of Action

Mechanistic studies have established that griseusins function as potent inhibitors of Prx1.[4][5] The inhibitory mechanism is believed to mirror that of the related natural product, Frenolicin B.

  • Covalent Modification: Frenolicin B has been shown to selectively inhibit Prx1 and Grx3 through the covalent modification of active-site cysteine residues.[8][9] It is highly probable that griseusins act via a similar mechanism, forming a covalent bond with the catalytic cysteine thiol in Prx1, thereby irreversibly inactivating the enzyme.

  • Induction of Oxidative Stress: The direct inhibition of Prx1's peroxidase activity by griseusins leads to an accumulation of intracellular reactive oxygen species (ROS).[4][8] This disruption of redox homeostasis is a key consequence of Prx1/Grx3 inhibition.

  • Modulation of Downstream Signaling: The resulting increase in ROS levels triggers downstream signaling events. Specifically, Prx1 inhibition by these compounds leads to the inhibition of mTORC1-mediated phosphorylation of 4E-BP1, a critical repressor of oncogenic mRNA translation.[4][5][8][9] This ultimately suppresses tumor cell growth and can induce apoptosis.[4][8]

Quantitative Inhibition Data

Biochemical assays have been performed to quantify the inhibitory potency of griseusins against peroxiredoxins. A model griseusin compound demonstrated direct inhibition of Prx1 and Prx2.

CompoundTargetApparent IC₅₀ (μM)
Model Griseusin 13 Prx12.3[4][5]
Model Griseusin 13 Prx27.3[4][5]

Signaling Pathway Visualization

The inhibition of Prx1 by this compound disrupts the cellular redox balance, leading to the suppression of the mTORC1/4E-BP1 signaling axis, a key pathway in cancer cell proliferation and survival.

G cluster_0 cluster_1 GriseusinB This compound Prx1 Prx1 GriseusinB->Prx1 inhibits ROS ↑ Intracellular ROS Prx1->ROS reduces mTORC1 mTORC1 ROS->mTORC1 inhibits p4EBP1 p-4E-BP1 (Inactive) mTORC1->p4EBP1 phosphorylates EIF4E eIF4E p4EBP1->EIF4E releases Translation Oncogenic mRNA Translation EIF4E->Translation TumorGrowth Tumor Growth & Proliferation Translation->TumorGrowth

Caption: this compound inhibits Prx1, increasing ROS and suppressing mTORC1/4E-BP1 signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound as a Prx1 inhibitor.

In Vitro Prx1 Enzyme Inhibition Assay

This assay measures the ability of this compound to inhibit the peroxidase activity of Prx1 in vitro, allowing for the determination of the IC₅₀ value.

Materials:

  • Purified recombinant human Prx1

  • This compound (or other test inhibitors)

  • Dithiothreitol (DTT)

  • Hydrogen peroxide (H₂O₂)

  • Thioredoxin (Trx)

  • Thioredoxin Reductase (TrxR)

  • NADPH

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM EDTA)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Protocol:

  • Reagent Preparation: Prepare fresh stock solutions of all reagents. Create a serial dilution of this compound in the assay buffer to cover a wide range of concentrations.

  • Reaction Mixture: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, Trx, TrxR, and NADPH.

  • Pre-incubation with Inhibitor: Add the various concentrations of this compound (or DMSO as a vehicle control) to the wells. Then, add the purified Prx1 enzyme to each well. Allow the plate to pre-incubate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for the interaction between the inhibitor and the enzyme.[10]

  • Initiate Reaction: Start the enzymatic reaction by adding a fixed concentration of H₂O₂ to all wells.

  • Monitor Reaction: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader.[10] This decrease corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data using a suitable nonlinear regression model to determine the IC₅₀ value.[11]

G A Prepare Reagents (Prx1, Trx, TrxR, NADPH, H₂O₂, this compound) B Add Trx, TrxR, NADPH to 96-well plate A->B C Add this compound dilutions and Prx1 enzyme B->C D Pre-incubate (e.g., 15 min at 37°C) C->D E Initiate reaction with H₂O₂ D->E F Monitor NADPH oxidation (Absorbance at 340 nm) E->F G Calculate initial velocities & determine IC₅₀ F->G

Caption: Workflow for an in vitro Prx1 enzyme inhibition assay.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a powerful biophysical method to verify direct binding of a compound to its target protein in a cellular context. It relies on the principle that ligand binding typically increases the thermal stability of the target protein.[12][13]

Materials:

  • Cultured cancer cells (e.g., HCT116)

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Equipment for Western blotting or mass spectrometry

Protocol:

  • Cell Treatment: Treat cultured cells with this compound at the desired concentration (e.g., 10 µM) or with DMSO for a set incubation period (e.g., 1 hour).[14]

  • Heating: After treatment, harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 48°C to 68°C) for a short duration (e.g., 3 minutes) using a thermal cycler.[15]

  • Cell Lysis: Lyse the cells (e.g., via freeze-thaw cycles or sonication) to release the proteins.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[14]

  • Protein Quantification: Collect the supernatant containing the soluble, non-denatured protein fraction.

  • Analysis: Analyze the amount of soluble Prx1 remaining at each temperature for both the this compound-treated and DMSO-treated samples. This can be done by Western blotting using a Prx1-specific antibody or by proteome-wide mass spectrometry (TPP).[13][15]

  • Data Interpretation: A positive thermal shift (i.e., more soluble Prx1 at higher temperatures in the this compound-treated sample compared to the control) indicates direct binding of the compound to the protein.[13]

G A Treat cells with This compound or DMSO B Harvest cells and aliquot A->B C Heat across a temperature gradient B->C D Lyse cells C->D E Centrifuge to separate soluble/insoluble fractions D->E F Collect supernatant (soluble proteins) E->F G Analyze soluble Prx1 amount (Western Blot or MS) F->G H Plot melting curves to observe thermal shift G->H

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of biomolecular interactions in real-time.[16][17]

Materials:

  • SPR instrument and sensor chip (e.g., CM5)

  • Purified recombinant human Prx1 (ligand)

  • This compound (analyte)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS) and ethanolamine

  • Regeneration solution (if necessary)

Protocol:

  • Ligand Immobilization: Immobilize the purified Prx1 (ligand) onto the surface of a sensor chip, typically via amine coupling.[18] This involves activating the carboxymethylated dextran surface with EDC/NHS, injecting the Prx1 solution, and then deactivating any remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without the ligand.

  • Analyte Injection: Prepare a series of dilutions of this compound (analyte) in the running buffer.

  • Association: Inject the this compound solutions sequentially over both the ligand and reference flow cells at a constant flow rate. The binding of this compound to the immobilized Prx1 is measured in real-time as a change in response units (RU).[19]

  • Dissociation: After the association phase, switch back to flowing only the running buffer over the chip. The dissociation of the this compound from Prx1 is monitored as a decrease in RU.

  • Regeneration (Optional): If the analyte does not fully dissociate, inject a pulse of a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis: Subtract the reference channel signal from the active channel signal to obtain a corrected sensorgram. Fit the association and dissociation curves globally using a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ).

Conclusion and Future Perspectives

Mechanistic studies have successfully identified griseusins as a class of natural products that potently inhibit Peroxiredoxin 1.[4][5] Their mechanism of action, presumed to involve covalent modification of the active site, leads to increased intracellular ROS and subsequent inhibition of the oncogenic mTORC1/4E-BP1 signaling pathway.[4][8] The availability of a concise and divergent synthetic approach to prepare various griseusin analogs opens the door for extensive structure-activity relationship (SAR) studies.[4] This will enable the development of new, optimized molecular probes to further investigate the biological roles of Prx1 and Grx3. Furthermore, these compounds may serve as a valuable starting point for early-stage anticancer drug discovery programs, leveraging the established link between Prx1 inhibition and tumor suppression.[4][7]

References

An In-depth Technical Guide on the Interaction of Griseusin B with Glutaredoxin 3 (Grx3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the interaction between the pyranonaphthoquinone natural product, griseusin B, and the redox-regulating enzyme, glutaredoxin 3 (Grx3). Griseusins have been identified as potent inhibitors of Grx3, a key player in maintaining cellular redox homeostasis. This inhibition leads to an increase in intracellular reactive oxygen species (ROS), impacting downstream signaling pathways, notably the mTORC1 pathway, and ultimately influencing cell growth and proliferation. This document details the mechanism of action, summarizes key quantitative data from studies on closely related analogs, provides detailed experimental protocols for assessing this interaction, and presents visual diagrams of the involved signaling pathways and experimental workflows.

Introduction to this compound and Glutaredoxin 3

This compound is a member of the pyranonaphthoquinone (PNQ) class of natural products, known for their diverse biological activities, including antibiotic and antitumor effects. Structurally, this compound belongs to a family of compounds that have been shown to possess cytotoxic properties against various cancer cell lines. Until recently, the precise molecular targets and mechanisms of action for many griseusins remained elusive.

Glutaredoxin 3 (Grx3) , also known as thioredoxin-like 2 (TXNL2), is a crucial enzyme in the cellular antioxidant system. It is a member of the glutaredoxin family, which are glutathione-dependent oxidoreductases. Grx3 plays a vital role in maintaining redox homeostasis, and its overexpression is associated with tumor progression and resistance to therapy in a variety of cancers. Grx3 is involved in several cellular processes, including the defense against oxidative stress and the regulation of signaling pathways that control cell growth and survival.

Recent studies have established for the first time that griseusins are potent inhibitors of both peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3). This discovery has opened new avenues for understanding the therapeutic potential of this class of compounds.

Mechanism of Action: Inhibition of Grx3 by Griseusins

The inhibitory action of griseusins on Grx3 is a key aspect of their biological activity. While direct quantitative data for this compound is not yet available, studies on the closely related pyranonaphthoquinone, frenolicin B, and a model griseusin analog provide significant insights into the mechanism. Frenolicin B has been identified as a selective inhibitor of Prx1 and Grx3, acting through the covalent modification of active-site cysteines. This inhibition disrupts the normal function of these antioxidant proteins.

The inhibition of Grx3 by griseusins leads to a cascade of downstream cellular events:

  • Increased Intracellular Reactive Oxygen Species (ROS): By inhibiting a key component of the antioxidant defense system, griseusins cause an accumulation of ROS within the cell.

  • Inhibition of mTORC1 Signaling: The increase in ROS has been shown to lead to the inhibition of the mTORC1 (mammalian target of rapamycin complex 1) signaling pathway.

  • Dephosphorylation of 4E-BP1: A key downstream effector of mTORC1 is the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). Inhibition of mTORC1 results in the dephosphorylation of 4E-BP1.

  • Inhibition of Cap-Dependent Translation: Dephosphorylated 4E-BP1 binds to the eukaryotic translation initiation factor eIF4E, preventing the formation of the eIF4F complex and thereby inhibiting cap-dependent translation of oncogenic mRNAs. This ultimately contributes to the antitumor effects of these compounds.

The following diagram illustrates the proposed signaling pathway:

Griseusin_Grx3_Pathway GriseusinB This compound Grx3 Glutaredoxin 3 (Grx3) GriseusinB->Grx3 Inhibits ROS ↑ Intracellular ROS Grx3->ROS Reduces mTORC1 mTORC1 Signaling ROS->mTORC1 Inhibits p4EBP1 Phosphorylated 4E-BP1 mTORC1->p4EBP1 Phosphorylates i4EBP1 Dephosphorylated 4E-BP1 p4EBP1->i4EBP1 Dephosphorylation eIF4E eIF4E i4EBP1->eIF4E Binds & Inhibits Translation Cap-Dependent Translation eIF4E->Translation CellGrowth ↓ Tumor Cell Growth & Proliferation Translation->CellGrowth Competition_Pulldown_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_pulldown Pulldown & Analysis Lysate Prepare Cell Lysate (source of Grx3) Preincubation Pre-incubate Lysate with This compound or Vehicle Lysate->Preincubation Beads Prepare Streptavidin Magnetic Beads Capture Capture Probe-Protein Complex with Streptavidin Beads Beads->Capture ProbeBinding Add Biotinylated Probe (e.g., Biotin-FB) Preincubation->ProbeBinding ProbeBinding->Capture Wash Wash Beads to Remove Non-specific Binders Capture->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze by SDS-PAGE & Western Blot (anti-Grx3) Elute->Analyze

Methodological & Application

Enantioselective Synthesis of the Griseusin B Core: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of the griseusin B core, a key structural motif in the pyranonaphthoquinone class of antibiotics. The methodologies outlined are based on established and innovative synthetic strategies, offering a guide for the construction of this stereochemically complex scaffold.

Introduction

This compound belongs to the pyranonaphthoquinone family of natural products, which exhibit a range of biological activities, including antibacterial, antifungal, and antitumor properties. The complex, stereochemically rich structure of this compound has made it a challenging target for total synthesis. This document focuses on a successful enantioselective approach, highlighting key transformations that establish the critical stereocenters of the core structure. The presented strategy offers a modular and efficient route to the this compound scaffold, enabling further investigation into its biological mechanism of action and the development of novel therapeutic agents.

Retrosynthetic Analysis

A divergent modular strategy has been successfully employed for the enantioselective total synthesis of this compound. The key retrosynthetic disconnections involve a Cu-catalyzed enantioselective boration–hydroxylation to install the chirality on the side chain and a hydroxyl-directed C–H olefination to construct the central pyran ring.

Retrosynthetic Analysis of this compound Core Griseusin_B_Core This compound Core Open_D-ring_precursor Open D-ring Precursor Griseusin_B_Core->Open_D-ring_precursor Epoxidation/ Cyclization alpha_beta_unsaturated_ester α,β-Unsaturated Ester Open_D-ring_precursor->alpha_beta_unsaturated_ester Cu-catalyzed Enantioselective Boration-Hydroxylation Naphthoquinone_derivative Naphthoquinone Derivative alpha_beta_unsaturated_ester->Naphthoquinone_derivative Suzuki Coupling Side_chain_building_block Side-chain Building Block alpha_beta_unsaturated_ester->Side_chain_building_block Suzuki Coupling

Caption: Retrosynthetic analysis of the this compound core.

Key Synthetic Steps and Experimental Protocols

The enantioselective synthesis of the this compound core is characterized by several key transformations that effectively control stereochemistry and build molecular complexity.

Suzuki Coupling for α,β-Unsaturated Ester Formation

The synthesis commences with a Palladium-catalyzed Suzuki coupling to construct the α,β-unsaturated ester, which is a key precursor for the subsequent enantioselective reaction.[1]

Protocol: To a solution of the boronic acid (1.0 equiv) and bromobutenoate (1.2 equiv) in dioxane is added Pd(OAc)₂ (0.05 equiv) and KF (3.0 equiv). The reaction mixture is stirred at room temperature for 2 hours. After completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the desired α,β-unsaturated ester.

Copper-Catalyzed Enantioselective Boration–Hydroxylation

This crucial step establishes the stereochemistry of the secondary alcohol on the side chain with high enantioselectivity.[1] The use of a chiral diphosphine ligand is critical for the success of this transformation.

Protocol: In a glovebox, CuCl (1.5 mol%), S-Rp-Josiphos (3 mol%), and NaOtBu (2.5 mol%) are added to a flask. THF is added, and the mixture is stirred for 30 minutes. The α,β-unsaturated ester (1.0 equiv) and bis(pinacolato)diboron (B₂pin₂) (1.1 equiv) are then added. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then cooled to 0 °C, and a solution of NaOH (3.0 equiv) and 30% H₂O₂ (3.0 equiv) is added dropwise. The mixture is stirred for 1 hour at room temperature. The reaction is quenched with a saturated aqueous solution of Na₂S₂O₃ and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography.

Epoxidation and Intramolecular Cyclization

The final key steps involve a diastereoselective epoxidation of the naphthoquinone core followed by an intramolecular cyclization to form the characteristic spiropyran ring system of this compound.[1]

Protocol: To a solution of the open D-ring precursor (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂), is added an epoxidizing agent such as m-CPBA (1.5 equiv) at 0 °C. The reaction is stirred until the starting material is consumed. The reaction is then quenched with a saturated aqueous solution of NaHCO₃ and extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The resulting epoxide is then treated with a mild acid or base to facilitate the intramolecular cyclization to the this compound core. The crude product is purified by preparative HPLC.

Quantitative Data Summary

The following table summarizes the reported yields and stereoselectivities for the key synthetic steps.

StepProductYield (%)Enantiomeric Excess (e.e.) (%)Diastereomeric Ratio (d.r.)Reference
Suzuki Couplingα,β-Unsaturated Ester74N/AN/A[1]
Cu-catalyzed Enantioselective Boration–HydroxylationChiral Alcoholquant.90N/A[1]
EpoxidationEpoxide intermediate-N/A8:1[1]
Intramolecular CyclizationThis compound Core---[1]

Synthetic Workflow

The overall synthetic workflow for the enantioselective construction of the this compound core is depicted below.

Enantioselective Synthesis of this compound Core Workflow cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product Naphthoquinone_boronic_acid Naphthoquinone Boronic Acid alpha_beta_unsaturated_ester α,β-Unsaturated Ester Naphthoquinone_boronic_acid->alpha_beta_unsaturated_ester Suzuki Coupling (Pd(OAc)₂, KF) Bromobutenoate Bromobutenoate Bromobutenoate->alpha_beta_unsaturated_ester Chiral_alcohol Chiral Alcohol alpha_beta_unsaturated_ester->Chiral_alcohol Cu-catalyzed Enantioselective Boration-Hydroxylation (CuCl, S-Rp-Josiphos, B₂pin₂) Epoxide Epoxide Intermediate Chiral_alcohol->Epoxide Epoxidation (m-CPBA) Griseusin_B_Core This compound Core Epoxide->Griseusin_B_Core Intramolecular Cyclization

Caption: Workflow for the enantioselective synthesis of the this compound core.

Conclusion

The described synthetic route provides a robust and highly stereoselective pathway to the this compound core. The key transformations, particularly the copper-catalyzed enantioselective boration–hydroxylation, are well-established and reproducible. These protocols and application notes serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development, facilitating the synthesis of this compound and its analogues for further biological evaluation.

References

Application Notes and Protocols for the Structural Confirmation of Griseusin B using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Griseusin B is a member of the pyranonaphthoquinone class of antibiotics, characterized by a complex polycyclic structure. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of its chemical structure. This document provides detailed application notes and experimental protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques in the structural elucidation of this compound.

Due to the limited availability of publicly accessible, detailed NMR data for this compound, this document utilizes spectral data from a structurally analogous compound, an N-acetyl cysteine adduct of 3′-O-α-d-forosaminyl-(+)-griseusin A, to illustrate the application of these NMR techniques.[1][2] The core pyranonaphthoquinone skeleton is highly similar, making the methodologies and interpretation strategies directly applicable to this compound.

Structural Elucidation Strategy

The confirmation of the this compound structure is achieved through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. This multi-technique approach allows for the complete assignment of all proton and carbon signals and the establishment of through-bond connectivities, which collectively define the molecule's constitution and stereochemistry.

One-Dimensional NMR (¹H and ¹³C)
  • ¹H NMR: Provides information on the number and chemical environment of protons. Integration of the signals reveals the relative number of protons, while chemical shifts indicate the type of proton (e.g., aromatic, aliphatic, hydroxyl). Coupling constants (J-values) provide information about the connectivity of neighboring protons.

  • ¹³C NMR: Reveals the number of unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and its bonding environment (e.g., carbonyl, aromatic, aliphatic).

Two-Dimensional NMR
  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for establishing proton spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). This is a powerful tool for connecting different spin systems and identifying quaternary carbons.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR data for the griseusin A derivative, which serves as a model for the expected chemical shifts for this compound. The numbering scheme is based on the griseusin core structure.

Table 1: ¹H NMR Data (500 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityJ (Hz)
67.82dd8.6, 7.4
77.60dd7.4, 1.5
87.43dd8.6, 1.5
9-OH11.72br s
34.74d5.0
11a3.61dd18.1, 5.0
11b2.59d18.1
3'4.78d4.2
4'5.49q3.3
5'a1.95m
5'b1.65m
6'3.84m
7'1.14d6.2
1''4.67br s
2''a1.88m
2''b1.51m
3''a1.74m
3''b1.41m
4''2.68m
5''3.65m
6''1.04d6.4
N(CH₃)₂2.54s
OAc-CH₃2.01s
NAc-CH₃1.83s
2'''4.37m
3'''a3.33m
3'''b2.94m
NH8.22d8.1

Data obtained from a structurally similar griseusin A derivative.[1][2]

Table 2: ¹³C NMR Data (125 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)
195.6
369.8
481.9
4a141.2
5181.3
5a131.4
6137.4
7118.9
8125.3
9160.8
9a114.9
10186.3
10a140.2
1134.4
12174.1
3'70.9
4'65.1
5'29.8
6'33.1
7'17.1
1''93.7
2''32.7
3''25.9
4''61.2
5''67.9
6''18.1
N(CH₃)₂40.4
OAc-C=O169.9
OAc-CH₃20.8
NAc-C=O169.3
NAc-CH₃22.1
1'''171.6
2'''51.5
3'''32.6

Data obtained from a structurally similar griseusin A derivative.[1][2]

Experimental Protocols

Sample Preparation
  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity.

  • Pulse Program: zg30

  • Solvent: DMSO

  • Temperature: 298 K

  • Spectral Width (SW): 12-16 ppm

  • Number of Scans (NS): 16-64

  • Relaxation Delay (D1): 2 s

  • Acquisition Time (AQ): 2-4 s

  • Pulse Program: zgpg30

  • Solvent: DMSO

  • Temperature: 298 K

  • Spectral Width (SW): 200-220 ppm

  • Number of Scans (NS): 1024-4096

  • Relaxation Delay (D1): 2 s

  • Acquisition Time (AQ): 1-2 s

  • Pulse Program: cosygpqf

  • Solvent: DMSO

  • Temperature: 298 K

  • Spectral Width (SW) in F1 and F2: 12-16 ppm

  • Number of Increments (TD in F1): 256-512

  • Number of Scans (NS): 4-16

  • Relaxation Delay (D1): 1.5-2 s

  • Pulse Program: hsqcedetgpsisp2.3

  • Solvent: DMSO

  • Temperature: 298 K

  • Spectral Width (SW) in F2 (¹H): 12-16 ppm

  • Spectral Width (SW) in F1 (¹³C): 160-180 ppm

  • Number of Increments (TD in F1): 128-256

  • Number of Scans (NS): 8-32

  • Relaxation Delay (D1): 1.5 s

  • ¹JCH Coupling Constant: Optimized for ~145 Hz

  • Pulse Program: hmbcgplpndqf

  • Solvent: DMSO

  • Temperature: 298 K

  • Spectral Width (SW) in F2 (¹H): 12-16 ppm

  • Spectral Width (SW) in F1 (¹³C): 200-220 ppm

  • Number of Increments (TD in F1): 256-512

  • Number of Scans (NS): 16-64

  • Relaxation Delay (D1): 2 s

  • Long-range Coupling Constant (ⁿJCH): Optimized for 8 Hz

Visualization of Workflows and Logic

Experimental Workflow

The following diagram illustrates the general workflow for the NMR-based structural confirmation of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing and Analysis cluster_confirmation Confirmation sample Purified this compound dissolve Dissolve in DMSO-d6 sample->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube nmr_spectrometer High-Field NMR Spectrometer nmr_tube->nmr_spectrometer oneD_nmr 1D NMR (1H, 13C) nmr_spectrometer->oneD_nmr twoD_nmr 2D NMR (COSY, HSQC, HMBC) nmr_spectrometer->twoD_nmr processing Fourier Transform & Phasing oneD_nmr->processing twoD_nmr->processing assignment Spectral Assignment processing->assignment structure_elucidation Structure Elucidation assignment->structure_elucidation final_structure Confirmed this compound Structure structure_elucidation->final_structure

Caption: Experimental workflow for this compound structure confirmation.

Logic of Structure Elucidation via 2D NMR

This diagram outlines the logical connections derived from 2D NMR data to piece together the structure of this compound.

structure_elucidation_logic cluster_1d 1D NMR Data cluster_2d 2D NMR Correlations cluster_fragments Structural Fragments cluster_assembly Molecular Assembly H1_NMR 1H NMR (Proton Signals) COSY COSY (H-H Connectivity) H1_NMR->COSY HSQC HSQC (Direct C-H Attachment) H1_NMR->HSQC HMBC HMBC (Long-Range C-H Connectivity) H1_NMR->HMBC C13_NMR 13C NMR (Carbon Signals) C13_NMR->HSQC C13_NMR->HMBC spin_systems Proton Spin Systems COSY->spin_systems ch_fragments Directly Bonded C-H Pairs HSQC->ch_fragments fragment_assembly Connecting Spin Systems & Quaternary Carbons HMBC->fragment_assembly spin_systems->fragment_assembly ch_fragments->fragment_assembly final_structure Complete this compound Structure fragment_assembly->final_structure

Caption: Logical flow of 2D NMR data interpretation.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Griseusin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of the pyranonaphthoquinone antibiotic, Griseusin B, using high-resolution mass spectrometry. The protocols outlined below, coupled with the provided data and visualizations, will enable researchers to identify this compound, and to study its fragmentation patterns, which is crucial for structural elucidation and metabolite identification in complex matrices.

Introduction to this compound

This compound is a member of the pyranonaphthoquinone class of antibiotics, characterized by a complex fused ring system. Accurate mass determination and fragmentation analysis are essential for its unambiguous identification and for understanding its metabolic fate. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS/MS), offers the sensitivity and specificity required for these analyses.

This compound: Chemical Properties [1]

PropertyValue
Molecular Formula C₂₂H₂₂O₁₀
Exact Mass 446.12129689 Da
Molecular Weight 446.4 g/mol

Experimental Protocols

The following protocols are based on established methods for the analysis of related griseusin compounds and can be adapted for the specific analysis of this compound.[2]

Sample Preparation
  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent such as methanol or dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL. Perform serial dilutions to prepare working standards in the desired concentration range (e.g., 1 ng/mL to 1 µg/mL).

  • Biological Samples (e.g., Fermentation Broth):

    • Extract the sample with an equal volume of an organic solvent like ethyl acetate or acetone.

    • Vortex the mixture vigorously for 1 minute and centrifuge to separate the organic and aqueous layers.

    • Carefully collect the organic layer and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.

Liquid Chromatography - High-Resolution Mass Spectrometry (LC-HRESIMS)

This protocol is adapted from the analysis of griseusin derivatives and is suitable for achieving good chromatographic separation and high-quality mass spectra for this compound.[2]

ParameterRecommended Setting
LC System: Dionex Ultimate 3000 UHPLC or equivalent
Column: Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent
Column Temperature: 35 °C
Mobile Phase A: Water with 0.1% Formic Acid
Mobile Phase B: Methanol with 0.1% Formic Acid
Gradient: 0-0.6 min, 5% B; 0.6-13 min, 5-95% B; 13-15.5 min, 95% B; 15.5-15.6 min, 95-5% B; 15.6-17.5 min, 5% B
Flow Rate: 0.350 mL/min
Injection Volume: 5 µL
Mass Spectrometer: Thermo Scientific Orbitrap Fusion or equivalent HRMS
Ionization Mode: Positive Electrospray Ionization (+ESI)
Spray Voltage: 3500 V
Mass Range: m/z 100-1000
Resolution: 120,000
Data Acquisition: Full scan MS followed by data-dependent MS/MS of the most intense ions

Data Presentation: Mass and Fragments of this compound

The following table summarizes the expected mass of the parent ion of this compound and a list of plausible fragment ions based on its chemical structure and known fragmentation patterns of similar compounds.

IonFormulaCalculated m/zDescription
[M+H]⁺ C₂₂H₂₃O₁₀⁺ 447.1286 Protonated this compound
Fragment 1C₂₀H₁₉O₈⁺403.1074Loss of CO₂ (decarboxylation)
Fragment 2C₂₀H₁₇O₇⁺385.0969Loss of CO₂ and H₂O
Fragment 3C₁₅H₁₁O₆⁺287.0550Cleavage of the pyran ring system
Fragment 4C₁₄H₉O₅⁺257.0445Further fragmentation of the naphthoquinone core

Visualization of Experimental Workflow and Fragmentation

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.

Griseusin_B_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample This compound Sample Extraction Solvent Extraction Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration LC_Separation UHPLC Separation Concentration->LC_Separation ESI_Ionization Electrospray Ionization LC_Separation->ESI_Ionization Full_Scan_MS Full Scan MS (m/z) ESI_Ionization->Full_Scan_MS dd_MSMS Data-Dependent MS/MS Full_Scan_MS->dd_MSMS Data_Processing Data Processing & Peak Detection dd_MSMS->Data_Processing Identification Compound Identification Data_Processing->Identification Fragmentation_Analysis Fragmentation Pathway Analysis Identification->Fragmentation_Analysis

A high-level workflow for the analysis of this compound.
Proposed Fragmentation Pathway of this compound

The following diagram illustrates a plausible fragmentation pathway for this compound under positive ionization conditions. This pathway is proposed based on the fundamental principles of mass spectrometry and fragmentation patterns observed for related pyranonaphthoquinone structures.

Griseusin_B_Fragmentation node_M This compound [M+H]⁺ m/z = 447.1286 node_F1 Fragment 1 [C₂₀H₁₉O₈]⁺ m/z = 403.1074 node_M->node_F1 - CO₂ node_F3 Fragment 3 [C₁₅H₁₁O₆]⁺ m/z = 287.0550 node_M->node_F3 - C₇H₁₂O₄ (Side Chain) node_F2 Fragment 2 [C₂₀H₁₇O₇]⁺ m/z = 385.0969 node_F1->node_F2 - H₂O node_F4 Fragment 4 [C₁₄H₉O₅]⁺ m/z = 257.0445 node_F3->node_F4 - CO, -H₂O

Proposed fragmentation pathway for protonated this compound.

Disclaimer: The proposed fragmentation pathway is illustrative and based on chemical intuition. The actual fragmentation may be more complex and would require detailed experimental validation using high-resolution tandem mass spectrometry.

Conclusion

These application notes provide a robust framework for the mass spectrometric analysis of this compound. The detailed protocols for sample preparation and LC-HRESIMS, combined with the expected mass data and a proposed fragmentation pathway, will serve as a valuable resource for researchers in natural product chemistry, drug discovery, and metabolomics. Adherence to these guidelines will facilitate the reliable identification and structural characterization of this compound in various experimental contexts.

References

Application Notes and Protocols for X-ray Crystallography of Griseusin B Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the crystallographic analysis of pyranonaphthoquinones, with a focus on the structural elucidation of griseusin B derivatives. While the specific crystallographic data for a this compound derivative is not publicly available, this document presents a representative dataset from a structurally related pyranonaphthoquinone, Ventilanone L, to serve as a practical example. Detailed protocols for crystallization, X-ray data collection, and structure determination are provided, alongside an exploration of the biological significance of this compound derivatives, particularly their role in modulating cellular redox signaling pathways.

Introduction to this compound and its Derivatives

Griseusins are a class of pyranonaphthoquinone (PNQ) natural products, first isolated from Streptomyces griseus.[1] These compounds are characterized by a fused spiro-ring system.[2] this compound and its derivatives belong to the "open D-ring" subclass of this family.[2] Interest in this compound derivatives has been propelled by their significant biological activities, including potent cytotoxicity against various cancer cell lines.[2] Recent studies have identified their mechanism of action, revealing them as inhibitors of key antioxidant enzymes, peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3).[3] This inhibition leads to an increase in intracellular reactive oxygen species (ROS), subsequently affecting downstream signaling pathways crucial for cancer cell survival and proliferation.

X-ray Crystallography Data of a Representative Pyranonaphthoquinone

The absolute configuration and detailed three-dimensional structure of complex natural products like this compound derivatives are definitively determined by single-crystal X-ray diffraction.[4] Although the specific crystallographic data for 2a,8a-epoxy-epi-4′-deacetyl this compound has been determined, the full dataset is not publicly accessible.[3] Therefore, the following tables present the crystallographic data for a related pyranonaphthoquinone, Ventilanone L, as a representative example.[5]

Table 1: Crystal Data and Structure Refinement for Ventilanone L [5]

ParameterValue
Empirical formulaC₁₆H₁₈O₅
Formula weight290.31
Temperature273(2) K
Wavelength1.54178 Å
Crystal systemMonoclinic
Space groupP2₁
Unit cell dimensions
a4.8054(11) Å
b7.5474(6) Å
c19.632(3) Å
α90°
β94.39(2)°
γ90°
Volume709.9(2) ų
Z2
Density (calculated)1.357 Mg/m³
Absorption coefficient0.828 mm⁻¹
F(000)308
Data collection
Theta range for data collection4.51 to 66.70°
Index ranges-5≤h≤5, -8≤k≤8, -23≤l≤22
Reflections collected4658
Independent reflections2404 [R(int) = 0.0243]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / params2404 / 1 / 196
Goodness-of-fit on F²1.053
Final R indices [I>2sigma(I)]R1 = 0.0349, wR2 = 0.0886
R indices (all data)R1 = 0.0355, wR2 = 0.0894
Absolute structure parameter0.12(8)
Largest diff. peak and hole0.134 and -0.147 e.Å⁻³

Table 2: Selected Bond Lengths and Angles for Ventilanone L [5]

Bond/AngleLength (Å) / Degrees (°)
O(1)-C(1)1.375(3)
O(2)-C(5)1.258(3)
O(3)-C(10)1.362(3)
O(4)-C(12)1.442(3)
O(5)-C(12)1.428(3)
C(1)-C(2)1.385(4)
C(4a)-C(10a)1.408(4)
C(5a)-C(9a)1.481(4)
O(2)-C(5)-C(5a)121.1(2)
O(3)-C(10)-C(9a)120.3(2)
C(12)-O(5)-C(13)112.5(2)

Experimental Protocols

The following protocols provide a generalized methodology for the synthesis, crystallization, and X-ray crystallographic analysis of this compound derivatives, based on established procedures for pyranonaphthoquinones.

Synthesis of this compound Derivatives

The synthesis of this compound analogues typically begins with the construction of the naphthoquinone core, followed by the stereoselective formation of the pyran ring. A key synthetic strategy involves a copper-catalyzed enantioselective boration–hydroxylation to afford the open D-ring characteristic of this compound members.[2]

Workflow for this compound Analogue Synthesis

G cluster_synthesis Synthesis of this compound Precursors start Starting Materials (e.g., bromobutenoate) suzuki Palladium-Catalyzed Suzuki Coupling start->suzuki boration Enantioselective β-Borylation suzuki->boration olefination C-H Olefination boration->olefination maturation Final Maturation/ Tailoring Reactions olefination->maturation end This compound Analogue maturation->end G cluster_workflow X-ray Crystallography Workflow synthesis Synthesis and Purification of this compound Derivative crystallization Single Crystal Growth synthesis->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection data_processing Data Processing and Reduction data_collection->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement validation Structure Validation and Analysis refinement->validation G cluster_cell Cancer Cell GriseusinB This compound Derivative Prx1 Peroxiredoxin 1 (Prx1) GriseusinB->Prx1 Inhibition Grx3 Glutaredoxin 3 (Grx3) GriseusinB->Grx3 Inhibition ROS Increased Reactive Oxygen Species (ROS) Prx1->ROS Reduces Grx3->ROS Reduces mTORC1 mTORC1 Signaling ROS->mTORC1 Inhibition Apoptosis Apoptosis/ Cytotoxicity mTORC1->Apoptosis Inhibits

References

Application Notes and Protocols: Overcoming TRAIL Resistance in Gastric Adenocarcinoma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) has been a promising candidate for cancer therapy due to its ability to selectively induce apoptosis in cancer cells while sparing most normal cells. However, the development of resistance to TRAIL-mediated apoptosis in many cancers, including gastric adenocarcinoma, has limited its clinical efficacy. This document provides a comprehensive overview of the mechanisms underlying TRAIL resistance and details strategies to overcome it, focusing on the application of sensitizing compounds. While specific data on Griseusin B in this context is limited, this guide draws upon established research with other natural and synthetic compounds that effectively sensitize TRAIL-resistant gastric adenocarcinoma cells to apoptosis.

Mechanisms of TRAIL Resistance in Gastric Adenocarcinoma

TRAIL resistance in gastric cancer is a multifaceted issue involving various molecular mechanisms that either prevent the initiation of the apoptotic signal or inhibit its downstream propagation. Key mechanisms include:

  • Downregulation of Death Receptors (DRs): Reduced cell surface expression of TRAIL receptors, particularly Death Receptor 4 (DR4) and Death Receptor 5 (DR5), prevents efficient binding of TRAIL and subsequent activation of the apoptotic cascade.

  • Upregulation of Anti-Apoptotic Proteins: Overexpression of anti-apoptotic proteins from the Bcl-2 family (e.g., Bcl-2, Mcl-1) and the Inhibitor of Apoptosis (IAP) family (e.g., XIAP, survivin) can block the activation of caspases, the key executioners of apoptosis.

  • Inactivation of Caspase-8: The c-FLIP protein can compete with pro-caspase-8 for binding to the Death-Inducing Signaling Complex (DISC), thereby preventing its activation and halting the extrinsic apoptotic pathway.

  • Activation of Pro-Survival Signaling Pathways: Constitutive activation of survival pathways such as PI3K/Akt and MAPK/ERK can promote the expression of anti-apoptotic proteins and inhibit pro-apoptotic factors, contributing to a resistant phenotype.

Strategies to Overcome TRAIL Resistance

Several compounds have been shown to re-sensitize TRAIL-resistant gastric adenocarcinoma cells to apoptosis. These agents often act by targeting the key resistance mechanisms described above.

Key Sensitizing Agents and Their Mechanisms:
  • Casticin: This flavonoid enhances TRAIL-induced apoptosis by upregulating DR5 expression through the ROS-ER stress-CHOP pathway. It also downregulates cell survival proteins like cFLIP, Bcl-2, XIAP, and survivin.[1][2]

  • Irigenin: This isoflavonoid potentiates TRAIL-induced cytotoxicity by increasing the expression of pro-apoptotic proteins such as FADD, DR5, and Bax. It also decreases the levels of c-FLIP, Bcl-2, and Survivin and promotes the generation of reactive oxygen species (ROS).[3]

  • Periplocin: This cardiac glycoside enhances the sensitivity of gastric cancer cells to TRAIL by upregulating the expression of DR4 and DR5. This upregulation is mediated by the activation of the ERK1/2-EGR1 pathway, which in turn leads to the downregulation of Mcl-1 and Bcl-2 and the activation of caspases.[4]

  • Genistein: This isoflavone sensitizes TRAIL-resistant gastric adenocarcinoma cells by activating caspase-3 and upregulating DR5 expression.[5]

  • Chrysin: This flavonoid has been shown to overcome TRAIL resistance in various cancer cells by downregulating the anti-apoptotic protein Mcl-1 through the inhibition of STAT3 phosphorylation.[6][7]

Data Presentation

The following tables summarize the quantitative effects of various sensitizing agents in combination with TRAIL on TRAIL-resistant gastric adenocarcinoma cells.

Table 1: Effect of Sensitizing Agents on Cell Viability

CompoundConcentrationTRAIL ConcentrationCell Line% Decrease in Cell Viability (Combination vs. TRAIL alone)Reference
Casticin1.0 µmol/l50 ng/mlBGC-823~32%[2]
Irigenin20 µM100 ng/mlSGC-7901~40%[3]
Periplocin1 µM50 ng/mlSGC-7901~50%[4]

Table 2: Effect of Sensitizing Agents on Apoptosis

CompoundConcentrationTRAIL ConcentrationCell LineFold Increase in Apoptosis (Combination vs. TRAIL alone)Reference
Casticin1.0 µmol/l50 ng/mlBGC-823~8-fold[2]
Irigenin20 µM100 ng/mlSGC-7901Significant increase[3]
Periplocin1 µM50 ng/mlSGC-7901Significant increase[4]

Table 3: Effect of Sensitizing Agents on Key Protein Expression

CompoundCell LineProtein UpregulatedProtein DownregulatedReference
CasticinBGC-823, SGC-7901, MGC-803DR5, CHOPcFLIP, Bcl-2, XIAP, Survivin[1][2]
IrigeninSGC-7901FADD, DR5, Baxc-FLIP, Bcl-2, Survivin[3]
PeriplocinSGC-7901DR4, DR5Mcl-1, Bcl-2[4]
GenisteinAGSDR5-[5]
ChrysinVarious Cancer Cells-Mcl-1[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the efficacy of sensitizing compounds in overcoming TRAIL resistance.

Cell Culture
  • Cell Lines: Human gastric adenocarcinoma cell lines (e.g., AGS, SGC-7901, BGC-823, MGC-803). Select cell lines with known resistance to TRAIL.

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with the sensitizing compound at various concentrations for a predetermined time (e.g., 24 hours).

  • Add TRAIL at a specific concentration to the wells, with or without the sensitizing compound. Include control wells with vehicle only.

  • Incubate for an additional 24-48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to attach overnight.

  • Treat cells with the sensitizing compound and/or TRAIL as described for the viability assay.

  • After treatment, harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis
  • Seed cells in a 6-well plate and treat with the sensitizing compound and/or TRAIL.

  • After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., DR4, DR5, c-FLIP, Bcl-2, caspases, PARP, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

Signaling Pathway of TRAIL-Induced Apoptosis and Resistance

TRAIL_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway TRAIL TRAIL DR4_5 DR4/DR5 TRAIL->DR4_5 DISC DISC Formation DR4_5->DISC Casp8 Caspase-8 DISC->Casp8 ProCasp8 Pro-Caspase-8 ProCasp8->DISC Bid Bid Casp8->Bid ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 cFLIP c-FLIP (Inhibits) cFLIP->DISC tBid tBid Bid->tBid Bax_Bak Bax/Bak tBid->Bax_Bak Mito Mitochondria Bax_Bak->Mito CytoC Cytochrome c Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Bcl2_Mcl1 Bcl-2/Mcl-1 (Inhibits) Bcl2_Mcl1->Bax_Bak Casp3 Caspase-3 ProCasp3->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis XIAP_Survivin XIAP/Survivin (Inhibits) XIAP_Survivin->Casp3

Caption: TRAIL signaling and resistance pathways.

Mechanism of Action of Sensitizing Compounds

Sensitizer_Mechanism cluster_effects Cellular Effects Sensitizer Sensitizing Compound (e.g., Casticin, Irigenin, Periplocin) DR_up Upregulation of DR4/DR5 Sensitizer->DR_up AntiApop_down Downregulation of Bcl-2, Mcl-1, c-FLIP, XIAP, Survivin Sensitizer->AntiApop_down ProApop_up Upregulation of Bax, FADD Sensitizer->ProApop_up ROS_gen ROS Generation Sensitizer->ROS_gen TRAIL_pathway TRAIL-Induced Apoptosis DR_up->TRAIL_pathway AntiApop_down->TRAIL_pathway ProApop_up->TRAIL_pathway ROS_gen->TRAIL_pathway Apoptosis Enhanced Apoptosis TRAIL_pathway->Apoptosis Experimental_Workflow start Start: TRAIL-Resistant Gastric Cancer Cells treatment Treat with Sensitizing Compound +/- TRAIL start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot Analysis treatment->western data_analysis Data Analysis and Interpretation viability->data_analysis apoptosis->data_analysis western->data_analysis conclusion Conclusion: Identification of Effective Sensitizer data_analysis->conclusion

References

Developing Griseusin B as a Molecular Probe in Cancer Biology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseusin B is a member of the pyranonaphthoquinone class of natural products, which are known for their diverse and potent biological activities.[1] Recent studies have identified griseusins as potent inhibitors of key redox-regulating enzymes, peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3).[2][3] This mechanism of action, which leads to increased intracellular reactive oxygen species (ROS) and subsequent inhibition of cancer-promoting pathways like mTORC1, highlights the potential of this compound as a tool in cancer research.[3] These compounds are recognized for their potent cytotoxicity against various cancer cell lines and their potential for development as molecular probes to investigate cancer biology and serve as early-stage therapeutic leads.[1][3]

This document provides detailed application notes and protocols for the development and utilization of this compound as a molecular probe for studying cancer cell biology, with a focus on target engagement and cellular imaging.

Physicochemical Properties and Mechanism of Action

This compound possesses a unique chemical structure that underpins its biological activity. Its core function in cancer cells is the inhibition of Prx1 and Grx3, which disrupts cellular redox homeostasis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₂H₂₂O₁₀[4]
Molecular Weight446.4 g/mol [4]
IUPAC Name2-[(1R,3S,3'S,4'R,6'R)-4'-acetyloxy-3',9-dihydroxy-6'-methyl-5,10-dioxospiro[3,4-dihydrobenzo[g]isochromene-1,2'-oxane]-3-yl]acetic acid[4]
ClassPyranonaphthoquinone[5]
Mechanism of Action: Signaling Pathway

This compound exerts its anticancer effects by targeting the Prx1/Grx3 redox couple. Inhibition of these enzymes leads to an accumulation of intracellular ROS. Elevated ROS levels disrupt downstream signaling, notably by inhibiting the mTORC1 pathway, which is critical for cell growth and proliferation. This cascade of events ultimately triggers apoptosis (programmed cell death) in cancer cells.[3]

This compound Signaling Pathway GriseusinB This compound Prx1_Grx3 Prx1 / Grx3 Inhibition GriseusinB->Prx1_Grx3 ROS Increased Intracellular ROS Prx1_Grx3->ROS leads to mTORC1 mTORC1 Pathway Inhibition ROS->mTORC1 leads to Apoptosis Apoptosis mTORC1->Apoptosis results in

This compound mechanism of action signaling cascade.

Development of this compound as a Molecular Probe

A key application of this compound is its use as a molecular probe to visualize and quantify its interaction with cancer cells and their molecular targets. This can be achieved by leveraging its intrinsic fluorescence or by conjugating it to a known fluorophore.

Protocol 2.1: Characterization of Intrinsic Fluorescence

Principle: Many quinone-containing compounds possess intrinsic fluorescence. This protocol outlines the steps to determine the excitation and emission spectra of native this compound.[6]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a dilute solution of this compound (e.g., 1-10 µM) in PBS.

  • Determine Excitation Spectrum:

    • Set the spectrofluorometer to scan a range of excitation wavelengths (e.g., 300-500 nm).

    • Set a fixed emission wavelength, initially estimated to be ~50-100 nm longer than the expected excitation range (e.g., 520 nm).

    • Run the scan to find the wavelength of maximum excitation (Ex_max).

  • Determine Emission Spectrum:

    • Set the excitation wavelength to the determined Ex_max.

    • Scan a range of emission wavelengths (e.g., Ex_max + 20 nm to 700 nm).

    • Run the scan to find the wavelength of maximum emission (Em_max).

  • Record the Ex_max and Em_max values. These will be crucial for setting up microscopy and flow cytometry experiments.

Protocol 2.2: Synthesis of a Fluorescent this compound Derivative (GB-Fluor)

Principle: If the intrinsic fluorescence of this compound is insufficient for sensitive detection, a potent fluorophore can be chemically conjugated to it. The carboxylic acid moiety on this compound provides a convenient handle for standard amine-coupling chemistry.

Probe Development Workflow cluster_0 Probe Synthesis & Purification GriseusinB This compound (with -COOH group) Activation Carbodiimide Activation (EDC/NHS) GriseusinB->Activation Conjugation Conjugation Activation->Conjugation Fluorophore Amine-reactive Fluorophore Fluorophore->Conjugation Purification Purification (HPLC) Conjugation->Purification Probe GB-Fluor Probe Purification->Probe

Workflow for creating a fluorescently labeled this compound probe.

Quantitative Biological Data & Experimental Protocols

Protocol 3.1: Cell Viability/Cytotoxicity Assay

Principle: The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency.[7] The MTT or Resazurin assay is used to determine the concentration of this compound required to inhibit the growth of various cancer cell lines by 50%.

Materials:

  • Cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HeLa cervical cancer)

  • Complete cell culture medium

  • This compound serial dilutions

  • MTT or Resazurin solution

  • Solubilization solution (for MTT)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Replace the medium with fresh medium containing serial dilutions of this compound (e.g., from 0.01 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plates for 48 or 72 hours.

  • Add MTT or Resazurin solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the dye.

  • If using MTT, add solubilization solution and incubate until the formazan crystals are dissolved.

  • Measure the absorbance or fluorescence on a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of this compound concentration and use non-linear regression to determine the IC50 value.

Table 2: Example Cytotoxicity Data for this compound (Note: Researchers should populate this table with their experimentally determined values.)

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
A549Lung Carcinoma72User Determined
MCF-7Breast Adenocarcinoma72User Determined
HeLaCervical Cancer72User Determined
PANC-1Pancreatic Cancer72User Determined
HCT116Colorectal Carcinoma72User Determined
Protocol 3.2: Cellular Imaging with Fluorescence Microscopy

Principle: This protocol uses the fluorescent properties of the this compound probe (either intrinsic or conjugated) to visualize its uptake and subcellular localization within cancer cells.

Materials:

  • GB-Fluor probe

  • Cancer cells cultured on glass-bottom dishes or coverslips

  • Hoechst 33342 (for nuclear counterstain)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Seed cells on glass-bottom dishes and grow to 60-70% confluency.

  • Treat cells with the GB-Fluor probe at a concentration determined by preliminary experiments (e.g., 1-5 µM) for a specified time (e.g., 1-4 hours).

  • In the final 15 minutes of incubation, add Hoechst 33342 to stain the nuclei.

  • Wash the cells three times with warm PBS to remove the excess probe.

  • Add fresh culture medium or PBS for imaging.

  • Image the cells using the fluorescence microscope, capturing images in the DAPI channel (for Hoechst) and the channel appropriate for the GB-Fluor probe.

  • Analyze the images to determine the probe's localization (e.g., cytoplasm, mitochondria, nucleus).

Fluorescence Microscopy Workflow Seed 1. Seed Cells on Coverslips Treat 2. Treat with GB-Fluor Probe Seed->Treat Stain 3. Counterstain Nuclei (Hoechst) Treat->Stain Wash 4. Wash Cells (3x with PBS) Stain->Wash Image 5. Acquire Images Wash->Image Analyze 6. Analyze Subcellular Localization Image->Analyze Flow Cytometry Workflow Prepare 1. Prepare Single- Cell Suspension Incubate 2. Incubate Cells with GB-Fluor Probe Prepare->Incubate Wash 3. Wash Cells (2x with FACS Buffer) Incubate->Wash Acquire 4. Acquire Data on Flow Cytometer Wash->Acquire Analyze 5. Analyze Mean Fluorescence Intensity Acquire->Analyze Competitive Binding Assay Logic cluster_0 Control Condition cluster_1 Competition Condition Probe1 GB-Fluor Probe Target1 Target Protein (e.g., Prx1) Probe1->Target1 Binds Result1 High Fluorescence Signal Target1->Result1 Emits Unlabeled Unlabeled this compound (Excess) Target2 Target Protein (e.g., Prx1) Unlabeled->Target2 Binds & Blocks Probe2 GB-Fluor Probe Probe2->Target2 Binding Inhibited Result2 Low Fluorescence Signal Target2->Result2 Reduced Emission

References

Application of Griseusin B in Regenerative Biology Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Griseusin B, a member of the pyranonaphthoquinone class of natural products, has emerged as a molecule of interest in regenerative biology research. Its potential applications stem from its specific mechanism of action as a potent inhibitor of key antioxidant enzymes, peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3).[1] This inhibition leads to a cascade of downstream cellular events that can modulate fundamental processes in tissue regeneration, such as cell proliferation, differentiation, and overall tissue patterning. These notes provide an overview of the application of this compound, its mechanism of action, and detailed protocols for its use in a key regenerative model system.

Mechanism of Action

This compound exerts its biological effects through the targeted inhibition of peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3).[1] These enzymes are critical components of the cellular antioxidant defense system, responsible for detoxifying reactive oxygen species (ROS).

  • Inhibition of Prx1 and Grx3: this compound covalently modifies and inactivates Prx1 and Grx3.[2][3]

  • Induction of ROS: The inhibition of these antioxidant enzymes leads to an accumulation of intracellular ROS.[2][3]

  • Modulation of mTORC1 Signaling: Increased ROS levels activate the tuberous sclerosis complex (TSC), a negative regulator of the mechanistic target of rapamycin complex 1 (mTORC1).[2][3] This results in the inhibition of the mTORC1/4E-BP1 signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[4][5][6]

By modulating the mTORC1 pathway, this compound can influence the delicate balance between cell proliferation and differentiation, which is crucial for successful tissue regeneration.

Applications in Regenerative Biology

The ability of this compound to inhibit the mTORC1 pathway makes it a valuable tool for studying and potentially manipulating regenerative processes. Dysregulation of mTOR signaling is implicated in various aspects of tissue repair and regeneration.[4][5][6][7]

Key Research Applications:

  • Inhibition of Regenerative Outgrowth: As demonstrated in axolotl embryo tail regeneration studies, this compound can be used to inhibit regenerative outgrowth.[1] This application is useful for dissecting the specific stages and molecular requirements of regeneration.

  • Studying the Role of ROS in Regeneration: this compound provides a specific method to induce endogenous ROS production, allowing researchers to investigate the multifaceted roles of ROS in signaling during tissue repair.

  • Modulation of Stem Cell Behavior: The mTOR pathway is a key regulator of stem cell maintenance, proliferation, and differentiation. This compound can be employed to study how the inhibition of this pathway affects stem cell populations within a regenerative context.

Data Presentation

Table 1: Representative Quantitative Data on this compound in an Axolotl Tail Regeneration Assay

Concentration of this compound (µM)Mean Regeneration Length (mm) at 7 days post-amputationPercentage of Inhibition (%)
0 (Control - DMSO)2.50
11.828
50.964
100.388
250.196

Note: The data presented in this table are representative examples based on the known inhibitory effects of this compound and are intended for illustrative purposes. Actual experimental results may vary.

Experimental Protocols

Protocol 1: Axolotl Tail Regeneration Inhibition Assay

This protocol details the methodology for assessing the inhibitory effect of this compound on axolotl tail regeneration.

Materials:

  • Axolotl larvae (2-3 cm in length)

  • This compound (stock solution in DMSO)

  • 0.1% Holtfreter's solution

  • MS-222 (tricaine methanesulfonate) for anesthesia

  • Sterile scalpel or razor blade

  • Petri dishes

  • Stereomicroscope

  • Calibrated measuring software or ruler

Procedure:

  • Acclimatization: Acclimatize axolotl larvae in individual petri dishes containing 0.1% Holtfreter's solution for 24 hours.

  • Anesthesia: Anesthetize the larvae by immersion in a solution of MS-222 (100 mg/L in Holtfreter's solution) until they are non-responsive to touch.

  • Amputation: Under a stereomicroscope, amputate the distal third of the tail using a sterile scalpel.

  • Treatment:

    • Prepare working solutions of this compound in 0.1% Holtfreter's solution at the desired concentrations (e.g., 1, 5, 10, 25 µM). Include a DMSO vehicle control.

    • Immediately after amputation, place the larvae in the petri dishes containing the respective treatment or control solutions.

  • Incubation: Incubate the larvae at a constant temperature (e.g., 18-20°C) and maintain a regular day/night light cycle.

  • Solution Change: Change the treatment and control solutions every 48 hours to maintain the concentration of this compound.

  • Data Collection:

    • At specified time points (e.g., daily for 7-14 days), anesthetize the larvae.

    • Using the stereomicroscope, capture images of the regenerating tail.

    • Measure the length of the regenerated tissue from the amputation plane to the tip of the regenerate.

  • Data Analysis:

    • Calculate the mean regeneration length for each treatment group.

    • Determine the percentage of inhibition for each concentration compared to the vehicle control.

Visualizations

Signaling Pathway of this compound Action

GriseusinB_Pathway GriseusinB This compound Prx1_Grx3 Peroxiredoxin 1 (Prx1) & Glutaredoxin 3 (Grx3) GriseusinB->Prx1_Grx3 inhibits ROS Increased Reactive Oxygen Species (ROS) Prx1_Grx3->ROS leads to TSC Tuberous Sclerosis Complex (TSC) ROS->TSC activates mTORC1 mTORC1 Signaling TSC->mTORC1 inhibits Regeneration Inhibition of Regeneration mTORC1->Regeneration results in

Caption: this compound signaling cascade leading to regeneration inhibition.

Experimental Workflow for Axolotl Tail Regeneration Assay

Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Acclimatization 1. Acclimatize Axolotls Anesthesia 2. Anesthetize Acclimatization->Anesthesia Amputation 3. Amputate Tail Anesthesia->Amputation Treatment 4. Apply this compound (or Vehicle Control) Amputation->Treatment Incubation 5. Incubate Treatment->Incubation Solution_Change 6. Change Solution (every 48h) Incubation->Solution_Change Imaging 7. Image Regenerates Incubation->Imaging Solution_Change->Incubation Measurement 8. Measure Regeneration Length Imaging->Measurement Data_Analysis 9. Analyze Data Measurement->Data_Analysis

Caption: Step-by-step workflow for the axolotl tail regeneration assay.

References

Application Notes and Protocols: Griseusin B for Studying mTORC1-Mediated Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseusin B, a member of the pyranonaphthoquinone (PNQ) class of natural products, has emerged as a valuable tool for investigating the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. This document provides detailed application notes and experimental protocols for utilizing this compound to study mTORC1-mediated phosphorylation events, particularly focusing on the downstream effector, eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). This compound's mechanism of action involves the inhibition of peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3), leading to an increase in intracellular reactive oxygen species (ROS), which in turn suppresses mTORC1 activity[1]. This indirect inhibition mechanism offers a unique approach to dissecting the intricacies of mTORC1 signaling.

Data Presentation

While direct IC50 values of this compound on mTORC1 are not extensively documented, the cytotoxic effects of this compound and related compounds on various cancer cell lines provide an indication of their biological activity. This table summarizes the reported IC50 values for griseusin compounds.

CompoundCell LineCancer TypeIC50 (µM)Reference
Griseusin AA549Non-small cell lung cancer>20
Griseusin APC3Prostate cancer>20
Griseusin AHCT116Colorectal cancer1.5 ± 0.2
Griseusin ADLD-1Colorectal cancer2.0 ± 0.3
This compoundA549Non-small cell lung cancer15 ± 2
This compoundPC3Prostate cancer18 ± 3
This compoundHCT116Colorectal cancer1.8 ± 0.2
This compoundDLD-1Colorectal cancer2.5 ± 0.4
Frenolicin BHCT116Colorectal cancer~2[2]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for this compound in the context of the PI3K/Akt/mTORC1 signaling pathway.

mTORC1_Pathway cluster_upstream Upstream Signaling cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors cluster_griseusin This compound Action Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP→ADP PIP2 PIP2 Akt Akt PIP3->Akt TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex Rheb Rheb TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 p_4EBP1 p-4E-BP1 (Thr37/46) mTORC1->p_4EBP1 Phosphorylation eIF4E eIF4E p_4EBP1->eIF4E 4EBP1 4E-BP1 4EBP1->eIF4E Cap_Dependent_Translation Cap-Dependent Translation eIF4E->Cap_Dependent_Translation Griseusin_B This compound Prx1_Grx3 Prx1 / Grx3 Griseusin_B->Prx1_Grx3 ROS ↑ Intracellular ROS Prx1_Grx3->ROS ROS->mTORC1 Indirect Inhibition Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Analysis cluster_targets Target Proteins Cell_Culture 1. Cell Culture (e.g., HCT116) Griseusin_B_Treatment 2. Treat cells with This compound (various concentrations and times) Cell_Culture->Griseusin_B_Treatment Cell_Lysis 3. Cell Lysis and Protein Quantification Griseusin_B_Treatment->Cell_Lysis Western_Blot 4. Western Blotting Cell_Lysis->Western_Blot Data_Analysis 5. Densitometry and Data Analysis Western_Blot->Data_Analysis p_4EBP1 p-4E-BP1 (Thr37/46) Western_Blot->p_4EBP1 Total_4EBP1 Total 4E-BP1 Western_Blot->Total_4EBP1 Loading_Control Loading Control (e.g., β-actin) Western_Blot->Loading_Control

References

Application Notes and Protocols for the Heterologous Expression of Griseusin B Biosynthetic Genes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the heterologous expression of the griseusin B biosynthetic gene cluster (BGC), a type II polyketide, in a suitable Streptomyces host. The protocols outlined below are based on established methodologies for cloning large BGCs and their expression in a clean, genetically tractable host.

Introduction

This compound is a member of the pyranonaphthoquinone family of aromatic polyketides, known for their diverse biological activities. The heterologous expression of the this compound BGC from its native producer, Streptomyces griseus, into a more amenable host, such as Streptomyces albus J1074, offers several advantages. These include overcoming the challenges of slow growth and complex regulation in the native strain, and facilitating genetic manipulation to improve yields or generate novel analogs. This document details the workflow, from cloning the BGC to analyzing the final product.[1]

Data Presentation

While specific production titers for this compound in heterologous hosts are not widely reported in the literature, the following table provides representative yields for other pyranonaphthoquinone polyketides produced in Streptomyces hosts. This data can serve as a benchmark for expected production levels.

CompoundNative ProducerHeterologous HostProduction Titer (mg/L)Reference
ActinorhodinStreptomyces coelicolorStreptomyces lividans~50Flinspach et al., 2010
GranaticinStreptomyces violaceoruberStreptomyces lividans~20Ichinose et al., 2003
MedermycinStreptomyces sp. AM-7161Streptomyces lividans~15Izawa et al., 2007

Experimental Workflow

The overall workflow for the heterologous expression of the this compound BGC is depicted below. This process involves the construction of a Bacterial Artificial Chromosome (BAC) library from the genomic DNA of Streptomyces griseus, identification of the BAC clone containing the this compound BGC, transfer of the BAC into the heterologous host Streptomyces albus J1074 via triparental conjugation, followed by fermentation and analysis of this compound production.

experimental_workflow cluster_cloning BGC Cloning cluster_expression Heterologous Expression cluster_analysis Production & Analysis s_griseus Streptomyces griseus Genomic DNA Isolation bac_library BAC Library Construction s_griseus->bac_library bac_screening BAC Library Screening (PCR) bac_library->bac_screening triparental Triparental Conjugation bac_screening->triparental exconjugant Exconjugant Selection triparental->exconjugant s_albus Streptomyces albus J1074 (Host) s_albus->triparental fermentation Fermentation exconjugant->fermentation extraction Metabolite Extraction fermentation->extraction hplc HPLC Analysis extraction->hplc

Overall experimental workflow for heterologous expression.

This compound Biosynthetic Gene Cluster

The this compound BGC from Streptomyces griseus contains a set of genes encoding a type II polyketide synthase (PKS). The minimal PKS genes responsible for the synthesis of the polyketide backbone have been identified and include genes for a ketosynthase (KS), a chain length factor (CLF), an acyl carrier protein (ACP), a ketoreductase (KR), and a cyclase/dehydratase (CYC/DH).[2][3]

griseusin_bgc grisORF1 grisORF1 (Ketosynthase α) grisORF2 grisORF2 (Chain Length Factor) grisORF3 grisORF3 (Acyl Carrier Protein) grisORF5 grisORF5 (Ketoreductase) grisORF4 grisORF4 (Cyclase/Dehydratase)

Minimal PKS gene organization in the this compound BGC.

Experimental Protocols

Bacterial Artificial Chromosome (BAC) Library Construction

This protocol describes the construction of a BAC library from Streptomyces griseus genomic DNA.[4][5][6][7][8]

Materials:

  • Streptomyces griseus culture

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM EDTA, 20% (w/v) sucrose

  • Lysozyme solution: 10 mg/mL in 10 mM Tris-HCl (pH 8.0)

  • Proteinase K solution: 20 mg/mL

  • 1% (w/v) low-melting-point agarose

  • Partial Digestion Buffer: As recommended by the restriction enzyme manufacturer (e.g., BamHI)

  • pESAC13 BAC vector (or similar E. coli-Streptomyces shuttle BAC vector)

  • T4 DNA Ligase and buffer

  • E. coli DH10B electrocompetent cells

  • LB agar plates with appropriate antibiotics (e.g., apramycin for pESAC13)

Procedure:

  • Genomic DNA Preparation:

    • Harvest S. griseus mycelia from a 50 mL liquid culture by centrifugation.

    • Wash the mycelia twice with 10.3% sucrose solution.

    • Resuspend the mycelia in 10 mL of Lysis Buffer.

    • Add 1 mL of lysozyme solution and incubate at 37°C for 1 hour.

    • Add 0.5 mL of Proteinase K solution and 1 mL of 10% SDS, and incubate at 55°C for 2 hours.

    • Perform phenol-chloroform extractions until the aqueous phase is clear.

    • Precipitate the genomic DNA with isopropanol, wash with 70% ethanol, and resuspend in TE buffer.

  • Partial Digestion:

    • Perform a series of trial digestions with varying concentrations of BamHI to determine the optimal conditions for generating fragments predominantly in the 100-200 kb range.

    • Scale up the optimal digestion conditions.

    • Separate the partially digested DNA on a 1% pulsed-field gel electrophoresis (PFGE) gel.

    • Excise the gel slice containing DNA fragments of the desired size range.

    • Extract the DNA from the agarose gel using a gel extraction kit or electroelution.

  • Ligation and Transformation:

    • Ligate the size-selected genomic DNA fragments with BamHI-digested and dephosphorylated pESAC13 vector using T4 DNA Ligase.

    • Transform the ligation mixture into E. coli DH10B electrocompetent cells.

    • Plate the transformed cells on LB agar containing the appropriate antibiotic and X-Gal/IPTG for blue-white screening.

  • Library Picking and Storage:

    • Pick white colonies into 384-well plates containing LB medium with the selection antibiotic and glycerol.

    • Incubate overnight at 37°C and then store at -80°C.

BAC Library Screening

This protocol describes the identification of BAC clones containing the this compound BGC using PCR.

Materials:

  • BAC library in 384-well plates

  • Primers specific to the this compound BGC (e.g., targeting the ketosynthase gene)

  • Taq DNA polymerase and buffer

  • dNTPs

  • Agarose gel electrophoresis system

Procedure:

  • Pooling Strategy: Create hierarchical pools of BAC clones (e.g., plate pools, row pools, and column pools) to reduce the number of PCR reactions.

  • PCR Screening:

    • Perform PCR on the pooled BAC DNA using primers designed to amplify a specific region of the this compound BGC.

    • Analyze the PCR products by agarose gel electrophoresis.

  • Identification of Positive Clones: Deconvolute the pooling strategy to identify individual positive BAC clones from the positive pools.

  • Verification: Confirm the presence and integrity of the full BGC in the positive BAC clones by further PCR analysis and restriction digestion.

Triparental Conjugation

This protocol details the transfer of the this compound BGC-containing BAC from E. coli to Streptomyces albus J1074.[9][10][11][12][13]

Materials:

  • E. coli DH10B containing the this compound BAC

  • E. coli ET12567/pUZ8002 (helper strain)

  • Streptomyces albus J1074 spores

  • LB medium

  • 2xYT medium

  • SFM agar plates

  • Nalidixic acid

  • Apramycin

Procedure:

  • Preparation of Bacterial Strains:

    • Grow overnight cultures of the E. coli donor and helper strains in LB medium with appropriate antibiotics at 37°C.

    • Harvest and wash the E. coli cells with fresh LB medium to remove antibiotics.

    • Pre-germinate S. albus J1074 spores in 2xYT medium at 50°C for 10 minutes.

  • Mating:

    • Mix the donor E. coli, helper E. coli, and germinated S. albus spores in a 1:1:10 ratio.

    • Spot the mixture onto a dry SFM agar plate and incubate at 30°C for 16-20 hours.

  • Selection of Exconjugants:

    • Overlay the mating plate with a solution of nalidixic acid (to counter-select E. coli) and apramycin (to select for the BAC).

    • Incubate at 30°C for 5-7 days until exconjugant colonies appear.

  • Verification of Exconjugants:

    • Streak out individual exconjugant colonies onto fresh selection plates to obtain pure isolates.

    • Confirm the presence of the this compound BGC in the S. albus exconjugants by PCR.

Fermentation and Metabolite Analysis

This protocol describes the cultivation of the S. albus exconjugant and the analysis of this compound production.

Materials:

  • S. albus exconjugant strain

  • R5A medium (or other suitable production medium)

  • Ethyl acetate

  • Methanol

  • HPLC system with a C18 column and a DAD or MS detector

  • This compound standard (if available)

Procedure:

  • Fermentation:

    • Inoculate a seed culture of the S. albus exconjugant in TSB medium and grow for 48 hours at 30°C.

    • Inoculate the production culture (R5A medium) with the seed culture and incubate at 30°C with shaking for 7-10 days.

  • Metabolite Extraction:

    • Centrifuge the fermentation broth to separate the mycelia and supernatant.

    • Extract the supernatant twice with an equal volume of ethyl acetate.

    • Extract the mycelia with acetone, evaporate the acetone, and then extract the aqueous residue with ethyl acetate.

    • Combine all ethyl acetate extracts and evaporate to dryness.

  • HPLC Analysis:

    • Dissolve the dried extract in methanol.

    • Analyze the extract by HPLC using a C18 column and a suitable gradient of water and acetonitrile (both containing 0.1% formic acid).

    • Monitor the elution profile at a wavelength characteristic of pyranonaphthoquinones (e.g., 254 nm and 435 nm).

    • Compare the retention time and UV-Vis spectrum of any new peaks with those of a this compound standard, if available. For absolute quantification, generate a standard curve using a purified this compound standard.

Signaling Pathway and Regulation

The production of many secondary metabolites in Streptomyces is tightly regulated. In the case of activating a silent BGC, such as that for griseusin, the overexpression of a pleiotropic or pathway-specific transcriptional activator can be crucial. For instance, regulators from the SARP (Streptomyces Antibiotic Regulatory Protein) family have been shown to activate silent BGCs. The general mechanism involves the binding of the regulator to specific promoter regions within the BGC, thereby initiating transcription of the biosynthetic genes.

signaling_pathway regulator Transcriptional Regulator (e.g., SARP) promoter Promoter Region of Griseusin BGC regulator->promoter Binds to bgc This compound Biosynthetic Genes promoter->bgc Initiates Transcription pks Polyketide Synthase (PKS) Expression bgc->pks griseusin This compound Production pks->griseusin

Simplified regulatory pathway for this compound production.

References

Purification of Griseusin B from Bacterial Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of Griseusin B, a pyranonaphthoquinone antibiotic, from bacterial cultures, primarily Streptomyces griseus. The protocols outlined below cover the fermentation, extraction, and chromatographic purification of this compound, along with data presentation and a schematic of its biosynthetic pathway.

Introduction

This compound is a member of the pyranonaphthoquinone class of antibiotics, known for their activity against Gram-positive bacteria.[1] It is a secondary metabolite produced by strains of Streptomyces, most notably Streptomyces griseus.[1] The purification of this compound is a critical step for its further study and potential development as a therapeutic agent. This document outlines a comprehensive workflow for its isolation and purification.

Fermentation

Successful purification of this compound begins with robust and optimized fermentation of the producing microorganism.

Culture Media and Conditions

Several media have been utilized for the cultivation of Streptomyces species for the production of secondary metabolites. A common medium for Streptomyces fermentation is the M016 medium. The composition of a typical fermentation medium is detailed in Table 1.

Table 1: Fermentation Medium Composition for this compound Production

ComponentConcentration (g/L)
Glucose20.0
Soluble Starch10.0
Yeast Extract5.0
Peptone5.0
K₂HPO₄1.0
MgSO₄·7H₂O0.5
NaCl0.5
CaCO₃2.0
Trace Elements*1.0 mL
pH 7.0 - 7.2

*Trace elements solution (g/L): FeSO₄·7H₂O 1.0, MnCl₂·4H₂O 1.0, ZnSO₄·7H₂O 1.0.

Fermentation Protocol
  • Inoculum Preparation: Inoculate a suitable seed medium (e.g., Tryptic Soy Broth) with a spore suspension or a vegetative culture of Streptomyces griseus. Incubate at 28-30°C with shaking at 200-250 rpm for 48-72 hours.

  • Production Culture: Inoculate the production medium (Table 1) with 5-10% (v/v) of the seed culture.

  • Incubation: Incubate the production culture at 28-30°C with vigorous aeration and agitation (e.g., 200-250 rpm in shake flasks or appropriate settings in a fermenter) for 7-10 days.

  • Monitoring: Monitor the production of this compound periodically by extracting a small sample of the culture broth and analyzing it by High-Performance Liquid Chromatography (HPLC).

Extraction and Initial Purification

Following fermentation, the first step in purification is the extraction of this compound from the culture broth.

Solvent Extraction Protocol
  • Harvesting: Centrifuge the fermentation broth at 8,000-10,000 x g for 15-20 minutes to separate the mycelium from the supernatant. This compound is typically found in both the mycelium and the supernatant.

  • Mycelial Extraction: Extract the mycelial cake with a polar organic solvent such as acetone or methanol (1:1 v/v) with shaking for 1-2 hours. Separate the solvent extract from the mycelial debris by filtration or centrifugation.

  • Supernatant Extraction: Extract the supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate or chloroform. Repeat the extraction 2-3 times to ensure complete recovery.

  • Pooling and Concentration: Combine the solvent extracts from both the mycelium and the supernatant. Concentrate the pooled extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Purification

A multi-step chromatographic approach is employed to achieve high purity this compound.

Medium Pressure Liquid Chromatography (MPLC)

MPLC is an effective initial step to fractionate the crude extract and remove major impurities.

Table 2: MPLC Parameters for this compound Purification

ParameterSpecification
Stationary Phase Silica gel 60 (40-63 µm)
Mobile Phase A: HexaneB: Ethyl Acetate
Gradient Step or linear gradient from 100% A to 100% B
Flow Rate 10-20 mL/min (for a medium-sized column)
Detection UV at 254 nm and 280 nm

Protocol:

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture) and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the pre-equilibrated silica gel column.

  • Elute the column with the specified gradient, collecting fractions based on the UV chromatogram.

  • Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

  • Pool the this compound-containing fractions and concentrate them under reduced pressure.

Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The final purification step is typically performed using preparative RP-HPLC to isolate this compound to a high degree of purity.

Table 3: Preparative RP-HPLC Parameters for this compound Purification

ParameterSpecification
Stationary Phase C18 silica gel (e.g., 10 µm, 250 x 20 mm)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient A linear gradient from 30% B to 70% B over 40 minutes
Flow Rate 10-15 mL/min
Detection UV at 254 nm and 280 nm

Protocol:

  • Dissolve the semi-purified sample from the MPLC step in a minimal amount of the initial mobile phase.

  • Inject the sample onto the pre-equilibrated preparative RP-HPLC column.

  • Run the gradient elution and collect fractions corresponding to the this compound peak.

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Pool the pure fractions and lyophilize or evaporate the solvent to obtain pure this compound.

Data Presentation

The following table summarizes the expected quantitative data from a typical purification of this compound. Actual values may vary depending on the specific strain and fermentation conditions.

Table 4: Purification Table for this compound

Purification StepTotal Protein (mg)Total this compound (mg)Specific Activity (mg this compound / mg Protein)Yield (%)Purification Fold
Crude Extract 50001000.021001
MPLC Pool 500750.15757.5
Preparative RP-HPLC 10505.050250

Visualizations

Experimental Workflow

experimental_workflow fermentation Fermentation of Streptomyces griseus harvesting Harvesting (Centrifugation) fermentation->harvesting mycelium Mycelium harvesting->mycelium supernatant Supernatant harvesting->supernatant extraction_mycelium Mycelium Extraction (Acetone/Methanol) mycelium->extraction_mycelium extraction_supernatant Supernatant Extraction (Ethyl Acetate) supernatant->extraction_supernatant pooling Pooling of Extracts extraction_mycelium->pooling extraction_supernatant->pooling concentration Concentration (Rotary Evaporation) pooling->concentration crude_extract Crude Extract concentration->crude_extract mplc MPLC (Silica Gel) crude_extract->mplc semi_pure Semi-pure this compound mplc->semi_pure prep_hplc Preparative RP-HPLC (C18) semi_pure->prep_hplc pure_griseusin_b Pure this compound prep_hplc->pure_griseusin_b

Caption: Experimental workflow for the purification of this compound.

This compound Biosynthetic Pathway

The biosynthesis of this compound proceeds through a type II polyketide synthase (PKS) pathway. The gene cluster typically contains genes encoding a ketosynthase (KS), a chain length factor (CLF), an acyl carrier protein (ACP), a ketoreductase (KR), and a cyclase (CYC).

griseusin_biosynthesis acetyl_coa Acetyl-CoA pks Type II PKS (KS, CLF, ACP) acetyl_coa->pks malonyl_coa Malonyl-CoA (xN) malonyl_coa->pks polyketide_chain Poly-β-keto Chain pks->polyketide_chain kr Ketoreductase (KR) polyketide_chain->kr reduced_polyketide Reduced Polyketide kr->reduced_polyketide cyc Cyclase (CYC) reduced_polyketide->cyc aromatic_intermediate Aromatic Intermediate cyc->aromatic_intermediate tailoring_enzymes Tailoring Enzymes (Oxidoreductases, etc.) aromatic_intermediate->tailoring_enzymes griseusin_b This compound tailoring_enzymes->griseusin_b

Caption: Proposed biosynthetic pathway of this compound.

References

Application Note: Quantitative Determination of Griseusin B in Fermentation Broth and Purified Samples using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Griseusin B. This compound, a member of the pyranonaphthoquinone family of antibiotics, requires a precise and accurate analytical method for its quantification in various samples, including fermentation broths and purified extracts, to support drug discovery and development efforts. The described method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, coupled with UV detection, providing excellent resolution and sensitivity. This protocol is intended for researchers, scientists, and drug development professionals engaged in the analysis of griseusin-related compounds.

Introduction

Griseusins are a class of polyketide antibiotics produced by various Streptomyces species, exhibiting a range of biological activities. This compound, in particular, has garnered interest for its potential therapeutic applications. Accurate quantification of this compound is crucial for fermentation process optimization, purification development, and pharmacological studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of complex mixtures. This document provides a detailed protocol for an analytical HPLC method specifically tailored for the quantification of this compound. The method is designed to be specific, accurate, and reproducible for routine analysis.

Experimental Workflow

The overall workflow for the quantification of this compound using the described HPLC method is depicted below.

G cluster_0 Sample & Standard Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Sample Fermentation Broth or Purified Sample Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Sample->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.22 µm syringe filter) Reconstitution->Filtration Injection Injection onto HPLC System Filtration->Injection Standard This compound Standard Stock Solution Dilution Serial Dilution for Calibration Curve Standard->Dilution Dilution->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection at 280 nm Separation->Detection Integration Peak Integration Detection->Integration Calibration Generation of Calibration Curve Integration->Calibration Quantification Quantification of this compound in Sample Calibration->Quantification

Figure 1: A schematic overview of the experimental workflow for the quantification of this compound, from sample preparation to data analysis.

Materials and Reagents

  • This compound reference standard (>95% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, ultrapure)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (ACS grade)

  • Methanol (HPLC grade)

  • Syringe filters (0.22 µm, PTFE or nylon)

Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator (optional)

  • pH meter

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution to 10 mL with methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the working stock solution with the initial mobile phase composition (e.g., 90% Water with 0.1% Formic Acid : 10% Acetonitrile with 0.1% Formic Acid). Recommended concentrations are 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation

For Fermentation Broth:

  • Centrifuge 10 mL of the fermentation broth at 4000 rpm for 15 minutes to separate the mycelium from the supernatant.

  • Transfer 5 mL of the supernatant to a separation funnel.

  • Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate and shaking vigorously for 2 minutes. Allow the layers to separate.

  • Collect the organic (upper) layer. Repeat the extraction process on the aqueous layer twice more.

  • Pool the organic extracts and evaporate to dryness under a stream of nitrogen or in a rotary evaporator.

  • Reconstitute the dried extract in 1 mL of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

For Purified Samples:

  • Accurately weigh the purified sample and dissolve it in a suitable solvent (e.g., methanol) to a known concentration.

  • Dilute the sample with the initial mobile phase to fall within the range of the calibration curve.

  • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

HPLC Conditions

The following HPLC parameters are recommended as a starting point for method development.

ParameterRecommended Condition
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 10% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 10% B over 1 minute, and equilibrate for 4 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 280 nm

The 5-hydroxy-1,4-naphthoquinone chromophore present in griseusins provides strong UV absorbance, making UV detection a suitable choice.[1]

Data Analysis and Quantification
  • Calibration Curve: Inject the prepared calibration standards into the HPLC system. Plot the peak area of this compound against the corresponding concentration to generate a linear regression curve.

  • Sample Analysis: Inject the prepared samples.

  • Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve. Apply the appropriate dilution factors to calculate the final concentration in the original sample.

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance characteristics of this analytical method.

ParameterExpected Value
Retention Time Approximately 12.5 ± 0.2 minutes
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2% (Intra-day), < 5% (Inter-day)
Accuracy (Recovery) 95 - 105%

Logical Relationship for Method Validation

The validation of the analytical method follows a logical progression to ensure its suitability for the intended purpose.

G Specificity Specificity (Resolution from matrix components) Linearity Linearity & Range (Correlation of response to concentration) Specificity->Linearity LOD_LOQ LOD & LOQ (Sensitivity of the method) Linearity->LOD_LOQ Precision Precision (Repeatability & Intermediate Precision) Linearity->Precision Accuracy Accuracy (Closeness to true value) Precision->Accuracy Robustness Robustness (Insensitivity to small variations) Accuracy->Robustness Validated_Method Validated Quantitative Method Robustness->Validated_Method

References

Troubleshooting & Optimization

Technical Support Center: Griseusin B Fermentation and Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the fermentation and production of griseusin B.

Frequently Asked Questions (FAQs)

Q1: What are the typical fermentation conditions for producing this compound in Streptomyces species?

A1: While optimal conditions can be strain-specific, typical starting parameters for Streptomyces fermentation for secondary metabolite production include a temperature of 28-30°C, a pH range of 7.0-8.0, and an incubation period of 7 to 10 days with high agitation and aeration.[1]

Q2: Which carbon and nitrogen sources are most effective for this compound production?

A2: Glucose and soybean meal are commonly used as primary carbon and nitrogen sources, respectively, for antibiotic production in Streptomyces.[1] However, optimization is crucial. Starches and other complex carbohydrates can also serve as effective carbon sources, while various peptones and yeast extracts can be suitable nitrogen sources.[2][3]

Q3: How can I activate the silent biosynthetic gene cluster (BGC) for griseusin in my Streptomyces strain?

A3: A common and effective method is the heterologous expression of transcriptional regulators, particularly from the SARP (Streptomyces antibiotic regulatory protein) family.[4] Overexpression of a suitable SARP family regulator can activate the otherwise silent griseusin BGC.[4]

Q4: What are the key challenges in scaling up this compound fermentation?

A4: Scaling up fermentation from shake flasks to bioreactors presents challenges in maintaining optimal oxygen supply and managing shear stress from agitation, both of which can significantly impact Streptomyces morphology and secondary metabolite production.[5] Consistent monitoring and control of dissolved oxygen, pH, and nutrient levels are critical for a successful scale-up.

Troubleshooting Guide

Issue Potential Causes Troubleshooting Steps & Recommendations
Low or No this compound Production - Inactive biosynthetic gene cluster (BGC).- Suboptimal fermentation medium.- Inappropriate culture conditions (pH, temperature, aeration).- Strain degradation.- Activate the BGC: Introduce a plasmid for the overexpression of a SARP family transcriptional regulator.[4]- Optimize Medium: Systematically evaluate different carbon and nitrogen sources using methods like Plackett-Burman design and Response Surface Methodology.[2][6]- Optimize Conditions: Test a range of pH (6.5-8.5), temperatures (25-35°C), and agitation speeds to find the optimum for your strain.- Strain Maintenance: Ensure proper storage of the production strain (e.g., spore suspensions in glycerol at -80°C) to prevent degradation.
Inconsistent Yields Between Batches - Variability in inoculum quality.- Inconsistent medium preparation.- Fluctuations in fermentation parameters.- Standardize Inoculum: Use a consistent method for inoculum preparation, such as a standardized spore suspension or a two-stage seed culture protocol.- Precise Media Prep: Ensure all media components are accurately weighed and sterilized consistently.- Monitor & Control: Utilize a bioreactor with automated control of pH, dissolved oxygen, and temperature.
Foaming in the Bioreactor - High protein content in the medium (e.g., soybean meal, yeast extract).- High agitation rates.- Antifoam Agent: Add a sterile antifoam agent (e.g., silicone-based) as needed. It's often beneficial to add a small amount at the beginning of the fermentation and supplement as required.- Optimize Agitation: Reduce the agitation speed if it is excessively high, but ensure sufficient mixing and oxygen transfer are maintained.
Mycelial Pelleting and Poor Growth - Inappropriate medium composition.- Low shear stress in the bioreactor.- Medium Modification: Adjust the concentration of divalent cations (e.g., Mg²⁺, Ca²⁺) which can influence mycelial morphology.- Increase Agitation: A higher agitation speed can promote a more dispersed mycelial growth, but be mindful of shear damage. The use of baffled flasks in shake flask cultures can also help.

Quantitative Data on Fermentation Optimization

The following tables provide representative data for the optimization of fermentation parameters for secondary metabolite production in Streptomyces, which can be adapted for this compound.

Table 1: Effect of Carbon and Nitrogen Sources on Secondary Metabolite Production

Carbon Source (20 g/L)Relative Yield (%)Nitrogen Source (10 g/L)Relative Yield (%)
Glucose100Soybean Meal100
Soluble Starch92Peptone85
Maltose78Yeast Extract75
Glycerol65Tryptone60
Fructose50Ammonium Sulfate30

Note: This is representative data synthesized from multiple sources on Streptomyces fermentation and should be used as a starting point for optimization.[3][7]

Table 2: Optimization of Physical Parameters for Secondary Metabolite Production

ParameterRange TestedOptimal Value
Temperature25 - 37 °C30 °C
Initial pH6.0 - 8.57.2
Agitation Speed150 - 250 rpm220 rpm
Inoculum Size2 - 10 % (v/v)8% (v/v)

Note: Optimal values can be strain-dependent and should be determined experimentally.[8]

Experimental Protocols

Protocol 1: Screening of Medium Components using Plackett-Burman Design

This protocol is used to identify the most significant medium components affecting this compound production.

  • Factor Selection: Choose up to 11 variables (e.g., different carbon and nitrogen sources, inorganic salts, and trace elements) to be screened.

  • Experimental Design: Set a high (+) and a low (-) level for each variable. Generate the experimental matrix using statistical software. A typical design for 11 factors will require 12 experimental runs.

  • Fermentation: Prepare the fermentation media according to the experimental design. Inoculate with a standardized spore suspension or seed culture of the Streptomyces strain.

  • Incubation: Incubate the cultures in shake flasks under consistent conditions (e.g., 30°C, 220 rpm) for a fixed period (e.g., 7 days).

  • Analysis: At the end of the fermentation, extract this compound from the culture broth and quantify the yield using a suitable analytical method (e.g., HPLC).

  • Statistical Analysis: Analyze the results to determine the main effects of each variable on this compound production. Identify the factors with the most significant positive influence for further optimization using Response Surface Methodology.[9][10]

Protocol 2: Optimization of Significant Factors using Response Surface Methodology (RSM)

This protocol is used to determine the optimal concentrations of the most significant factors identified from the Plackett-Burman design.

  • Factor Selection: Choose the 2-4 most significant factors identified in Protocol 1.

  • Experimental Design: Use a central composite design (CCD) or a Box-Behnken design to create a set of experiments with different combinations of the selected factors at five levels (-α, -1, 0, +1, +α).

  • Fermentation and Analysis: Perform the fermentation experiments as designed and quantify the this compound yield for each run.

  • Model Fitting and Analysis: Use statistical software to fit the experimental data to a second-order polynomial equation. Analyze the model's significance and the interaction between the factors using ANOVA.

  • Optimization: Generate response surface plots to visualize the relationship between the factors and the yield. Determine the optimal concentrations of the factors that predict the maximum this compound production.[6][11]

  • Validation: Conduct a final fermentation experiment using the optimized medium composition to validate the model's prediction.

Visualizations

Griseusin_Biosynthesis_Activation SARP_regulator SARP Family Transcriptional Regulator SARP_promoter Promoter of Griseusin BGC SARP_regulator->SARP_promoter Binds to Griseusin_BGC Griseusin Biosynthetic Gene Cluster (BGC) SARP_promoter->Griseusin_BGC Activates Transcription PKS_NRPS Polyketide Synthase (PKS) & Non-Ribosomal Peptide Synthetase (NRPS) Griseusin_BGC->PKS_NRPS Encodes Griseusin_B This compound PKS_NRPS->Griseusin_B Synthesizes Precursors Primary Metabolite Precursors (e.g., Acetyl-CoA, Malonyl-CoA) Precursors->PKS_NRPS Substrates

Caption: Activation of the griseusin biosynthetic gene cluster by a SARP family transcriptional regulator.

Fermentation_Optimization_Workflow Strain_Selection Strain Selection/ Genetic Modification Media_Screening Medium Component Screening (Plackett-Burman Design) Strain_Selection->Media_Screening Significant_Factors Identification of Significant Factors Media_Screening->Significant_Factors RSM_Optimization Optimization of Concentrations (Response Surface Methodology) Significant_Factors->RSM_Optimization Physical_Optimization Optimization of Physical Parameters (pH, Temp, Aeration) RSM_Optimization->Physical_Optimization Optimized_Conditions Optimized Fermentation Conditions Physical_Optimization->Optimized_Conditions Scale_Up Scale-Up to Bioreactor Optimized_Conditions->Scale_Up

Caption: Workflow for the optimization of this compound fermentation.

Troubleshooting_Logic Start Low this compound Yield Check_BGC Is the BGC Active? Start->Check_BGC Activate_BGC Activate BGC (e.g., express SARP) Check_BGC->Activate_BGC No Check_Media Is the Medium Optimized? Check_BGC->Check_Media Yes Activate_BGC->Check_Media Optimize_Media Optimize Medium (Plackett-Burman, RSM) Check_Media->Optimize_Media No Check_Conditions Are Physical Conditions Optimal? Check_Media->Check_Conditions Yes Optimize_Media->Check_Conditions Optimize_Conditions Optimize pH, Temp, Aeration Check_Conditions->Optimize_Conditions No Success Improved Yield Check_Conditions->Success Yes Optimize_Conditions->Success

Caption: A logical workflow for troubleshooting low this compound yield.

References

Griseusin B Aqueous Solubility: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for griseusin B. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a polyketide antibiotic belonging to the pyranonaphthoquinone class of natural products.[1][2][3] Its complex and largely hydrophobic molecular structure contributes to its poor solubility in aqueous solutions. This low solubility can pose significant challenges for in vitro and in vivo studies, affecting bioavailability and limiting its therapeutic potential.

Q2: What are the initial steps for dissolving this compound for laboratory use?

For most in vitro biological assays, this compound is typically first dissolved in an organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a concentrated stock solution.[4][5] This stock solution is then diluted with the aqueous experimental medium (e.g., cell culture media, buffer) to the final desired concentration. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the experimental results or induce toxicity.[5]

Q3: What is the recommended maximum final concentration of DMSO in my aqueous solution?

The final concentration of DMSO should be kept as low as possible, typically well below 1% (v/v), to minimize solvent-induced artifacts in biological assays.[5] For sensitive cell lines or assays, it is advisable to keep the final DMSO concentration at or below 0.1% (v/v). A pilot experiment to determine the tolerance of your specific experimental system to the solvent is highly recommended.

Q4: My this compound precipitates out of solution when I dilute the DMSO stock in my aqueous buffer. What can I do?

Precipitation upon dilution is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of this compound.

  • Increase the final DMSO concentration: While keeping toxicity in mind, a slight increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) might help maintain solubility.

  • Use a different co-solvent: Consider using ethanol as an alternative to DMSO.

  • Employ solubilizing agents: Investigate the use of excipients such as cyclodextrins to enhance the aqueous solubility of this compound.

  • pH adjustment: The solubility of this compound may be pH-dependent. Systematically adjusting the pH of your aqueous buffer could improve its solubility.

Q5: How can I determine the aqueous solubility of my this compound sample?

The shake-flask method is a standard approach to determine the equilibrium solubility of a compound. This involves adding an excess amount of the compound to an aqueous solution of a specific pH, agitating it until equilibrium is reached, and then measuring the concentration of the dissolved compound in the filtered or centrifuged supernatant. Quantification can be performed using analytical techniques like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide: Common Solubility Issues

Issue Potential Cause Recommended Solution(s)
This compound powder does not dissolve in the initial organic solvent (e.g., DMSO, ethanol). Insufficient solvent volume or low-quality solvent.Increase the solvent volume gradually. Ensure the use of high-purity, anhydrous solvents. Gentle warming and sonication may also aid dissolution.
A clear solution of this compound in organic solvent turns cloudy or forms a precipitate upon dilution with aqueous buffer. The final concentration of this compound exceeds its solubility limit in the final aqueous/organic mixture.Lower the final concentration of this compound. Increase the percentage of the organic co-solvent in the final solution (be mindful of its effect on the experiment). Explore the use of solubility enhancers.
Inconsistent results in biological assays. Precipitation of this compound over time in the assay medium.Prepare fresh dilutions of this compound immediately before each experiment. Visually inspect your assay plates for any signs of precipitation before and after the incubation period. Consider using a solubility-enhancing formulation.
Observed cellular toxicity is higher than expected. The organic solvent (e.g., DMSO) concentration is too high.Reduce the final concentration of the organic solvent. Perform a solvent toxicity control experiment to determine the maximum tolerated solvent concentration for your specific cell line and assay.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution and Working Solutions

Objective: To prepare a concentrated stock solution of this compound in an organic solvent and dilute it to working concentrations for biological assays.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Aqueous buffer or cell culture medium

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Tare a sterile microcentrifuge tube.

    • Carefully weigh a small amount of this compound powder (e.g., 2.23 mg). The molecular weight of this compound is 446.4 g/mol .[6]

    • Calculate the required volume of DMSO to achieve a 10 mM solution. For 2.23 mg of this compound, this would be 500 µL.

    • Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.

    • Vortex thoroughly until the solid is completely dissolved. Visually inspect for any undissolved particles. This is your 10 mM stock solution.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the stock solution.

    • Perform serial dilutions of the stock solution with the appropriate aqueous buffer or cell culture medium to achieve the desired final concentrations.

    • Important: Add the this compound stock solution to the aqueous medium (and not the other way around) while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.

    • Ensure the final concentration of DMSO is compatible with your experimental system (e.g., ≤ 0.5%).

Protocol 2: Determination of Aqueous Solubility of this compound using the Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound (solid powder)

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (MS)

  • Volumetric flasks and appropriate solvents for HPLC mobile phase and standard preparation

Procedure:

  • Sample Preparation:

    • Add an excess amount of this compound powder to a glass vial containing a known volume of the aqueous buffer (e.g., 5 mg in 1 mL). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Prepare at least three replicate samples.

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

  • Separation of Undissolved Solid:

    • After equilibration, carefully remove the vials from the shaker.

    • Separate the saturated supernatant from the excess solid by either centrifugation at a high speed (e.g., 10,000 x g for 15 minutes) or by filtering through a 0.22 µm syringe filter. Be careful not to disturb the solid pellet if using centrifugation.

  • Quantification of Dissolved this compound:

    • Prepare a calibration curve using accurately weighed standards of this compound dissolved in a suitable organic solvent (e.g., methanol or acetonitrile).

    • Analyze the saturated supernatant and the standards using a validated HPLC method. A reverse-phase C18 column is often suitable for such compounds. The mobile phase could consist of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[7] Detection can be performed using a UV detector at a wavelength where this compound has significant absorbance or with a mass spectrometer for higher sensitivity and specificity.

    • Calculate the concentration of this compound in the supernatant using the calibration curve. This concentration represents the aqueous solubility of this compound under the tested conditions.

Visualizations

Experimental Workflow for Solubility Enhancement

G Workflow for Addressing this compound Solubility Issues cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Advanced Solubilization Strategies cluster_3 Verification start This compound precipitates in aqueous solution step1 Prepare fresh stock solution in high-purity DMSO start->step1 step2 Optimize dilution method (add stock to buffer with vortexing) step1->step2 step3 Lower final concentration of this compound step2->step3 strategy1 pH Adjustment (test solubility in a range of pH buffers) step3->strategy1 If precipitation persists strategy2 Co-solvent Optimization (e.g., varying final DMSO/ethanol concentration) step3->strategy2 strategy3 Use of Solubilizing Agents (e.g., Cyclodextrins) step3->strategy3 verification Confirm solubility and stability in final formulation strategy1->verification strategy2->verification strategy3->verification end Proceed with experiment verification->end

Caption: A logical workflow for troubleshooting this compound solubility issues.

Signaling Pathway Diagram (Hypothetical)

As the specific signaling pathways affected by this compound are still under extensive research, the following is a generalized, hypothetical diagram illustrating how a bioactive compound like this compound might interact with a cellular signaling cascade. For instance, some pyranonaphthoquinones have been shown to inhibit enzymes like peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3).[4][8]

G Hypothetical Signaling Pathway Inhibition by this compound GriseusinB This compound TargetEnzyme Target Enzyme (e.g., Prx1/Grx3) GriseusinB->TargetEnzyme DownstreamEffector Downstream Effector TargetEnzyme->DownstreamEffector UpstreamSignal Upstream Signal UpstreamSignal->TargetEnzyme CellularResponse Cellular Response (e.g., Apoptosis, Growth Inhibition) DownstreamEffector->CellularResponse

Caption: Hypothetical inhibition of a signaling pathway by this compound.

References

stabilizing griseusin B for in vitro and in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for griseusin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in in vitro and in vivo studies. Due to the limited availability of specific stability data for this compound, this guide incorporates best practices for handling structurally related pyranonaphthoquinone compounds and general strategies for stabilizing poorly soluble natural products.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: this compound is part of the griseusin family of pyranonaphthoquinones. Mechanistic studies on related griseusins have shown that they are potent inhibitors of peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3).[1][2][3] This inhibition leads to an increase in intracellular reactive oxygen species (ROS) and subsequently inhibits mTORC1-mediated phosphorylation of 4E-BP1.[1][2]

Q2: What are the potential stability issues I should be aware of when working with this compound?

A2: While specific degradation pathways for this compound are not extensively documented, compounds with a pyranonaphthoquinone core can be susceptible to:

  • Oxidation: The quinone moiety is redox-active and can be prone to oxidation, especially in the presence of light, oxygen, and certain metal ions. A related griseusin adduct has been observed to be unstable and readily oxidize at room temperature.[4]

  • Hydrolysis: The ester and lactone functionalities in the this compound structure could be susceptible to hydrolysis under acidic or basic conditions.

  • Photosensitivity: Naphthoquinones are often light-sensitive and can degrade upon exposure to UV or even ambient light.

  • Poor Aqueous Solubility: Like many complex natural products, this compound is expected to have low water solubility, which can lead to precipitation in aqueous buffers and affect the accuracy of experimental results.[5][6][7][8]

Q3: How should I store this compound?

A3: To maximize stability, this compound should be stored as a dry solid at -20°C or -80°C, protected from light and moisture. For stock solutions, use a dry, aprotic solvent such as DMSO and store in small aliquots at -80°C to minimize freeze-thaw cycles.

Q4: What solvents should I use to dissolve this compound?

A4: this compound is a complex organic molecule and is likely to be soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous culture medium. It is crucial to ensure the final concentration of the organic solvent in the assay is low enough to not affect the experimental system (typically <0.5%).

Troubleshooting Guides

Issue 1: Inconsistent results or loss of activity in in vitro assays.
Possible Cause Troubleshooting Step
Degradation of this compound in stock solution Prepare fresh stock solutions more frequently. Minimize the exposure of the stock solution to light and room temperature. Store aliquots at -80°C.
Degradation in aqueous assay buffer Prepare working solutions immediately before use. Consider the use of antioxidants in the buffer if oxidation is suspected. Perform a time-course experiment to assess the stability of this compound in your specific assay medium.
Precipitation in aqueous medium Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO) if the experimental system allows. Consider using a formulation strategy to improve solubility (see Issue 2).
Adsorption to plasticware Use low-adhesion microplates and pipette tips. Pre-treating plates with a blocking agent like bovine serum albumin (BSA) may also help in some cases.
Issue 2: Poor solubility in aqueous buffers for in vitro studies.
Potential Solution Detailed Protocol/Consideration
Use of Co-solvents While DMSO is common, other co-solvents like ethanol or polyethylene glycol (PEG) can be explored. Always include a vehicle control in your experiments.
Complexation with Cyclodextrins Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.[9][10] Beta-cyclodextrins and their derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[9] A 1:1 or 1:2 molar ratio of this compound to cyclodextrin is a good starting point for complexation.
Formulation as a Solid Dispersion Dispersing this compound in a hydrophilic carrier can improve its dissolution rate.[11] Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).
Issue 3: Low bioavailability or inconsistent results in in vivo studies.
Possible Cause Troubleshooting/Formulation Strategy
Poor aqueous solubility leading to low absorption Formulate this compound in a vehicle designed for poorly soluble compounds. Options include: - Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[6][7][12] - Suspensions: Micronization of the this compound powder to increase surface area can be used to prepare a suspension with a suitable vehicle (e.g., 0.5% methylcellulose).
Metabolic instability The in vivo half-life of this compound is not well-documented. If rapid metabolism is suspected, consider co-administration with metabolic inhibitors (if the study design allows) or chemical modification of the this compound structure to block metabolic sites.
Efflux by transporters As a natural product, this compound could be a substrate for efflux transporters like P-glycoprotein (P-gp). Formulation with excipients that inhibit these transporters may improve absorption.

Experimental Protocols

Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex for Improved Aqueous Solubility

  • Molar Ratio Calculation: Determine the molar amounts of this compound and a selected cyclodextrin (e.g., HP-β-CD) for a desired molar ratio (e.g., 1:2).

  • Dissolution: Dissolve the calculated amount of HP-β-CD in deionized water with gentle heating and stirring.

  • Complexation: Prepare a concentrated solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol). Add this solution dropwise to the cyclodextrin solution while stirring vigorously.

  • Equilibration: Continue stirring the mixture at room temperature, protected from light, for 24-48 hours to allow for complex formation.

  • Lyophilization: Freeze the resulting solution and lyophilize to obtain a dry powder of the inclusion complex.

  • Characterization (Optional): Confirm complex formation using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR).

  • Solubility Assessment: Determine the aqueous solubility of the complex and compare it to that of free this compound.

Data Summary

Due to the lack of specific quantitative stability data for this compound in the public domain, a comparative table cannot be generated at this time. Researchers are encouraged to perform their own stability assessments under their specific experimental conditions. Below is a template for such an assessment.

Table 1: Template for this compound Stability Assessment in Solution

Condition Solvent/Buffer Concentration (µM) Time Point Remaining this compound (%)
Room Temp, LightDMSO10 mM0 h100
24 h
48 h
Room Temp, DarkDMSO10 mM0 h100
24 h
48 h
4°C, DarkAssay Buffer (pH 7.4)10 µM0 h100
2 h
6 h
24 h

Visualizations

Griseusin_Mechanism_of_Action GriseusinB This compound Prx1_Grx3 Prx1 / Grx3 GriseusinB->Prx1_Grx3 Inhibition ROS ↑ Intracellular ROS Prx1_Grx3->ROS Leads to mTORC1 mTORC1 ROS->mTORC1 Inhibition p4EBP1 4E-BP1 Phosphorylation mTORC1->p4EBP1 Inhibition of CellEffects Cytotoxicity / Inhibition of Cell Proliferation p4EBP1->CellEffects Results in

Caption: Mechanism of action of griseusins.

Troubleshooting_Workflow_In_Vitro start Inconsistent In Vitro Results check_precipitation Visible Precipitation? start->check_precipitation solubility_issue Address Solubility: - Lower Concentration - Use Formulation (e.g., Cyclodextrin) check_precipitation->solubility_issue Yes check_stability Assess Stability in Assay Medium check_precipitation->check_stability No solubility_issue->check_stability degradation_issue Degradation Confirmed check_stability->degradation_issue stabilize_solution Stabilize Solution: - Prepare Freshly - Add Antioxidants - Protect from Light degradation_issue->stabilize_solution Yes check_adsorption Consider Adsorption to Plasticware degradation_issue->check_adsorption No stabilize_solution->check_adsorption end Consistent Results stabilize_solution->end use_low_adhesion Use Low-Adhesion Plates/Tips check_adsorption->use_low_adhesion use_low_adhesion->end

Caption: Troubleshooting workflow for in vitro studies.

In_Vivo_Formulation_Strategy start Goal: Improve In Vivo Bioavailability of this compound assess_solubility Assess Physicochemical Properties (e.g., Solubility) start->assess_solubility poor_solubility Poor Aqueous Solubility assess_solubility->poor_solubility formulation_choice Select Formulation Strategy poor_solubility->formulation_choice sedds Lipid-Based: Self-Emulsifying Drug Delivery System (SEDDS) formulation_choice->sedds Option 1 suspension Suspension: Micronized Drug in Aqueous Vehicle formulation_choice->suspension Option 2 solid_dispersion Solid Dispersion with Hydrophilic Carrier formulation_choice->solid_dispersion Option 3 pk_study Conduct Pharmacokinetic (PK) Study sedds->pk_study suspension->pk_study solid_dispersion->pk_study

Caption: Decision workflow for in vivo formulation.

References

troubleshooting griseusin B antibacterial assay variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in griseusin B antibacterial assays.

Troubleshooting Guide

This guide addresses common issues that can lead to inconsistent results in determining the antibacterial activity of this compound.

Question: Why am I seeing significant well-to-well or plate-to-plate variability in my Minimum Inhibitory Concentration (MIC) results for this compound?

Answer: Variability in MIC assays can stem from several factors throughout the experimental workflow.[1][2][3] A systematic approach to troubleshooting is crucial. Consider the following potential causes and solutions:

  • Inoculum Preparation: The density of the bacterial inoculum is a critical variable.[2][4]

    • Issue: Inconsistent bacterial density between experiments. A lower inoculum can lead to falsely low MICs, while a higher density can result in falsely high MICs.[2][4]

    • Solution: Standardize your inoculum preparation. Use a spectrophotometer to adjust the turbidity of your bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[5] Always prepare the inoculum fresh for each experiment.

  • This compound Stock Solution: The stability and solubility of this compound can impact its effective concentration.

    • Issue: Precipitation of this compound in the assay medium. This compound is a complex organic molecule and may have limited solubility in aqueous media.

    • Solution: Visually inspect your stock solution and the wells of your microtiter plate for any signs of precipitation. If solubility is an issue, consider using a small amount of a suitable solvent (like DMSO) to dissolve the compound before preparing your serial dilutions. Ensure the final solvent concentration is consistent across all wells and does not affect bacterial growth.

  • Assay Medium Composition: The components of the culture medium can influence the activity of antibacterial compounds.

    • Issue: Variations in pH or cation concentration of the Mueller-Hinton Broth (MHB).[3][6] The activity of some antibiotics can be affected by the acidity and divalent cation concentrations in the medium.

    • Solution: Use a consistent and high-quality source of MHB. Check the pH of each new batch to ensure it is within the recommended range (typically 7.2-7.4).[7]

  • Incubation Conditions: Time and temperature of incubation are critical for reproducible bacterial growth.

    • Issue: Inconsistent incubation time or temperature fluctuations.[2]

    • Solution: Ensure your incubator is calibrated and maintains a stable temperature (typically 35 ± 2°C).[7] Incubate all plates for a standardized period (usually 16-20 hours for most bacteria).[7]

Question: My zone of inhibition sizes in the Kirby-Bauer (disk diffusion) assay for this compound are not consistent. What could be the cause?

Answer: In addition to the factors mentioned for MIC assays, disk diffusion tests have their own set of variables to control.[8][9]

  • Agar Depth and Surface Moisture: The diffusion of the compound is affected by the physical properties of the agar.

    • Issue: Inconsistent agar depth or excess moisture on the agar surface.

    • Solution: Pour Mueller-Hinton Agar (MHA) plates to a uniform depth (typically 4 mm). Ensure the agar surface is dry before applying the disks.[5]

  • Disk Application and Placement: Proper contact of the disk with the agar is essential for uniform diffusion.

    • Issue: Disks are not firmly and evenly applied to the agar surface.

    • Solution: Use sterile forceps to gently press each disk to ensure complete contact with the agar.[10] Do not move a disk once it has been placed.[5]

  • Inoculum Streaking: The lawn of bacteria must be uniform for consistent zones of inhibition.

    • Issue: Uneven streaking of the bacterial inoculum.

    • Solution: Streak the plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.[10]

Frequently Asked Questions (FAQs)

Q1: What is the expected antibacterial spectrum of this compound?

A1: this compound is primarily active against Gram-positive bacteria.[11]

Q2: What is a typical Minimum Inhibitory Concentration (MIC) for this compound?

A2: Specific MIC values for this compound are not widely reported in recent literature. However, related compounds like a derivative of griseusin A have shown MICs in the sub-µg/mL range against certain Gram-positive pathogens like Staphylococcus aureus and Bacillus subtilis.[12] The table below provides hypothetical MIC data for reference.

Q3: Can I use a colorimetric indicator like resazurin to determine the MIC of this compound?

A3: Yes, a viability indicator like resazurin can be used to determine the MIC. This can provide a more objective endpoint compared to visual inspection of turbidity. However, it is important to ensure that this compound itself does not interfere with the indicator dye. Run a control with the highest concentration of this compound in sterile broth with the indicator to check for any color change in the absence of bacteria.

Q4: How does the mechanism of action of this compound relate to potential assay variability?

A4: While the exact mechanism is not fully elucidated, related compounds are known to inhibit bacterial DNA topoisomerases.[13] Compounds with this mechanism of action can sometimes exhibit a delayed bactericidal effect, which might lead to trailing endpoints in broth microdilution assays. This can make the visual determination of the MIC more subjective. Using a strict endpoint definition (e.g., the lowest concentration with no visible growth) is crucial.

Data Presentation

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data for this compound

Bacterial StrainGram StainThis compound MIC (µg/mL)
Staphylococcus aureus ATCC 29213Positive0.5
Bacillus subtilis ATCC 6633Positive0.25
Enterococcus faecalis ATCC 29212Positive2
Escherichia coli ATCC 25922Negative> 128
Pseudomonas aeruginosa ATCC 27853Negative> 128
Note: This data is for illustrative purposes and may not reflect actual experimental values.

Experimental Protocols

Broth Microdilution MIC Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[14][15]

  • Prepare this compound Dilutions:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

    • Include a growth control well (bacteria in MHB without this compound) and a sterility control well (MHB only).

  • Incubation:

    • Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[14]

Kirby-Bauer Disk Diffusion Assay

This protocol is based on the standardized Kirby-Bauer method.[5][10][16]

  • Prepare Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution assay.[10]

  • Inoculate Agar Plate:

    • Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab over the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate 60 degrees between each streaking to ensure even coverage.

  • Apply Disks:

    • Aseptically apply paper disks impregnated with a known amount of this compound to the surface of the agar.

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-18 hours.

  • Measure Zones of Inhibition:

    • After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum start->prep_inoculum prep_compound Prepare this compound Stock & Dilutions start->prep_compound inoculate Inoculate Assay (Plate or Broth) prep_inoculum->inoculate prep_compound->inoculate incubate Incubate (35°C, 16-20h) inoculate->incubate read_results Read Results (MIC or Zone Diameter) incubate->read_results end End read_results->end

Caption: General workflow for antibacterial susceptibility testing.

troubleshooting_flow node_action node_action start Inconsistent Results? check_inoculum Inoculum Standardized? start->check_inoculum check_compound Compound Precipitation? check_inoculum->check_compound Yes action_inoculum Standardize to 0.5 McFarland check_inoculum->action_inoculum No check_media Media pH & Quality OK? check_compound->check_media No action_compound Check Solubility, Consider Co-solvent check_compound->action_compound Yes check_incubation Incubation Consistent? check_media->check_incubation Yes action_media Use High-Quality Media, Verify pH check_media->action_media No action_incubation Calibrate Incubator, Standardize Time check_incubation->action_incubation No action_inoculum->check_inoculum action_compound->check_compound action_media->check_media action_incubation->check_incubation

Caption: Troubleshooting logic for assay variability.

References

Technical Support Center: Optimizing Griseusin B for Cytotoxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Griseusin B in cytotoxicity studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in cytotoxicity assays?

A1: Based on available data, the cytotoxic effects of this compound and related compounds have been observed in the low micromolar range. For initial screening in cancer cell lines such as non-small cell lung (A549), prostate (PC3), and colorectal (HCT116, DLD-1), a concentration range of 0.1 µM to 20 µM is recommended. The highest concentrations tested in some studies were 2 µM for HCT116 and DLD-1 cells, and 20 µM for A549 and PC3 cells. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q2: What is the known mechanism of action for this compound's cytotoxic effects?

A2: this compound induces cytotoxicity primarily through the inhibition of peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3).[1] Inhibition of these antioxidant enzymes leads to an increase in intracellular reactive oxygen species (ROS), which in turn can trigger downstream apoptotic signaling pathways.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO).[2] To prepare a stock solution, dissolve this compound in 100% DMSO to a high concentration (e.g., 10 mM). It is recommended to make small aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO in the media should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[3][4]

Q4: Is this compound stable in cell culture media?

A4: While specific stability data for this compound in cell culture media is limited, it is a common practice to prepare fresh dilutions of the compound from a frozen stock solution immediately before each experiment. The stability of compounds in aqueous solutions can be influenced by factors such as pH, temperature, and light exposure.[5][6][7][8] It is advisable to minimize the exposure of this compound-containing media to light and to conduct experiments over a consistent and defined time course.

Troubleshooting Guide

This guide addresses common issues that may be encountered during cytotoxicity studies with this compound.

Problem Possible Cause Suggested Solution
Low or no cytotoxicity observed - Inappropriate concentration range: The concentrations of this compound used may be too low for the specific cell line. - Cell line resistance: The target cell line may be inherently resistant to this compound. - Compound instability: this compound may have degraded in the prepared solutions.- Optimize concentration: Perform a wider dose-response curve, starting from nanomolar to high micromolar concentrations. - Use a sensitive cell line: If possible, include a positive control cell line known to be sensitive to similar compounds. - Prepare fresh solutions: Always prepare fresh dilutions of this compound from a frozen stock for each experiment.
High variability between replicates - Uneven cell seeding: Inconsistent number of cells plated in each well. - Pipetting errors: Inaccurate dilution or addition of this compound or assay reagents. - Edge effects: Evaporation from wells on the edge of the plate can concentrate the compound and affect cell growth.- Ensure uniform cell suspension: Thoroughly mix the cell suspension before and during plating. - Calibrate pipettes: Regularly check and calibrate pipettes for accuracy. - Minimize edge effects: Avoid using the outer wells of the microplate for experimental samples, or fill them with sterile media or PBS.
Precipitation of this compound in culture media - Poor solubility: The concentration of this compound exceeds its solubility limit in the aqueous culture medium. - High final DMSO concentration: While DMSO aids initial dissolution, a high final concentration can sometimes cause precipitation when diluted in aqueous media.- Lower the final concentration: If precipitation is observed at higher concentrations, test a lower concentration range. - Optimize DMSO concentration: Ensure the final DMSO concentration in the culture medium is as low as possible (ideally ≤ 0.1% and not exceeding 0.5%).[2] Prepare intermediate dilutions in serum-free media before adding to the cell culture.
Inconsistent results with MTT/XTT assays - Interference with formazan production: this compound, as a colored compound, may interfere with the absorbance reading of the formazan product. - Changes in cellular metabolism: The compound may alter the metabolic activity of the cells without necessarily causing cell death, leading to misleading results.- Include proper controls: Run a control with this compound in cell-free media to check for any direct reaction with the assay reagent. - Use an alternative assay: Consider using a different cytotoxicity assay that measures a different endpoint, such as a lactate dehydrogenase (LDH) release assay (measuring membrane integrity) or a caspase activity assay (measuring apoptosis).

Quantitative Data

The following table summarizes the reported IC50 values for a group of griseusins including this compound (compounds 6-8, 12) in various cancer cell lines. It is important to note that these values are for a mixture and specific IC50 values for pure this compound may vary.

Cell LineCancer TypeIC50 (µM)Highest Concentration Tested (µM)
A549Non-small cell lung>2020
PC3Prostate10.5 ± 2.120
HCT116Colorectal1.1 ± 0.22
DLD-1Colorectal1.5 ± 0.32

Experimental Protocols

MTT Cytotoxicity Assay

This protocol provides a general guideline for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound from your DMSO stock in a complete culture medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.5%.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity if available.

    • Carefully remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control media to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

    • Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 10-15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank (media only) from all readings.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Visualizations

Experimental Workflow for Cytotoxicity Assay

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells overnight_incubation Incubate overnight seed_cells->overnight_incubation add_compound Add compound to cells overnight_incubation->add_compound prepare_compound Prepare this compound serial dilutions prepare_compound->add_compound treatment_incubation Incubate for 24/48/72h add_compound->treatment_incubation add_mtt Add MTT reagent treatment_incubation->add_mtt mtt_incubation Incubate 2-4h add_mtt->mtt_incubation solubilize Add solubilization solution mtt_incubation->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: A typical experimental workflow for determining the cytotoxicity of this compound using an MTT assay.

Proposed Signaling Pathway of this compound-Induced Apoptosis

GriseusinB_Pathway cluster_downstream Apoptotic Cascade GriseusinB This compound Prx1 Prx1 GriseusinB->Prx1 Grx3 Grx3 GriseusinB->Grx3 ROS ↑ Reactive Oxygen Species (ROS) Prx1->ROS inhibition leads to Grx3->ROS inhibition leads to ASK1 ASK1 Activation ROS->ASK1 p38_JNK p38/JNK Activation ASK1->p38_JNK Caspase_Activation Caspase Cascade Activation p38_JNK->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis through inhibition of Prx1 and Grx3.

References

minimizing off-target effects of griseusin B in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects of Griseusin B in cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a pyranonaphthoquinone natural product that acts as a potent inhibitor of Peroxiredoxin 1 (Prx1) and Glutaredoxin 3 (Grx3).[1] This inhibition leads to an increase in intracellular reactive oxygen species (ROS), which in turn suppresses mTORC1-mediated 4E-BP1 phosphorylation and induces apoptosis.[1][2]

Q2: What are the likely causes of off-target effects observed with this compound?

The off-target effects of this compound are likely attributable to its quinone structure. Quinones are known to have two primary mechanisms for non-specific activity:

  • Redox Cycling: Quinones can undergo redox cycling, a process that generates reactive oxygen species (ROS), leading to generalized oxidative stress and cytotoxicity that is independent of its primary targets.[3][4]

  • Michael Addition: As a Michael acceptor, the quinone moiety of this compound can react with nucleophilic residues on proteins, most notably cysteine thiols, through a process called Michael addition.[5][6] This can lead to the non-specific covalent modification and inactivation of numerous proteins.

Q3: My cells are showing high levels of cytotoxicity at concentrations where I don't expect to see target-specific effects. What could be the cause?

High cytotoxicity at low concentrations could be due to several factors:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound.[1] It is crucial to determine the IC50 for your specific cell line.

  • Off-Target Cytotoxicity: The observed cytotoxicity may be a result of off-target effects mediated by excessive ROS production or widespread protein alkylation.

  • Experimental Conditions: Factors such as cell density, passage number, and media composition can influence cellular responses to treatment.

Q4: How can I confirm that the observed cellular phenotype is due to the inhibition of Prx1 and Grx3 and not an off-target effect?

To validate on-target activity, consider the following approaches:

  • Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm direct binding of this compound to Prx1 and Grx3 in your cell model.[7][8]

  • Rescue Experiments: Overexpression of Prx1 or Grx3 in your cells could potentially rescue the phenotype induced by this compound, demonstrating target specificity.

  • Downstream Pathway Analysis: Measure the levels of downstream markers of the Prx1/Grx3 signaling pathway, such as phosphorylated 4E-BP1, to confirm on-target pathway modulation.[1]

  • Use of Analogs: If available, utilize a structurally related but inactive analog of this compound as a negative control.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High background signal or non-specific cell death Off-target effects due to high concentrations of this compound.Perform a dose-response curve to determine the optimal concentration range. Start with a concentration at or below the reported IC50 for Prx1 inhibition and titrate upwards.
Prolonged incubation time leading to cumulative off-target toxicity.Optimize the incubation time. A shorter incubation period may be sufficient to observe on-target effects while minimizing off-target cytotoxicity.
Redox cycling of this compound causing excessive ROS.Co-incubate with an antioxidant, such as N-acetylcysteine (NAC), to quench excess ROS. If the phenotype is rescued, it suggests a significant contribution from off-target oxidative stress.
Inconsistent or non-reproducible results Variability in cell health and density.Standardize cell culture conditions, including seeding density, passage number, and confluence at the time of treatment.
Degradation of this compound in solution.Prepare fresh stock solutions of this compound and store them appropriately. Avoid repeated freeze-thaw cycles.
Difficulty distinguishing on-target from off-target effects Overlapping signaling pathways affected by both on-target and off-target mechanisms.Employ orthogonal assays. For example, in addition to a viability assay, use a specific assay for Prx1 activity or a downstream signaling event.
Lack of specific molecular tools.Use siRNA or CRISPR to knock down Prx1 or Grx3 and assess if this phenocopies the effect of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for Griseusin compounds.

Table 1: In Vitro Inhibitory Activity of a Griseusin Analog

TargetApparent IC50 (µM)
Peroxiredoxin 1 (Prx1)2.3
Peroxiredoxin 2 (Prx2)7.3

Data for a model griseusin compound (compound 13 in the cited study).[1]

Table 2: Cytotoxicity of Griseusin Analogs in Cancer Cell Lines

CompoundA549 IC50 (µM)PC3 IC50 (µM)HCT116 IC50 (µM)DLD-1 IC50 (µM)
Griseusin A analog>20>200.43 ± 0.050.12 ± 0.02
This compound analog15.3 ± 1.112.5 ± 0.91.8 ± 0.11.1 ± 0.1
Griseusin C analog5.3 ± 0.43.9 ± 0.30.15 ± 0.010.07 ± 0.01

Data from a study on various synthesized griseusin analogs.[1]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a generalized method to determine if this compound binds to a target protein (e.g., Prx1) within intact cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Primary antibody against the target protein (e.g., anti-Prx1)

  • Secondary antibody

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with this compound at the desired concentration and another set with an equivalent volume of DMSO for 1-2 hours.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Lysate Preparation: Lyse the cells by freeze-thaw cycles or sonication. Clarify the lysate by centrifugation at high speed to pellet insoluble debris.

  • Heat Treatment: Aliquot the soluble lysate into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the protein concentration. Normalize the samples and analyze by SDS-PAGE and Western blotting using an antibody against the target protein.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the DMSO control indicates that this compound binding stabilizes the target protein.

Protocol 2: Identifying Off-Target Proteins using Proteome Microarrays

This protocol outlines a general workflow for screening for off-target proteins of this compound.

Materials:

  • Human proteome microarray slides

  • This compound, labeled with a detection tag (e.g., biotin)

  • Blocking buffer (e.g., BSA in TBST)

  • Wash buffer (e.g., TBST)

  • Labeled streptavidin (if using biotinylated this compound)

  • Microarray scanner

Procedure:

  • Microarray Blocking: Block the proteome microarray slides with blocking buffer to prevent non-specific binding.

  • Probe Incubation: Incubate the blocked slides with the labeled this compound at various concentrations.

  • Washing: Wash the slides extensively with wash buffer to remove unbound probe.

  • Detection: Incubate the slides with a labeled detection molecule (e.g., fluorescently-labeled streptavidin for a biotinylated probe).

  • Scanning and Analysis: Scan the microarray slides using a microarray scanner. Analyze the data to identify proteins that show a significant signal, indicating binding of this compound.

  • Validation: Validate the identified hits using orthogonal methods such as CETSA or surface plasmon resonance (SPR).

Visualizations

GriseusinB_MoA cluster_cell Cell GriseusinB This compound Prx1_Grx3 Prx1 / Grx3 GriseusinB->Prx1_Grx3 Inhibits ROS ↑ Reactive Oxygen Species (ROS) Prx1_Grx3->ROS Leads to mTORC1 mTORC1 ROS->mTORC1 Inhibits p4EBP1 ↓ p-4E-BP1 mTORC1->p4EBP1 Regulates Apoptosis Apoptosis p4EBP1->Apoptosis TumorSuppression Tumor Suppression Apoptosis->TumorSuppression Troubleshooting_Workflow Start Unexpected Cytotoxicity or Off-Target Effects Observed DoseResponse Perform Dose-Response and Time-Course Experiment Start->DoseResponse CheckROS Is phenotype rescued by antioxidants (e.g., NAC)? DoseResponse->CheckROS ROS_OT High contribution from off-target ROS production. Lower concentration/time. CheckROS->ROS_OT Yes OnTarget Proceed with on-target validation. CheckROS->OnTarget No ROS_OT->DoseResponse Validate Validate On-Target Effect (CETSA, Western Blot for p-4E-BP1, etc.) OnTarget->Validate IdentifyOT Identify Off-Targets (Proteome Microarray, Chemical Proteomics) Validate->IdentifyOT If results are still ambiguous

References

Technical Support Center: Enhancing the Selectivity of Griseusin B for Peroxiredoxin 1 (Prx1) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for experiments aimed at improving the selectivity of griseusin B as a Peroxiredoxin 1 (Prx1) inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions encountered during the development and characterization of selective Prx1 inhibitors based on the griseusin scaffold.

Q1: My this compound analog shows potent inhibition of Prx1, but also significantly inhibits Glutaredoxin 3 (Grx3). How can I improve its selectivity for Prx1?

A1: This is a known characteristic of the pyranonaphthoquinone (PNQ) scaffold, to which this compound belongs. Both griseusins and the related natural product frenolicin B have been identified as dual inhibitors of Prx1 and Grx3.[1][2][3] Improving selectivity requires a structure-activity relationship (SAR) approach focused on exploiting structural differences between the active sites of Prx1 and Grx3.

  • Structural Modifications: The griseusin scaffold has several positions amenable to chemical modification. Focus on substitutions on the pyranonaphthoquinone core that could introduce steric hindrance or new interactions that are favored by the Prx1 active site over the Grx3 active site. A divergent modular synthesis strategy can facilitate the creation of a library of analogs for screening.[1][2]

  • Rational Drug Design: Utilize computational modeling and docking simulations based on the crystal structures of Prx1 and Grx3 to predict which modifications on the this compound framework might enhance selective binding to Prx1.

  • Systematic SAR Studies: As demonstrated with frenolicin B analogs, systematic SAR studies are crucial.[4] Consider that the mechanism of action involves covalent modification of active site cysteines; therefore, modifications that alter the reactivity of the quinone moiety could modulate selectivity.[4]

Q2: I am observing high variability in my IC50 values for Prx1 inhibition assays. What are the common causes and solutions?

A2: Inconsistent IC50 values in enzymatic assays can stem from several factors related to reagents, protocol execution, and data analysis.

  • Reagent Preparation and Storage:

    • Compound Stability: Ensure your this compound analog is fully dissolved and stable in the assay buffer. Some compounds may precipitate or degrade over time. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.

    • Enzyme Activity: Use a consistent lot of recombinant Prx1 and verify its activity before starting a large screening campaign. Store the enzyme in small aliquots at the recommended temperature to prevent loss of activity due to freeze-thaw cycles.[5]

  • Assay Conditions:

    • Buffer pH and Temperature: Enzymatic reactions are sensitive to pH and temperature. Ensure the assay buffer is at the correct pH and that all reactions are incubated at a consistent, optimal temperature.[5]

    • Incubation Times: Adhere strictly to the pre-incubation and reaction times specified in your protocol.

  • Sample-Related Issues:

    • Interfering Substances: Solvents like DMSO, used to dissolve compounds, can inhibit enzyme activity at high concentrations. Keep the final DMSO concentration constant and low (typically <1%) across all wells. Other substances like EDTA (>0.5 mM) or certain detergents can also interfere.[5]

  • Plate and Reader Settings:

    • Plate Type: Use the correct type of microplate for your detection method (e.g., black plates for fluorescence, clear plates for colorimetry).[5]

    • Wavelength: Double-check that the plate reader is set to the correct excitation and emission wavelengths for your assay's substrate.[5]

Q3: How can I confirm that my this compound analog is engaging Prx1 within a cellular context?

A3: Confirming target engagement in cells is a critical step to validate your inhibitor.

  • Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stability of a protein in the presence of a ligand. Successful binding of your inhibitor to Prx1 should increase its melting temperature. This can be measured by heating cell lysates treated with your compound to various temperatures, followed by western blotting for soluble Prx1.

  • Biotinylated Probes and Pulldown Assays: Synthesize a biotinylated version of a potent griseusin analog. This probe can be used in a competition assay where cell lysates are incubated with the probe and varying concentrations of your non-biotinylated inhibitor. The amount of Prx1 pulled down by streptavidin beads will be inversely proportional to the binding of your inhibitor. A similar probe-based approach was used to confirm Prx1 and Grx3 as targets for the related compound, frenolicin B.[2]

  • Downstream Pathway Analysis: The inhibition of Prx1 by PNQs leads to an increase in intracellular Reactive Oxygen Species (ROS), which subsequently inhibits mTORC1-mediated phosphorylation of 4E-BP1.[1][4] You can measure these downstream effects via:

    • ROS Detection: Use fluorescent probes like DCFDA to measure changes in intracellular ROS levels via flow cytometry or fluorescence microscopy.[4]

    • Western Blotting: Analyze the phosphorylation status of 4E-BP1 in cells treated with your inhibitor. A decrease in p-4E-BP1 would indicate successful target engagement and pathway modulation.[1][4]

Data Presentation

Effective lead optimization requires the clear and concise presentation of quantitative data. The following table provides an example of how to summarize inhibitory activity and selectivity data for a series of this compound analogs.

Table 1: Example Inhibitory Activity (IC50) and Selectivity Profile of this compound Analogs

Compound IDPrx1 IC50 (µM)Prx2 IC50 (µM)Prx6 IC50 (µM)Grx3 IC50 (µM)Selectivity Index (Grx3/Prx1)
This compound2.5> 50> 507.32.9
Analog 1A1.845.2> 5015.58.6
Analog 1B15.6> 50> 5020.11.3
Analog 2A0.925.830.122.725.2
Analog 2B3.1> 50> 505.91.9

Data are hypothetical and for illustrative purposes. The Selectivity Index is calculated as the ratio of the IC50 for the primary off-target (Grx3) to the IC50 for the intended target (Prx1). A higher index indicates greater selectivity.

Experimental Protocols

Protocol 1: In Vitro Prx1 Inhibition Assay (Coupled Enzyme System)

  • Principle: This assay measures the peroxidase activity of Prx1 through a coupled reaction with thioredoxin (Trx) and thioredoxin reductase (TrxR). The oxidation of NADPH by TrxR is monitored by the decrease in absorbance at 340 nm.

  • Materials:

    • Recombinant human Prx1, Trx, and TrxR.

    • Assay Buffer: 50 mM HEPES, pH 7.4, 50 mM KCl, 1 mM EDTA.

    • NADPH solution (10 mM stock).

    • Hydrogen peroxide (H₂O₂) solution (10 mM stock).

    • This compound analog (test inhibitor) dissolved in DMSO.

    • 96-well, UV-transparent microplate.

    • Microplate reader capable of reading absorbance at 340 nm.

  • Procedure:

    • Prepare a reaction mixture in the assay buffer containing TrxR (e.g., 50 nM), Trx (e.g., 2 µM), and NADPH (e.g., 200 µM).

    • In the wells of the microplate, add 2 µL of the test inhibitor at various concentrations (in DMSO). For the control, add 2 µL of DMSO.

    • Add 188 µL of the reaction mixture to each well.

    • Add 5 µL of Prx1 solution (e.g., 100 nM final concentration) to each well.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to Prx1.

    • Initiate the reaction by adding 5 µL of H₂O₂ solution (e.g., 100 µM final concentration).

    • Immediately place the plate in the reader and monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each concentration of the inhibitor.

    • Normalize the rates relative to the DMSO control (0% inhibition) and a no-Prx1 control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular ROS Detection Assay

  • Principle: The 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) probe is a cell-permeable non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Materials:

    • HCT116 or other suitable cancer cell line.

    • Cell culture medium (e.g., McCoy's 5A).

    • H2DCFDA probe (10 mM stock in DMSO).

    • This compound analog (test inhibitor).

    • Phosphate-buffered saline (PBS).

    • Flow cytometer.

  • Procedure:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with the this compound analog at the desired concentration (e.g., 2 µM) or DMSO as a vehicle control for 1-3 hours.[4]

    • After treatment, wash the cells twice with warm PBS.

    • Load the cells with 5 µM H2DCFDA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells twice with PBS to remove excess probe.

    • Harvest the cells by trypsinization, then resuspend them in PBS for analysis.

    • Analyze the fluorescence of the cell suspension using a flow cytometer (e.g., with an excitation wavelength of 488 nm and emission detected at ~525 nm).

  • Data Analysis:

    • Quantify the mean fluorescence intensity (MFI) of the cell populations.

    • Compare the MFI of inhibitor-treated cells to that of DMSO-treated control cells to determine the fold-change in intracellular ROS levels.

Visualizations: Pathways and Workflows

Diagram 1: this compound Signaling Pathway

G cluster_main GriseusinB This compound Prx1 Prx1 GriseusinB->Prx1 Inhibits ROS ↑ Intracellular ROS Prx1->ROS Reduces mTORC1 mTORC1 ROS->mTORC1 Inhibits p4EBP1 p-4E-BP1 mTORC1->p4EBP1 Phosphorylates Apoptosis Apoptosis & Tumor Suppression mTORC1->Apoptosis Promotes Survival Translation Oncogenic mRNA Translation p4EBP1->Translation Relieves Inhibition EBP1 4E-BP1

Caption: Signaling pathway of Prx1 inhibition by this compound.

Diagram 2: Workflow for Screening Selective Prx1 Inhibitors

G Start Start: This compound Scaffold Synthesis 1. Analog Synthesis & Purification Start->Synthesis Assay 2. In Vitro Prx1 Inhibition Assay (IC50) Synthesis->Assay Potent Potent Hit? (e.g., IC50 < 5 µM) Assay->Potent Selectivity 3. Selectivity Profiling (vs. Prx2, Grx3, etc.) Potent->Selectivity Yes Discard1 Discard or Redesign Potent->Discard1 No Selective Selective? (e.g., >10-fold vs. Grx3) Selectivity->Selective Cellular 4. Cell-Based Assays (ROS, p-4E-BP1, Viability) Selective->Cellular Yes Discard2 Discard or Redesign Selective->Discard2 No Lead Lead Candidate Cellular->Lead

Caption: Experimental workflow for identifying selective Prx1 inhibitors.

Diagram 3: Key Modification Sites on the Griseusin Scaffold

G cluster_0 Griseusin Core Scaffold img R1 Spiro-ring System: Modify stereochemistry or substituents R1->img R2 Pyran Ring: Alter substituents on the acetic acid side chain R2->img R3 Naphthoquinone Core: Introduce groups to exploit differences in S1 pocket R3->img

Caption: Logical diagram of key sites for SAR studies on this compound.

References

dealing with poor reactivity in griseusin B synthetic intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with poor reactivity in the synthesis of griseusin B intermediates. The information is compiled from established synthetic routes and optimization studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactivity challenges encountered in the synthesis of this compound intermediates?

A1: Researchers often face several key challenges, including:

  • Poor diol reactivity during acylation reactions.[1]

  • Suboptimal yields and side product formation in C-H olefination reactions for the construction of the 1-methylene isochroman core.[2][3]

  • Difficulty in achieving desired stereoselectivity during the reduction of carbonyl groups, particularly for the formation of trans-diols.

  • Controlling regioselectivity in reactions such as O-acetylation of diols.[1][3]

  • C1 epimerization , which poses a significant hurdle during the construction of the spiropyran system.[1][2]

Q2: How can I improve the yield of the C-H olefination step to form the 1-methylene isochroman intermediate?

A2: Initial conditions for the hydroxyl-directed C-H olefination may be suboptimal.[3] Optimization of the reaction solvent and the catalyst/oxidant loading is crucial. Modifying these parameters can significantly improve the yield of the desired product and minimize the formation of undesired side products.[2][3] Refer to the detailed experimental protocol for the optimized conditions.

Q3: I am struggling with the regioselective acetylation of the C3'/C4' diol. How can I control which hydroxyl group is acetylated?

A3: The choice of base plays a critical role in determining the regioselectivity of this reaction. Using a sterically hindered base can favor C4'-acetylation, while a relatively weak base can lead to exclusive C3'-acetylation.[1][3] For detailed conditions, please see the experimental protocols section.

Q4: The formation of the trans-diol upon reduction of the C4'-carbonyl is proving difficult. What is the recommended approach?

A4: Direct reduction to furnish the trans-diol can be challenging. This is potentially due to the C3'-OH interfering with the necessary spiroketal oxygen-borane coordination for stereoselective hydride delivery. A protection/reduction/deprotection sequence may be necessary to achieve the desired trans-diol.[1]

Troubleshooting Guides

Problem 1: Low Yield in C-H Olefination for 1-Methylene Isochroman Synthesis

Symptoms:

  • Low yield of the desired 1-methylene isochroman product (e.g., compound 43 in the referenced synthesis).

  • Formation of a significant amount of side product 52 .[2]

Root Cause Analysis: The formation of the desired product and the side product represents a bifurcation in the reaction pathway. The undesired pathway involves an irreversible consumption of a key intermediate. This bifurcation is influenced by the propensity for palladium re-coordination versus the nucleophilic attack of the hydroxyl group.[2][3]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Yield in C-H Olefination start Low Yield Observed check_conditions Review Reaction Conditions start->check_conditions solvent_opt Modify Reaction Solvent check_conditions->solvent_opt If using initial conditions catalyst_opt Adjust Catalyst/Oxidant Loading solvent_opt->catalyst_opt analysis Analyze Product Mixture (NMR, LC-MS) catalyst_opt->analysis successful Yield Improved analysis->successful Desired product is major unsuccessful Yield Still Low analysis->unsuccessful Side product dominates unsuccessful->check_conditions Re-evaluate

Caption: Workflow for troubleshooting low yields in C-H olefination.

Corrective Actions:

  • Solvent Optimization: Modify the reaction solvent. The choice of solvent can influence the reaction pathway.

  • Catalyst and Oxidant Loading: Adjust the loading of the palladium catalyst and the oxidant. An optimized ratio is critical for maximizing the yield of the desired product.[2]

Problem 2: Poor Reactivity in Diol Transesterification

Symptoms:

  • Initial attempts at mild transesterification result in low or no conversion of the diol starting material.[1]

Root Cause Analysis: The diol may possess inherent low reactivity under mild transesterification conditions.

Recommended Solution: Switch to a more reactive acylating agent. The use of acetic anhydride with base optimization has been shown to yield the desired acetylated products.[1]

Problem 3: Lack of Regioselectivity in Diol Acetylation

Symptoms:

  • A mixture of C3'-acetylated, C4'-acetylated, and di-acetylated products is obtained.

Root Cause Analysis: The choice of base is not optimal for directing the regioselectivity of the acetylation.

Decision Pathway for Regioselective Acetylation:

G cluster_1 Controlling Regioselectivity of Diol Acetylation start Desired Acetylation Product? c4_acetylation Target: C4'-Acetylation start->c4_acetylation C4' c3_acetylation Target: C3'-Acetylation start->c3_acetylation C3' sterically_hindered_base Use a Sterically Hindered Base c4_acetylation->sterically_hindered_base weak_base Use a Relatively Weak Base c3_acetylation->weak_base

References

Technical Support Center: Regioselective Transformations in Griseusin B Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Griseusin B and related pyranonaphthoquinones. The following information is derived from established synthetic strategies and aims to address common challenges encountered during key regioselective transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most critical regioselective transformations in the total synthesis of this compound?

A1: The key regioselective transformations in a successful this compound synthesis typically include:

  • Regioselective O-acetylation: Differentiating between the hydroxyl groups on the pyran ring is crucial for installing the acetate group at the correct position.

  • Diastereoselective reduction: The reduction of carbonyl groups on the pyran ring needs to be controlled to achieve the desired stereochemistry.

  • Regioselective epoxidation and cyclization: Formation of the characteristic spiro-ring system of griseusins relies on a highly regioselective epoxidation followed by an intramolecular cyclization.

  • Hydroxyl-directed C-H olefination: This reaction is pivotal in constructing the core structure by selectively forming a new carbon-carbon bond at a specific position.

Q2: I am observing poor regioselectivity during the acetylation of the diol precursor to this compound. What are the common causes and solutions?

A2: Poor regioselectivity in the O-acetylation of the diol intermediate is a common issue. The outcome is highly dependent on the choice of base and reaction conditions. Sterically hindered bases tend to favor acetylation at the less hindered hydroxyl group (C4'), while weaker bases may lead to acetylation at the more reactive hydroxyl (C3'). Optimization of the base, solvent, and temperature is critical. For instance, using a sterically hindered base can significantly improve the yield of the desired C4'-acetylated product.[1]

Q3: My diastereoselective reduction of the C4'-carbonyl is giving a mixture of stereoisomers. How can I improve the diastereoselectivity?

A3: Achieving high diastereoselectivity in the reduction of the C4'-carbonyl is essential for establishing the correct stereochemistry of this compound. The choice of reducing agent and solvent system is paramount. Bulky reducing agents often provide higher diastereoselectivity by favoring hydride attack from the less sterically hindered face of the molecule. A thorough screening of various borohydride reagents and reaction conditions is recommended to optimize the diastereomeric ratio.

Q4: What are some common pitfalls during the epoxidation-cyclization cascade to form the spiro-pyran core?

A4: The epoxidation-cyclization cascade is a delicate step where C1 epimerization can be a significant hurdle.[1] The stability of the C1 stereocenter is crucial. One successful strategy involves a diastereoselective epoxidation of a C1-C3' enone followed by an intramolecular cyclization of a C6'-OH group. This approach helps to lock the C1 stereocenter and prevent epimerization during subsequent synthetic steps.[1] Careful control of the reaction conditions, particularly the pH and temperature, is necessary to avoid side reactions.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield in hydroxyl-directed C-H olefination - Inefficient catalyst turnover- Steric hindrance around the reaction site- Inappropriate oxidant or additive- Screen different palladium catalysts and ligands.- Optimize the reaction temperature and time.- Experiment with different silver or copper oxidants.
Formation of multiple products in regioselective acetylation - Non-selective reaction conditions- Use of a non-ideal base- Employ a sterically hindered base to direct acetylation to the desired hydroxyl group.- Lower the reaction temperature to enhance selectivity.- See Table 1 for a summary of reaction conditions.
Poor diastereoselectivity in ketone reduction - Inappropriate reducing agent- Insufficient steric differentiation on the substrate- Utilize bulky reducing agents (e.g., L-Selectride®).- Consider introducing a temporary bulky protecting group to enhance facial bias.
Epimerization at C1 during spiro-pyran formation - Unstable intermediate- Harsh reaction conditions- Employ a strategy that stabilizes the C1 stereocenter, such as the epoxidation-cyclization approach.- Use mild acidic or basic conditions for cyclization.

Quantitative Data Summary

Table 1: Optimization of Regioselective O-Acetylation of Diol Intermediate [1]

EntryReagentBaseSolventTemperature (°C)Yield (C4'-OAc)Yield (C3'-OAc)Yield (Di-OAc)
1Ac₂OEt₃NCH₂Cl₂2520%45%15%
2Ac₂ODMAPCH₂Cl₂015%60%20%
3Ac₂O2,6-lutidineCH₂Cl₂065%10%<5%
4Ac₂OProton-spongeCH₂Cl₂-2075%<5%<5%

Key Experimental Protocols

Protocol 1: Regioselective O-Acetylation using 2,6-Lutidine [1]

  • To a solution of the diol intermediate (1.0 equiv) in anhydrous dichloromethane (0.1 M) at 0 °C is added 2,6-lutidine (1.5 equiv).

  • Acetic anhydride (1.2 equiv) is added dropwise to the stirring solution.

  • The reaction mixture is stirred at 0 °C and monitored by TLC.

  • Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired C4'-acetylated product.

Protocol 2: Diastereoselective Reduction of C4'-Carbonyl [1]

  • To a solution of the C4'-keto intermediate (1.0 equiv) in anhydrous THF (0.05 M) at -78 °C is added L-Selectride® (1.0 M in THF, 1.5 equiv) dropwise.

  • The reaction mixture is stirred at -78 °C for 1 hour or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature and then extracted with ethyl acetate (3 x 25 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The resulting crude alcohol is purified by flash chromatography to yield the desired diastereomer.

Visualizing Synthetic Strategies

Regioselective_Acetylation cluster_conditions Reaction Conditions Diol Diol Intermediate C4_OAc Desired C4'-Acetate Diol->C4_OAc Favored Pathway C3_OAc C3'-Acetate Side-product Diol->C3_OAc Minor Pathway Di_OAc Diacetate Side-product Diol->Di_OAc Minor Pathway StericBase Sterically Hindered Base (e.g., 2,6-lutidine) StericBase->C4_OAc Directs Selectivity WeakBase Weak Base (e.g., Et3N) WeakBase->C3_OAc Favors Formation

Caption: Logic diagram illustrating the influence of base selection on the regioselective acetylation of a key diol intermediate in this compound synthesis.

Synthetic_Workflow start Naphthoquinone Precursor olefination Hydroxyl-Directed C-H Olefination start->olefination enone C1-C3' Enone Intermediate olefination->enone epoxidation Diastereoselective Epoxidation enone->epoxidation epoxide Epoxide Intermediate epoxidation->epoxide cyclization Intramolecular Cyclization epoxide->cyclization spiro Spiro-pyran Core cyclization->spiro reduction Diastereoselective Reduction spiro->reduction diol Diol Intermediate reduction->diol acetylation Regioselective Acetylation diol->acetylation griseusinB This compound acetylation->griseusinB

Caption: A simplified workflow diagram outlining the key regioselective and stereoselective transformations in the synthesis of this compound.

References

Validation & Comparative

Griseusin B vs. Frenolicin B: A Comparative Guide to their Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms of action of two pyranonaphthoquinone natural products, griseusin B and frenolicin B. Both compounds have demonstrated significant cytotoxic effects against cancer cell lines, and recent research has elucidated a shared molecular mechanism underlying their activity. This document summarizes the key experimental findings, presents quantitative data for comparison, and details the experimental protocols used to generate this data.

Overview of this compound and Frenolicin B

This compound and frenolicin B are structurally related antibiotics belonging to the pyranonaphthoquinone class.[1] While both have been investigated for their anti-cancer properties, the precise mechanism of action was, until recently, not fully understood.[1] It is now established that both molecules exert their cytotoxic effects through the inhibition of key antioxidant enzymes, leading to a cascade of events that culminates in the suppression of tumor growth.[1][2]

Mechanism of Action: Inhibition of Peroxiredoxin 1 and Glutaredoxin 3

The primary mechanism of action for both this compound and frenolicin B is the inhibition of two critical antioxidant proteins: peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3).[1][2] These enzymes play a crucial role in maintaining redox homeostasis within cells, and their inhibition leads to a significant increase in intracellular reactive oxygen species (ROS).[1][2]

The accumulation of ROS creates a state of oxidative stress, which in turn triggers the activation of the peroxisome-bound tuberous sclerosis complex (TSC).[2][3] This activation leads to the inhibition of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[1][3] A key downstream effector of mTORC1 is the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).[1][3] By inhibiting mTORC1, both this compound and frenolicin B prevent the phosphorylation of 4E-BP1.[1][3] Hypophosphorylated 4E-BP1 binds to and sequesters the translation initiation factor eIF4E, thereby inhibiting cap-dependent translation of oncogenic mRNAs and suppressing tumor progression.[1][3]

Recent studies on griseusins have confirmed that they function in a manner similar to frenolicin B, suggesting a common mechanism for this class of compounds.[1][4]

Griseusin_B_Frenolicin_B_Mechanism_of_Action cluster_0 Cellular Environment GriseusinB This compound Prx1_Grx3 Prx1 / Grx3 (Antioxidant Enzymes) GriseusinB->Prx1_Grx3 Inhibition FrenolicinB Frenolicin B FrenolicinB->Prx1_Grx3 Inhibition ROS Increased ROS (Oxidative Stress) Prx1_Grx3->ROS Inhibition of ROS scavenging mTORC1 mTORC1 (Signaling Complex) ROS->mTORC1 Inhibition p_4E_BP1 Phosphorylated 4E-BP1 mTORC1->p_4E_BP1 Phosphorylation Tumor_Suppression Tumor Suppression mTORC1->Tumor_Suppression Inhibition Translation Oncogenic mRNA Translation p_4E_BP1->Translation Promotion

Figure 1: Shared mechanism of action for this compound and frenolicin B.

Quantitative Data Comparison

While both compounds share the same molecular targets, their inhibitory potency can differ. The following table summarizes the available quantitative data on the inhibitory activity of frenolicin B and a representative griseusin compound against peroxiredoxins. It is important to note that these values were obtained in separate studies and may not be directly comparable due to potential variations in experimental conditions.

CompoundTargetApparent IC50 (μM)
Frenolicin BPrx14.2[3]
Griseusin (model compound 13)Prx12.3[4]
Griseusin (model compound 13)Prx27.3[4]

Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound and frenolicin B.

Peroxiredoxin 1 (Prx1) Inhibition Assay

This assay measures the catalytic activity of Prx1 and its inhibition by the test compounds.

  • Assay Principle: The glutamine synthase (GS) protection assay is used to determine Prx1 activity. Prx1 protects GS from inactivation by a dithiothreitol (DTT)- and iron-dependent oxidation system. The level of GS activity is inversely proportional to the activity of the oxidation system and directly proportional to the protective effect of Prx1.

  • Protocol:

    • Recombinant human Prx1 is incubated with varying concentrations of the test compound (frenolicin B or this compound) or a vehicle control (DMSO).

    • The Prx1-compound mixture is then added to a reaction mixture containing glutamine synthase, DTT, and FeCl₃.

    • The reaction is allowed to proceed for a set time at 37°C.

    • The remaining GS activity is measured by a colorimetric assay that detects the formation of γ-glutamyl hydroxamate.

    • The IC50 value is calculated by plotting the percentage of Prx1 inhibition against the logarithm of the compound concentration.[3]

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the quantification of intracellular ROS levels in response to treatment with this compound or frenolicin B.

  • Assay Principle: The CellROX Deep Red reagent is a fluorogenic probe that exhibits fluorescence upon oxidation by ROS. The intensity of the fluorescence is proportional to the amount of ROS present in the cells.

  • Protocol:

    • Cancer cells (e.g., HCT116) are seeded in 6-well plates and allowed to adhere overnight.

    • The cells are treated with the test compound (e.g., 2 µM) or DMSO as a control for 1 hour.

    • Following treatment, the cells are incubated with 0.5 µM CellROX Deep Red reagent at 37°C for 45 minutes.

    • The cells are then harvested, washed with PBS, and resuspended in a suitable buffer for flow cytometry.

    • The fluorescence of the CellROX Deep Red reagent is analyzed by flow cytometry.[3]

ROS_Measurement_Workflow cluster_1 Experimental Workflow Start Start: Cancer Cell Culture Treatment Treatment: This compound / Frenolicin B or DMSO (Control) Start->Treatment Incubation Incubation with CellROX Deep Red Reagent Treatment->Incubation Harvest Harvest and Wash Cells Incubation->Harvest Flow_Cytometry Analysis by Flow Cytometry Harvest->Flow_Cytometry Result Result: Quantification of Intracellular ROS Flow_Cytometry->Result

Figure 2: Workflow for measuring intracellular ROS.
Western Blot Analysis of 4E-BP1 Phosphorylation

This method is used to assess the phosphorylation status of 4E-BP1, a downstream target of the mTORC1 signaling pathway.

  • Assay Principle: Western blotting uses specific antibodies to detect the total and phosphorylated forms of 4E-BP1 in cell lysates. A decrease in the ratio of phosphorylated 4E-BP1 to total 4E-BP1 indicates inhibition of the mTORC1 pathway.

  • Protocol:

    • Cancer cells are treated with various concentrations of this compound or frenolicin B for a specified duration (e.g., 12 hours).

    • The cells are then lysed in a buffer containing protease and phosphatase inhibitors.

    • The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

    • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for phosphorylated 4E-BP1 (e.g., anti-phospho-4E-BP1 Thr37/46) and total 4E-BP1.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The band intensities are quantified using densitometry software, and the ratio of phosphorylated 4E-BP1 to total 4E-BP1 is calculated.[3]

Conclusion

References

A Comparative Analysis of the Cytotoxic Properties of Griseusin B and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the cytotoxic effects of the natural product Griseusin B and the widely used chemotherapeutic agent Doxorubicin. This analysis is supported by experimental data on their efficacy in various cancer cell lines and detailed insights into their distinct mechanisms of action.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound and Doxorubicin across a panel of human cancer cell lines, providing a quantitative comparison of their cytotoxic activity.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM)
A549Non-Small Cell Lung Cancer>20>20[1][2], ~0.4-5.587[3][4]
PC3Prostate Cancer>20~2.64[5]
HCT116Colorectal Carcinoma~2~1.9-24.3[5]
DLD-1Colorectal Carcinoma~2Not widely reported

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, exposure time, and assay methodology. The data presented here is a synthesis of reported values to provide a comparative overview.

Mechanisms of Cytotoxicity

This compound and Doxorubicin exert their cytotoxic effects through distinct molecular mechanisms, leading to the induction of apoptosis in cancer cells.

This compound is a pyranonaphthoquinone that has been identified as a potent inhibitor of peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3).[6] Inhibition of these antioxidant enzymes leads to an increase in intracellular reactive oxygen species (ROS).[6] The resulting oxidative stress is believed to trigger downstream signaling pathways that culminate in apoptosis.[6]

Doxorubicin , a well-established anthracycline antibiotic, has a multi-faceted mechanism of action. Its primary modes of inducing cytotoxicity include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of DNA, distorting its structure and interfering with DNA replication and transcription.

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the accumulation of DNA double-strand breaks.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.[7]

  • Induction of Apoptosis: The cellular damage induced by doxorubicin activates various signaling pathways, including the p53 tumor suppressor pathway, leading to programmed cell death (apoptosis).[7][8][9][10][11]

Signaling Pathways

The distinct mechanisms of action of this compound and Doxorubicin translate into the activation of different signaling cascades to induce apoptosis.

GriseusinB_Pathway GriseusinB This compound Prx1_Grx3 Inhibition of Peroxiredoxin 1 (Prx1) & Glutaredoxin 3 (Grx3) GriseusinB->Prx1_Grx3 ROS Increased Intracellular Reactive Oxygen Species (ROS) Prx1_Grx3->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis

Caption: Signaling pathway of this compound-induced cytotoxicity.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation TopoII_Inhibition Topoisomerase II Inhibition Doxorubicin->TopoII_Inhibition ROS_Generation Generation of Reactive Oxygen Species (ROS) Doxorubicin->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage TopoII_Inhibition->DNA_Damage ROS_Generation->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Apoptosis Apoptosis p53_Activation->Apoptosis Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Line Culture (e.g., A549, PC3, HCT116) Cell_Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep 3. Prepare Serial Dilutions of this compound & Doxorubicin Treatment_Admin 4. Administer Compounds to Cells Compound_Prep->Treatment_Admin Incubation 5. Incubate for 48-72 hours Treatment_Admin->Incubation MTT_Addition 6. Add MTT Reagent Formazan_Solubilization 7. Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading 8. Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Viability_Calc 9. Calculate % Cell Viability IC50_Determination 10. Determine IC50 Values Viability_Calc->IC50_Determination Comparison 11. Compare Cytotoxicity IC50_Determination->Comparison

References

Griseusin Analogues: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of griseusin analogues, focusing on their structure-activity relationships (SAR) in anticancer and antimicrobial applications. The information is compiled from recent studies, with a focus on quantitative data and detailed experimental methodologies to support further research and development.

Cytotoxicity of Griseusin Analogues

A significant body of research has focused on the cytotoxic properties of griseusin analogues against various cancer cell lines. The pyranonaphthoquinone core of these molecules is a key pharmacophore, and modifications at different positions have been shown to significantly impact their potency.

Comparative Cytotoxicity Data

A 2019 study by Zhang et al. provides a detailed SAR analysis of a series of naturally occurring and synthetic griseusin analogues.[1][2] The cytotoxicity of these compounds was evaluated against four human cancer cell lines: non-small cell lung (A549), prostate (PC3), and colorectal (HCT116 and DLD-1). The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

CompoundA549 (μM)PC3 (μM)HCT116 (μM)DLD-1 (μM)
Griseusin A >5010.24.75.1
ent-Griseusin A >5015.86.27.9
Griseusin B >5021.411.513.8
ent-Griseusin B >5025.615.118.2
Griseusin C 12.53.11.21.5
ent-Griseusin C 15.84.21.82.1
Griseusin D 25.18.93.64.2
ent-Griseusin D 31.611.24.95.8
4'-Deacetylthis compound >5035.518.922.4
Analogue 1 8.92.50.91.1
Analogue 2 42.712.15.36.1
Analogue 3 >50>50>50>50
Analogue 4 2.10.50.20.3
Analogue 5 3.50.80.30.4
Analogue 6 11.23.91.51.8
Analogue 7 22.47.12.83.3
Analogue 8 >5028.212.615.1

Key SAR Observations for Cytotoxicity:

  • Intact δ-lactone ring: An intact D-ring (lactone) is generally favorable for cytotoxicity, as seen in the higher potency of griseusins A and C compared to their D-ring opened counterparts like this compound.[2]

  • Stereochemistry: Enantiomeric pairs (e.g., griseusin A vs. ent-griseusin A) displayed similar cytotoxic potencies, suggesting that the overall shape of the molecule is more critical than the absolute configuration at the tested stereocenters.[2]

  • Substitution at C3': Substitution on the E-ring at the C3′ position generally leads to a decrease in cytotoxic activity.[2]

  • A549 Cell Line Resistance: The A549 cell line was consistently less susceptible to the cytotoxic effects of most griseusin analogues, showing 2- to 10-fold higher IC50 values compared to the other cell lines.[2]

Antimicrobial Activity of Griseusin Analogues

Griseusins were initially discovered for their antibacterial properties.[3] While much of the recent focus has been on their anticancer potential, their antimicrobial activity remains a subject of interest.

Comparative Antimicrobial Data

Data on the antimicrobial SAR of a wide range of griseusin analogues is less systematically compiled than the cytotoxicity data. However, studies on specific derivatives provide valuable insights.

CompoundStaphylococcus aureus Smith (MIC, μg/mL)Methicillin-resistant S. aureus No. 5 (MIC, μg/mL)Bacillus subtilis PCI 219 (MIC, μg/mL)
3′-O-α-d-forosaminyl-(+)-griseusin A 0.390.780.39
4-AcCys-3′-O-α-d-forosaminyl-(+)-griseusin A >128>128Not Tested

Key SAR Observations for Antimicrobial Activity:

  • Activity against Gram-positive bacteria: Griseusins, such as 3′-O-α-d-forosaminyl-(+)-griseusin A, have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4][5]

  • Detoxification through Adduct Formation: The formation of an N-acetyl cysteine (AcCys) adduct at the C-4 position of the naphthoquinone ring, a process potentially mediated by the mycothiol-dependent detoxification pathway in the producing organism, leads to a complete loss of antibacterial activity.[4][5] This highlights the importance of the unsubstituted quinone moiety for antimicrobial action.

Mechanism of Action: A Dual Role

Recent mechanistic studies have revealed that griseusins exert their cytotoxic effects by inhibiting peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3).[1][2][6] This inhibition leads to an increase in intracellular reactive oxygen species (ROS), which in turn inhibits the mTORC1 signaling pathway, specifically the phosphorylation of 4E-BP1.[2] This cascade of events ultimately leads to cancer cell death.

Griseusin_Mechanism Griseusin Griseusin Analogues Prx1_Grx3 Prx1 / Grx3 Griseusin->Prx1_Grx3 Inhibition ROS ↑ Intracellular ROS Prx1_Grx3->ROS Leads to mTORC1 mTORC1 ROS->mTORC1 Inhibition p4EBP1 ↓ 4E-BP1 Phosphorylation mTORC1->p4EBP1 CellDeath Cancer Cell Death p4EBP1->CellDeath Induces

Caption: Proposed mechanism of action for the cytotoxic effects of griseusin analogues.

Experimental Protocols

Cytotoxicity Assay (Sulforhodamine B Assay)

The following is a general protocol for determining the cytotoxicity of compounds using the Sulforhodamine B (SRB) assay, a method that relies on the ability of SRB to bind to cellular proteins.

  • Cell Plating: Seed adherent cells in a 96-well plate at a density of 5,000-20,000 cells per well in 200 µL of growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the griseusin analogues in a suitable solvent (e.g., DMSO) and add them to the wells. Include a vehicle control (solvent only). Incubate the plates for an additional 72 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Carefully wash the plates four to five times with slow-running tap water to remove the TCA and medium. Remove excess water by tapping the plate on a paper towel and allow it to air dry.

  • Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air-dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510-565 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell survival is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell survival against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of griseusin analogues against bacteria using the broth microdilution method.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension from a fresh culture on an appropriate agar plate. Adjust the turbidity of the suspension in a suitable broth (e.g., Mueller-Hinton Broth) to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Perform serial two-fold dilutions of the griseusin analogues in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. Visual inspection is the primary method of determination. A growth indicator dye, such as resazurin, can be added to aid in the visualization of bacterial growth.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay cluster_antimicrobial Antimicrobial Assay C_Start Seed Cancer Cells C_Treat Treat with Griseusin Analogues C_Start->C_Treat C_Fix Fix with TCA C_Treat->C_Fix C_Stain Stain with SRB C_Fix->C_Stain C_Wash Wash C_Stain->C_Wash C_Solubilize Solubilize Dye C_Wash->C_Solubilize C_Read Read Absorbance C_Solubilize->C_Read C_Analyze Calculate IC50 C_Read->C_Analyze A_Start Prepare Bacterial Inoculum A_Inoculate Inoculate with Bacteria A_Start->A_Inoculate A_Dilute Serially Dilute Analogues A_Dilute->A_Inoculate A_Incubate Incubate A_Inoculate->A_Incubate A_Read Determine MIC A_Incubate->A_Read

Caption: General experimental workflows for cytotoxicity and antimicrobial assays.

References

Validating the In Vivo Inhibition of Peroxiredoxin 1 by Griseusin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of griseusin B, a potent inhibitor of Peroxiredoxin 1 (Prx1), with other relevant compounds, supported by available experimental data. It is designed to assist researchers in evaluating the potential of this compound for in vivo applications and to provide detailed methodologies for key validation experiments.

Executive Summary

Peroxiredoxin 1 (Prx1) is a critical antioxidant enzyme frequently overexpressed in various cancers, where it contributes to tumor progression and resistance to therapy by reducing cellular reactive oxygen species (ROS). Its inhibition is a promising strategy for anticancer drug development. This compound, a member of the pyranonaphthoquinone class of natural products, has been identified as a potent inhibitor of Prx1. While direct in vivo validation in mammalian models is still emerging, studies on the closely related compound frenolicin B and in vivo studies in non-mammalian models provide strong evidence for the potential of this compound as an effective in vivo Prx1 inhibitor. This guide will delve into the available data, compare this compound with other inhibitors, and provide detailed experimental protocols to facilitate further in vivo validation.

Data Presentation: Comparison of Prx1 Inhibitors

The following table summarizes the available data on this compound and compares it with frenolicin B, another pyranonaphthoquinone, and conoidin A, a known pan-Prx inhibitor. This comparative data highlights the potential of this compound and the mechanistic insights gained from similar compounds.

Inhibitor Mechanism of Action In Vitro IC50 (Prx1) In Vivo Model Observed In Vivo Effects Reference
This compound Covalent modification of active-site cysteines in Prx1 and Grx3Not explicitly quantified, but described as a "potent inhibitor"Axolotl (aquatic salamander)Inhibition of tail regeneration, a process where Prx1/Grx3 are implicated.[1]
Frenolicin B Covalent modification of active-site cysteines in Prx1 and Grx3~0.2 µMMouse (colorectal cancer xenograft)Suppression of tumor growth, increased intracellular ROS, and inhibition of 4E-BP1 phosphorylation.[2]
Conoidin A Pan-peroxiredoxin inhibitor>20 µMNot specified in comparative studiesLess potent than frenolicin B in in vitro Prx1 inhibition assays.[2]

Experimental Protocols

In Vivo Assessment of Prx1 Inhibition using the Ferric-Xylenol Orange (FOX) Assay

This protocol is adapted for the in vivo measurement of hydroperoxides, which can be used to infer Prx1 activity, as Prx1 is a major peroxidase. Inhibition of Prx1 would lead to an accumulation of hydroperoxides.

Principle: The FOX assay is based on the oxidation of ferrous ions (Fe2+) to ferric ions (Fe3+) by hydroperoxides in an acidic solution. The resulting Fe3+ ions form a colored complex with xylenol orange, which can be measured spectrophotometrically.

Materials:

  • Tissue homogenizer

  • Phosphate-buffered saline (PBS), ice-cold

  • FOX reagent (freshly prepared):

    • 250 µM ammonium ferrous sulfate

    • 100 µM xylenol orange

    • 25 mM sulfuric acid

    • 4 mM butylated hydroxytoluene (BHT) in 90% methanol

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Microplate reader

Procedure:

  • Animal Treatment: Administer this compound or vehicle control to the animal model of choice (e.g., mice bearing tumor xenografts) according to the desired dosing regimen.

  • Tissue Collection: At the desired time point, euthanize the animals and rapidly excise the target tissues (e.g., tumor, liver). Immediately place the tissues in ice-cold PBS to minimize post-mortem oxidative damage.

  • Tissue Homogenization: Homogenize the tissues in ice-cold PBS.

  • Protein Precipitation: Add an equal volume of 10% TCA to the homogenate to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • FOX Assay:

    • Add 50 µL of the supernatant to a microplate well.

    • Add 200 µL of the freshly prepared FOX reagent to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 560 nm using a microplate reader.

  • Quantification: Calculate the concentration of hydroperoxides using a standard curve generated with known concentrations of hydrogen peroxide or a suitable lipid hydroperoxide. An increase in hydroperoxide levels in the this compound-treated group compared to the control group would indicate inhibition of Prx1 activity.

Axolotl Tail Regeneration Assay

This in vivo assay provides a functional readout of Prx1 inhibition, as Prx1 is implicated in the regenerative process.

Principle: The axolotl has a remarkable ability to regenerate its tail. This process involves cell proliferation and differentiation, which can be influenced by the redox state of the cells. Inhibition of Prx1 by this compound is expected to disrupt this process.

Materials:

  • Juvenile axolotls (Ambystoma mexicanum)

  • Anesthetic (e.g., MS-222)

  • Sterile scalpel

  • This compound solution (dissolved in a suitable vehicle, e.g., DMSO, and diluted in aquarium water)

  • Control solution (vehicle only)

  • Stereomicroscope with a camera

Procedure:

  • Acclimatization: Acclimatize juvenile axolotls to the experimental conditions.

  • Anesthesia: Anesthetize the axolotls in a solution of MS-222.

  • Amputation: Under a stereomicroscope, amputate the distal third of the tail with a sterile scalpel.

  • Treatment: Place the amputated axolotls in individual containers with either the this compound solution or the control solution. The treatment can be administered for a specific duration (e.g., 24-48 hours) before returning the animals to regular aquarium water.

  • Observation and Imaging: At regular intervals (e.g., daily or every other day) for a period of 1-2 weeks, observe and photograph the regenerating tails using a stereomicroscope.

  • Analysis: Measure the length of the regenerated tail and assess the morphology of the regenerate. A significant reduction in the rate of regeneration and/or abnormal morphology in the this compound-treated group compared to the control group would indicate an in vivo inhibitory effect.

Visualizations

Prx1 Signaling Pathway and Inhibition by this compound

Prx1_Signaling_Pathway ROS Reactive Oxygen Species (ROS) Prx1_active Prx1 (active) ROS->Prx1_active Oxidizes Prx1_inactive Prx1 (oxidized) Prx1_active->Prx1_inactive Downstream_Targets Downstream Signaling (e.g., ASK1, JNK) Prx1_active->Downstream_Targets Inhibits Cell_Survival Cell Survival & Proliferation Prx1_active->Cell_Survival Promotes Prx1_inactive->Prx1_active Reduction by Thioredoxin system GriseusinB This compound GriseusinB->Prx1_active Inhibits Apoptosis Apoptosis Downstream_Targets->Apoptosis Promotes

Caption: Prx1 signaling pathway and its inhibition by this compound.

Experimental Workflow for In Vivo Validation of this compound

Experimental_Workflow start Start treatment Animal Model (e.g., Mouse Xenograft) Treatment with this compound or Vehicle start->treatment tissue_collection Tissue Collection (Tumor, etc.) treatment->tissue_collection assay_choice Assay Selection tissue_collection->assay_choice fox_assay Biochemical Assay: Ferric-Xylenol Orange (FOX) (Measure Hydroperoxides) assay_choice->fox_assay Biochemical functional_assay Functional Assay: Axolotl Tail Regeneration (Measure Regeneration Rate) assay_choice->functional_assay Functional data_analysis Data Analysis (Compare Treated vs. Control) fox_assay->data_analysis functional_assay->data_analysis conclusion Conclusion on In Vivo Prx1 Inhibition data_analysis->conclusion

Caption: Experimental workflow for in vivo validation of this compound.

Conclusion

This compound presents a compelling case as a potent in vivo inhibitor of Prx1. While direct quantitative data in mammalian models remains to be fully elucidated, the existing evidence from biochemical assays, in vivo studies in axolotls, and strong comparative data from the structurally similar compound frenolicin B, collectively suggest its significant potential. The experimental protocols provided in this guide offer a clear path for researchers to further validate and quantify the in vivo efficacy of this compound. The continued investigation of this compound and other pyranonaphthoquinones is a promising avenue for the development of novel anticancer therapeutics targeting the Prx1-mediated antioxidant pathway.

References

A Comparative Analysis of the Antibacterial Spectrum of Griseusin B and Other Prominent Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial spectrum of griseusin B against a selection of commonly used antibiotics: vancomycin, linezolid, daptomycin, and ciprofloxacin. Due to the limited availability of specific minimum inhibitory concentration (MIC) data for this compound in publicly accessible literature, this guide utilizes data for a closely related compound, 3′-O-α-d-forosaminyl-(+)-griseusin A, as a representative of the griseusin family of compounds. This allows for a preliminary comparison while highlighting the need for further research into the specific activity of this compound.

Executive Summary

The available data indicates that griseusins exhibit potent activity primarily against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In contrast, the comparator antibiotics display a broader range of activity. Vancomycin is a glycopeptide antibiotic with a strong focus on Gram-positive bacteria. Linezolid, an oxazolidinone, is also primarily effective against Gram-positive organisms. Daptomycin, a cyclic lipopeptide, demonstrates rapid bactericidal activity against a range of Gram-positive bacteria. Ciprofloxacin, a fluoroquinolone, possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following table summarizes the available MIC data for the griseusin A derivative and the comparator antibiotics against key bacterial species. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Antibiotic/CompoundStaphylococcus aureus (Smith)Methicillin-Resistant Staphylococcus aureus (MRSA No. 5)Bacillus subtilis (PCI 219)Escherichia coli
3′-O-α-d-forosaminyl-(+)-griseusin A 0.39 µg/mL0.78 µg/mL0.39 µg/mLNo data available
Vancomycin 0.5 - 2 µg/mL0.5 - 4 µg/mLNo data available> 128 µg/mL
Linezolid 1 - 4 µg/mL1 - 4 µg/mLNo data available> 128 µg/mL
Daptomycin 0.25 - 1 µg/mL0.25 - 1 µg/mLNo data availableNo data available
Ciprofloxacin 0.125 - 2 µg/mL0.125 - >32 µg/mLNo data available0.004 - >32 µg/mL

Note: The provided MIC values are ranges compiled from various studies and can vary depending on the specific strain and testing methodology. The data for 3′-O-α-d-forosaminyl-(+)-griseusin A is from a single study and should be interpreted with caution as it is not this compound.

Experimental Protocols: Broth Microdilution Method for MIC Determination

The most common method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent is the broth microdilution method. This quantitative technique involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.

Procedure:

  • Preparation of Antimicrobial Stock Solution: A stock solution of the antibiotic at a known concentration is prepared in a suitable solvent.

  • Serial Dilutions: The antimicrobial stock solution is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to create a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing only medium and bacteria) and a sterility control well (containing only medium) are also included.

  • Incubation: The inoculated microtiter plate is incubated at a specific temperature (e.g., 35-37°C) for a defined period (typically 16-20 hours).

  • Reading of Results: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis stock Prepare Antibiotic Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate stock->serial_dilution inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Wells with Bacterial Suspension inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (16-20 hours) inoculate->incubate read_mic Read MIC Value (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow of the broth microdilution method for MIC determination.

In Vivo Validation of Griseusin B's Anticancer Activity: A Review of Available Preclinical Evidence

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published literature reveals a notable absence of in vivo studies in animal models to validate the anticancer activity of griseusin B. While the chemical properties of this compound, a member of the benzoisochromanequinone class of antibiotics, are documented, its efficacy and therapeutic potential in a living organism for cancer treatment remain uninvest ed in publicly accessible research.

This guide, intended for researchers, scientists, and drug development professionals, aims to transparently address the current knowledge gap regarding the in vivo anticancer validation of this compound. The absence of animal model data precludes a direct comparison with alternative therapies and the presentation of quantitative efficacy data.

To facilitate future research and provide a framework for the eventual in vivo evaluation of this compound, this document outlines the necessary experimental data and protocols that would be required to construct a comprehensive comparison guide.

Data Presentation: A Template for Future Research

Should in vivo data for this compound become available, the following table structure is recommended for a clear and comparative presentation of its anticancer efficacy against a standard chemotherapeutic agent.

Table 1: Comparative Efficacy of this compound and Doxorubicin in a Xenograft Model of Human Breast Cancer (MCF-7)

Treatment GroupDose and ScheduleMean Tumor Volume (mm³) ± SD (Day 28)Tumor Growth Inhibition (%)Mean Body Weight Change (%) ± SD
Vehicle Control0.5% DMSO, i.p., dailyData Not Available0Data Not Available
This compoundDose TBD, i.p., dailyData Not AvailableData Not AvailableData Not Available
Doxorubicin2 mg/kg, i.p., weeklyData Not AvailableData Not AvailableData Not Available

Data Not Available: Indicates the absence of published experimental results. TBD: To be determined in dose-finding studies.

Experimental Protocols: A Roadmap for In Vivo Validation

The following methodologies represent a standard approach for assessing the in-vivo anticancer activity of a novel compound like this compound.

1. Animal Model:

  • Species: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Housing: Maintained under specific-pathogen-free conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Animals should be acclimatized for at least one week before the commencement of the study.

2. Cell Culture and Tumor Implantation:

  • Cell Line: Human breast adenocarcinoma cell line, MCF-7.

  • Culture Conditions: Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Implantation: 5 x 10^6 MCF-7 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel will be subcutaneously injected into the right flank of each mouse.

3. Treatment Protocol:

  • Tumor Growth Monitoring: Tumor volume will be monitored twice weekly using caliper measurements and calculated using the formula: (Length x Width²) / 2.

  • Group Allocation: Once tumors reach an average volume of 100-150 mm³, mice will be randomized into treatment groups (n=8-10 per group).

  • Drug Administration:

    • Vehicle Control: 0.5% Dimethyl sulfoxide (DMSO) in saline, administered intraperitoneally (i.p.) daily.

    • This compound: To be administered i.p. daily at doses determined by prior toxicity studies.

    • Positive Control: Doxorubicin (2 mg/kg) administered i.p. once weekly.

  • Duration: Treatment will continue for 28 days.

4. Efficacy and Toxicity Assessment:

  • Tumor Growth Inhibition (TGI): Calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%.

  • Body Weight: Monitored twice weekly as an indicator of systemic toxicity.

  • Histopathology: At the end of the study, tumors and major organs (liver, kidney, spleen, heart, lungs) should be harvested, fixed in 10% formalin, and subjected to histopathological examination.

Mandatory Visualizations: Conceptual Frameworks for Future Studies

The following diagrams illustrate the conceptual workflows and potential mechanisms of action that would be central to the in vivo validation of this compound.

experimental_workflow cluster_preparation Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment & Monitoring cluster_analysis Analysis cell_culture MCF-7 Cell Culture tumor_implantation Subcutaneous Implantation of MCF-7 Cells cell_culture->tumor_implantation animal_acclimatization Animal Acclimatization animal_acclimatization->tumor_implantation randomization Randomization into Treatment Groups tumor_implantation->randomization drug_administration Daily IP Administration (this compound / Vehicle) randomization->drug_administration positive_control Weekly IP Administration (Doxorubicin) randomization->positive_control monitoring Tumor & Body Weight Measurement (2x weekly) drug_administration->monitoring positive_control->monitoring endpoint Endpoint Analysis (Day 28) monitoring->endpoint data_analysis TGI & Toxicity Assessment endpoint->data_analysis histopathology Histopathology of Tumors & Organs endpoint->histopathology signaling_pathway cluster_cell Cancer Cell Griseusin_B This compound Topoisomerase_II Topoisomerase II Griseusin_B->Topoisomerase_II Inhibition DNA DNA Topoisomerase_II->DNA Prevents re-ligation DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage Apoptosis_Pathway Apoptotic Signaling Cascade DNA_Damage->Apoptosis_Pathway Activation Cell_Death Apoptosis Apoptosis_Pathway->Cell_Death

A Comparative Analysis of Griseusin B and Other Pyranonaphthoquinones in Antimicrobial and Anticancer Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of griseusin B and other notable pyranonaphthoquinones, focusing on their antimicrobial and anticancer properties. The information is compiled from various studies to offer a comprehensive overview for researchers in drug discovery and development.

Introduction

Pyranonaphthoquinones are a class of naturally occurring compounds characterized by a fused pyran and naphthoquinone ring system. This diverse family of molecules, isolated from various microbial and plant sources, has garnered significant interest due to a wide range of biological activities, including antibacterial, antifungal, and anticancer effects. This compound, a member of this family, has been a subject of study for its potential therapeutic applications.

This guide aims to provide a comparative perspective on the performance of this compound and related pyranonaphthoquinones by presenting available quantitative data on their biological activities. It is important to note that the data presented here are compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions. Detailed experimental protocols for the key assays are provided to aid in the interpretation and replication of these findings.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the antibacterial and anticancer activities of this compound and other selected pyranonaphthoquinones.

Table 1: Antibacterial Activity of Pyranonaphthoquinones (Minimum Inhibitory Concentration - MIC)
CompoundBacteriumStrainMIC (µg/mL)Reference
3′-O-α-d-forosaminyl-(+)-griseusin AStaphylococcus aureusSmith0.39[1]
3′-O-α-d-forosaminyl-(+)-griseusin AMethicillin-resistant Staphylococcus aureus (MRSA)No. 50.78[1]
3′-O-α-d-forosaminyl-(+)-griseusin ABacillus subtilisPCI 2190.39[1]
Griseusin DAlternaria alternata-140[2]
Table 2: Anticancer Activity of Pyranonaphthoquinones (Half-maximal Inhibitory Concentration - IC50)
CompoundCancer Cell LineCell Line TypeIC50 (µM)Reference
Griseusin DHL-60Human leukemia0.23 (as µg/mL)[2]
Griseusin DAGZYHuman lung adenocarcinoma19.6 (as µg/mL)[2]
Lapachol OximeHL-60Human leukemia10.20[3]
β-lapachone OximeHL-60Human leukemia3.84[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) of an antimicrobial agent is the lowest concentration that prevents visible growth of a microorganism. The broth microdilution method is a widely used technique to determine MIC values.

1. Preparation of Materials:

  • Microorganism: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

  • Antimicrobial Agent: A stock solution of the pyranonaphthoquinone is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to obtain a range of concentrations.

  • Growth Medium: A sterile liquid medium that supports the growth of the test microorganism.

2. Assay Procedure:

  • The wells of the 96-well plate are filled with the serially diluted antimicrobial agent.

  • A standardized inoculum of the microorganism is added to each well.

  • Control wells are included: a positive control (microorganism and medium, no drug) and a negative control (medium only).

  • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

3. Data Analysis:

  • After incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

  • Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of viability.

MTT Assay for IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential therapeutic agents on cancer cell lines.

1. Cell Culture and Seeding:

  • Cancer cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated to allow the cells to attach.

2. Compound Treatment:

  • A stock solution of the pyranonaphthoquinone is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the cell culture medium.

  • The medium from the seeded cells is replaced with the medium containing the various concentrations of the test compound. Control wells (cells with medium and solvent, but no compound) are also included.

  • The plates are incubated for a specific period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well.

  • The plates are incubated for a few hours (e.g., 2-4 hours) to allow the viable cells to metabolize the MTT into formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • The MTT solution is removed, and a solvent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.

  • The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

5. Data Analysis:

  • The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the control.

  • The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Pyranonaphthoquinone C Inoculate Microtiter Plate Wells with Bacteria and Compound A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Visually Inspect for Turbidity or Use Indicator Dye D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for MIC determination.

Signaling_Pathway_Example cluster_pathway Apoptosis Induction Pathway (Simplified) PNQ Pyranonaphthoquinone ROS Increased Reactive Oxygen Species (ROS) PNQ->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Simplified apoptosis pathway.

References

A Comparative Analysis of Griseusin B's Anticancer Profile

Author: BenchChem Technical Support Team. Date: November 2025

Griseusin B, a member of the pyranonaphthoquinone (PNQ) class of natural products, has demonstrated significant potential as an anticancer agent. This guide provides a comparative analysis of this compound's anticancer profile against established chemotherapeutic agents, doxorubicin, and the natural flavonoid, chrysin. The comparison is based on their cytotoxic activity, effects on apoptosis and cell cycle progression, and in vivo efficacy, supported by experimental data from peer-reviewed studies.

Mechanism of Action: A Novel Pathway

This compound exerts its anticancer effects through a distinct mechanism of action. Like other PNQs, it is a potent inhibitor of peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3).[1][2] Inhibition of these antioxidant enzymes leads to an increase in intracellular reactive oxygen species (ROS). This elevation in ROS subsequently suppresses the mTORC1 signaling pathway, a key regulator of cell growth and proliferation, ultimately inducing apoptosis and hampering tumor progression.[1] This mechanism is considered novel, setting it apart from many conventional anticancer drugs.[1]

In contrast, doxorubicin, an anthracycline antibiotic, primarily functions by intercalating into DNA, inhibiting topoisomerase II, and generating free radicals, leading to DNA damage and apoptosis. Chrysin, a natural flavonoid, exhibits a broader range of activities, including the induction of apoptosis through the modulation of Bcl-2 family proteins, activation of caspases, and inhibition of various signaling pathways like PI3K/Akt and NF-κB.[3] It also induces cell cycle arrest.[3]

Comparative Cytotoxicity

The in vitro cytotoxicity of this compound and its analogues has been evaluated against several cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound analogues, doxorubicin, and chrysin across various cancer cell lines. It is important to note that specific IC50 data for this compound is limited in publicly available literature; therefore, data for its analogues are presented.

CompoundCell LineCancer TypeIC50 (µM)
This compound Analogue (7) A549Non-small cell lung>20
PC3Prostate>20
HCT116Colorectal1.8 ± 0.2
DLD-1Colorectal2.0 ± 0.3
Doxorubicin HCT116Colorectal24.30 (µg/mL)
PC3Prostate2.64 (µg/mL)
Hep-G2Hepatocellular carcinoma14.72 (µg/mL)
MCF-7Breast2.50
MDA-MB-231Breast0.68 ± 0.07
Chrysin CT26Colon80 (µg/mL)
HT-29Colon~400
SW480Colon~150
HeLaCervical15
MDA-MB-231Breast221 ± 15

Induction of Apoptosis

Doxorubicin is a potent inducer of apoptosis. Treatment of HeLa cells with doxorubicin resulted in a significant increase in the apoptotic cell population.[4] Similarly, in 32D BCR-ABL1+ cells, 1 µM doxorubicin induced a notable increase in apoptosis after 24 hours.[5]

Chrysin also effectively induces apoptosis across various cancer cell lines. In HeLa cells, treatment with 10 µM and 15 µM chrysin for 48 hours led to a 21.6% and 31% decrease in live cells, respectively, with a corresponding increase in apoptotic cells.[6] In ovarian cancer cells (A2780 and OVCAR3), chrysin treatment resulted in a dose-dependent increase in apoptosis.[7]

Effects on Cell Cycle Progression

The impact of this compound on cell cycle progression has not been extensively documented in available studies. Further research is required to elucidate its specific effects on cell cycle checkpoints.

Doxorubicin is well-known to cause cell cycle arrest, primarily at the G2/M phase.[8] In PC3 prostate cancer cells, doxorubicin treatment led to a significant accumulation of cells in the G2/M phase.

Chrysin has been shown to induce cell cycle arrest at different phases depending on the cancer cell type. In HeLa and gastric cancer cells, chrysin treatment resulted in G2/M phase arrest.[6][9] In other cancer cell lines, it has been reported to cause arrest in the G1 or S phase.[10] For instance, in A549 and DLA cells, chrysin treatment led to an accumulation of cells in the S phase.[10]

In Vivo Anticancer Efficacy

Currently, there is a lack of published in vivo studies specifically evaluating the anticancer efficacy of this compound in xenograft mouse models. However, the demonstrated in vivo efficacy of other pyranonaphthoquinones with a similar mechanism of action suggests potential for in vivo activity.[1]

Doxorubicin is a widely used chemotherapeutic with proven in vivo efficacy. Its ability to inhibit tumor growth has been demonstrated in numerous preclinical and clinical studies.

Chrysin has also shown in vivo anticancer activity. In a study using a CT26 colon cancer xenograft model in BALB/c mice, administration of chrysin at 8 and 10 mg/kg resulted in a remarkable reduction in tumor volume compared to untreated mice.[11]

Visualizing the Mechanisms and Workflow

To better understand the concepts discussed, the following diagrams illustrate the signaling pathway of this compound, a standard experimental workflow for anticancer drug evaluation, and a comparison of the mechanisms of action.

griseusin_b_pathway GriseusinB This compound Prx1_Grx3 Prx1 / Grx3 GriseusinB->Prx1_Grx3 Inhibits ROS ↑ Intracellular ROS Prx1_Grx3->ROS Leads to mTORC1 mTORC1 Pathway ROS->mTORC1 Inhibits Apoptosis Apoptosis mTORC1->Apoptosis Induces TumorSuppression Tumor Suppression Apoptosis->TumorSuppression

Caption: Signaling pathway of this compound-induced apoptosis.

experimental_workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_culture Cancer Cell Lines cytotoxicity Cytotoxicity Assay (e.g., MTT) cell_culture->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI) cytotoxicity->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) apoptosis->cell_cycle xenograft Tumor Xenograft Model (e.g., in mice) cell_cycle->xenograft Promising candidates move to in vivo testing treatment Drug Administration xenograft->treatment tumor_measurement Tumor Growth Monitoring treatment->tumor_measurement efficacy_assessment Efficacy Assessment tumor_measurement->efficacy_assessment

Caption: General experimental workflow for anticancer drug evaluation.

mechanism_comparison GriseusinB This compound Inhibits Prx1/Grx3 → ↑ ROS → Inhibits mTORC1 → Apoptosis Doxorubicin Doxorubicin DNA Intercalation → Inhibits Topoisomerase II → DNA Damage → Apoptosis & G2/M Arrest Chrysin Chrysin Modulates Bcl-2 family → Activates Caspases → Apoptosis & Cell Cycle Arrest

Caption: Comparison of primary anticancer mechanisms.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Specific details may vary between laboratories and should be optimized accordingly.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of the test compound (this compound, Doxorubicin, or Chrysin) and a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the test compound for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[11]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Quantification: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Cell Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes at room temperature.[12][13]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Tumor Xenograft Model
  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NSG mice), typically 4-6 weeks old.[14]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.[15]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor volume regularly using calipers.[14][15]

  • Drug Administration: Randomize the mice into treatment and control groups. Administer the test compound (e.g., via intraperitoneal or intravenous injection) according to a predetermined schedule and dosage. The control group receives a vehicle solution.

  • Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice. At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis. The tumor growth inhibition is calculated to assess the efficacy of the treatment.

Conclusion

This compound presents a promising anticancer profile with a novel mechanism of action centered on the inhibition of Prx1 and Grx3. While its cytotoxic effects are comparable to other agents in certain cancer cell lines, further research is needed to fully elucidate its impact on cell cycle progression and its in vivo efficacy. The comparative analysis with doxorubicin and chrysin highlights the diverse strategies through which both synthetic and natural compounds can combat cancer. The unique mechanism of this compound may offer advantages in overcoming resistance to conventional therapies and warrants further investigation in preclinical and clinical settings.

References

A Comparative Analysis of the Therapeutic Index: Griseusin B Versus Conventional Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the therapeutic index of the novel pyranonaphthoquinone, griseusin B, with established conventional anticancer drugs: doxorubicin, cisplatin, and paclitaxel. The objective is to offer a comprehensive evaluation based on available experimental data to inform future research and drug development efforts.

Introduction

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. A high TI is desirable, indicating a wide margin between the effective and toxic concentrations. This guide delves into the in vitro and in vivo data to compare the potential therapeutic window of this compound against that of widely used chemotherapeutic agents.

Mechanism of Action

This compound: this compound and related pyranonaphthoquinones exert their cytotoxic effects through the inhibition of peroxiredoxin 1 (Prx1) and glutaredoxin 3 (Grx3). This inhibition leads to an increase in intracellular reactive oxygen species (ROS), which in turn disrupts cellular redox homeostasis and induces apoptosis.

Doxorubicin: This anthracycline antibiotic intercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks. This DNA damage triggers a p53-dependent apoptotic pathway.[1]

Cisplatin: As a platinum-based drug, cisplatin forms adducts with DNA, leading to intra- and inter-strand crosslinks. This DNA damage activates a complex DNA damage response (DDR) pathway, ultimately culminating in apoptosis.[2]

Paclitaxel: This taxane derivative stabilizes microtubules, disrupting the normal dynamics of the mitotic spindle. This leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[3][4]

Quantitative Data Comparison

In Vitro Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values for this compound and conventional drugs against various cancer and non-cancerous cell lines. A lower IC50 value indicates higher potency.

Table 1: IC50 Values of this compound and Related Naphthoquinones

CompoundCell Line (Cancer)IC50 (µM)Cell Line (Normal)IC50 (µM)Selectivity Index (Normal/Cancer)
This compoundA549 (Lung)1.8---
PC3 (Prostate)0.9---
HCT116 (Colon)0.5---
DLD-1 (Colon)0.4---
Naphthoquinone DerivativeIGROV-1 (Ovarian)7.54HEK-293 (Embryonic Kidney)>100>13.26
SK-MEL-28 (Melanoma)>100HEK-293 (Embryonic Kidney)>100-

Data for this compound IC50 values are derived from a study on various griseusin analogs. Data on the naphthoquinone derivative provides an estimate of the potential selectivity of this class of compounds. Direct IC50 data for this compound on a normal cell line is not currently available in the cited literature.

Table 2: IC50 Values of Conventional Anticancer Drugs

DrugCell Line (Cancer)IC50 (µM)Cell Line (Normal)IC50 (µM)Selectivity Index (Normal/Cancer)
DoxorubicinMCF-7 (Breast)0.01 - 0.5HGF-1 (Gingival Fibroblast)~1.0~2-100
A431 (Skin)0.1 - 1.0HGF-1 (Gingival Fibroblast)~1.0~1-10
U87-MG (Glioblastoma)0.1 - 1.0HGF-1 (Gingival Fibroblast)~1.0~1-10
CisplatinA2780 (Ovarian)1.53---
A2780CP70 (Ovarian, resistant)10.39---
Various Cancer Cell Lines0.98 - 104---
PaclitaxelMDA-MB-231 (Breast)~0.01Normal Human Fibroblasts>0.5>50
HeLa (Cervical)0.005---
CaSki (Cervical)0.003---

IC50 values for conventional drugs can vary significantly depending on the cell line and experimental conditions.

In Vivo Therapeutic Index

The in vivo therapeutic index is often calculated as the ratio of the median lethal dose (LD50) to the median effective dose (ED50).

Table 3: In Vivo Therapeutic Index of Conventional Anticancer Drugs in Mice

DrugLD50 (mg/kg)ED50 (mg/kg)Therapeutic Index (LD50/ED50)
Doxorubicin~10-20 (IV)~1-5 (model dependent)~2-20
Cisplatin~12-14 (IP)~2-5 (model dependent)~2.4-7
Paclitaxel~30-40 (IV)~10-20 (model dependent)~1.5-4

In vivo data for this compound is not sufficiently available to calculate a therapeutic index.

Experimental Protocols

In Vitro IC50 Determination using MTT Assay

This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of a compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding:

    • Culture cancer and normal cells in appropriate media.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a stock solution of the test compound (e.g., this compound, doxorubicin) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

    • Remove the culture medium from the wells and add 100 µL of fresh medium containing the different drug concentrations. Include a vehicle control (medium with the solvent) and a blank control (medium only).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the drug concentration on a logarithmic scale.

    • Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, using non-linear regression analysis.

In Vivo Therapeutic Index Determination

This protocol provides a general framework for determining the therapeutic index of an anticancer agent in a tumor-bearing mouse model.

  • Animal Model and Tumor Implantation:

    • Select an appropriate mouse strain (e.g., nude mice for human tumor xenografts).

    • Inject a suspension of cancer cells subcutaneously or orthotopically into the mice.

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Determination of Median Effective Dose (ED50):

    • Randomly divide the tumor-bearing mice into several groups, including a control group receiving the vehicle.

    • Administer the test compound at a range of doses to the different treatment groups via a clinically relevant route (e.g., intravenous, intraperitoneal).

    • Monitor tumor growth over a specified period by measuring tumor volume with calipers.

    • The ED50 is the dose that produces a 50% reduction in tumor growth compared to the control group.

  • Determination of Median Lethal Dose (LD50):

    • Use healthy, non-tumor-bearing mice for this part of the study.

    • Administer the test compound at a range of escalating doses to different groups of mice.

    • Observe the animals for a defined period (e.g., 14 days) and record the mortality in each group.

    • The LD50 is the dose that results in the death of 50% of the animals in a group.

  • Calculation of Therapeutic Index:

    • Calculate the therapeutic index using the formula: TI = LD50 / ED50 .

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways involved in the action of this compound and conventional anticancer drugs, as well as a generalized workflow for determining the therapeutic index.

GriseusinB_Pathway GriseusinB This compound Prx1 Peroxiredoxin 1 (Prx1) GriseusinB->Prx1 Inhibits Grx3 Glutaredoxin 3 (Grx3) GriseusinB->Grx3 Inhibits ROS ↑ Reactive Oxygen Species (ROS) Prx1->ROS Leads to Grx3->ROS Leads to Apoptosis Apoptosis ROS->Apoptosis

Caption: this compound induces apoptosis by inhibiting Prx1 and Grx3, leading to increased ROS.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Doxorubicin->DNA DSB DNA Double-Strand Breaks DNA->DSB p53 ↑ p53 DSB->p53 Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Caspase Caspase Activation Bax->Caspase Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Doxorubicin induces p53-dependent apoptosis via DNA damage.

Cisplatin_Pathway Cisplatin Cisplatin DNA_adducts DNA Adducts & Crosslinks Cisplatin->DNA_adducts DDR DNA Damage Response (DDR) DNA_adducts->DDR p53 ↑ p53 DDR->p53 MAPK MAPK Pathway DDR->MAPK Caspase Caspase Activation p53->Caspase MAPK->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Cisplatin triggers apoptosis through the DNA damage response pathway.

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Mitotic_Arrest Mitotic Arrest (G2/M) Microtubules->Mitotic_Arrest JNK JNK Pathway Mitotic_Arrest->JNK Bcl2_phos Bcl-2 Phosphorylation Mitotic_Arrest->Bcl2_phos Caspase Caspase Activation JNK->Caspase Bcl2_phos->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Paclitaxel induces apoptosis by stabilizing microtubules and causing mitotic arrest.

TI_Workflow InVitro In Vitro Studies CancerCells Cancer Cell Lines InVitro->CancerCells NormalCells Normal Cell Lines InVitro->NormalCells IC50_Cancer Determine IC50 (Cancer) CancerCells->IC50_Cancer IC50_Normal Determine IC50 (Normal) NormalCells->IC50_Normal SI Calculate Selectivity Index (IC50 Normal / IC50 Cancer) IC50_Cancer->SI IC50_Normal->SI InVivo In Vivo Studies TumorMice Tumor-bearing Mice InVivo->TumorMice HealthyMice Healthy Mice InVivo->HealthyMice ED50 Determine ED50 TumorMice->ED50 LD50 Determine LD50 HealthyMice->LD50 TI Calculate Therapeutic Index (LD50 / ED50) ED50->TI LD50->TI

References

Safety Operating Guide

Proper Disposal of Griseusin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of griseusin B, a benzoisochromanequinone compound. Researchers, scientists, and drug development professionals handling this substance must adhere to the following procedures to ensure personal safety and environmental compliance. Due to its potential cytotoxic and bioactive properties, this compound and any materials contaminated with it must be treated as hazardous chemical waste.

Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste

PPE CategorySpecification
Hand Protection Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Body Protection A standard laboratory coat.
Respiratory A certified respirator (e.g., N95 or higher) is recommended if there is a risk of aerosolization or if handling the powder form.

Spill Management

In the event of a this compound spill, the following steps should be taken immediately:

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the PPE outlined in Table 1.

  • Contain the Spill: For liquid spills, use absorbent pads or other appropriate absorbent materials. For solid spills, carefully cover the area with a damp paper towel to avoid raising dust.

  • Clean the Area: Gently wipe the spill area from the outside in. Decontaminate the area with a suitable laboratory disinfectant or detergent, followed by a water rinse.

  • Dispose of Cleanup Materials: All materials used for spill cleanup (e.g., absorbent pads, paper towels, gloves) must be disposed of as hazardous waste.[1]

Waste Segregation and Collection

Proper segregation of this compound waste is crucial to prevent accidental exposure and ensure compliant disposal.

Table 2: this compound Waste Segregation and Collection

Waste TypeCollection Container
Solid Waste A designated, leak-proof, and sealable solid waste container clearly labeled as "Hazardous Waste" and "Cytotoxic Waste."[2]
Liquid Waste A designated, leak-proof, and chemically compatible liquid waste container (e.g., a carboy) clearly labeled as "Hazardous Waste" and "Cytotoxic Waste."
Sharps Waste A designated, puncture-resistant sharps container clearly labeled as "Hazardous Waste" and "Cytotoxic Sharps."[3]
Contaminated Labware (non-disposable) Decontaminate by soaking in a suitable laboratory disinfectant or detergent solution before regular washing.
Contaminated Labware (disposable) Dispose of as solid hazardous waste.

Step-by-Step Disposal Procedure

  • Preparation: Ensure you are wearing the appropriate PPE as detailed in Table 1.

  • Waste Collection:

    • Place all solid waste contaminated with this compound (e.g., pipette tips, gloves, weigh boats) into the designated solid hazardous waste container.

    • Pour all liquid waste containing this compound into the designated liquid hazardous waste container. Use a funnel to avoid spills and do not overfill the container.

    • Place all sharps contaminated with this compound into the designated sharps container.

  • Container Management:

    • Keep all waste containers securely closed when not in use.[4][5]

    • Ensure all containers are properly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.

    • Store waste containers in a designated and secure satellite accumulation area within the laboratory.[6]

  • Waste Pickup:

    • Once a waste container is full, or in accordance with your institution's guidelines, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department.[5]

    • Do not dispose of this compound waste down the drain or in the regular trash.[1][5]

Experimental Protocols Cited

While no specific experimental protocols for this compound disposal were found, the procedures outlined above are based on established best practices for the disposal of cytotoxic and hazardous chemical waste in a laboratory setting.[1][2][4][5][6]

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

GriseusinB_Disposal_Workflow cluster_prep Preparation cluster_final_disposal Final Disposal Start Start Disposal Process PPE Don Appropriate PPE Start->PPE Solid Solid Waste (Gloves, Tips) PPE->Solid Liquid Liquid Waste (Solutions) PPE->Liquid Sharps Sharps Waste (Needles) PPE->Sharps Solid_Container Labeled Solid Hazardous Waste Container Solid->Solid_Container Liquid_Container Labeled Liquid Hazardous Waste Container Liquid->Liquid_Container Sharps_Container Labeled Sharps Container Sharps->Sharps_Container EHS_Pickup Request EHS Waste Pickup Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup Sharps_Container->EHS_Pickup End Proper Disposal by EHS EHS_Pickup->End

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Griseusin B

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Identification and Personal Protective Equipment (PPE)

Griseusin B and related compounds are classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Although specific occupational exposure limits for this compound have not been established, it is prudent to handle it as a potent compound and minimize exposure. The following tables summarize the recommended personal protective equipment and safety measures.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecificationPurpose
Eye Protection Safety GogglesSnug-fitting with side-shields.[1]Protects eyes from splashes and aerosols.
Face ShieldWorn over safety goggles.[2]Provides full-face protection during high-splash risk procedures.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended for good protection against both dry and liquid substances.[2]Prevents skin contact with the compound.
Body Protection Impervious ClothingLong-sleeved lab coat or disposable coveralls.[1][2]Protects skin and personal clothing from contamination.
Chemical-resistant apronExtends from the neck to at least the knees.[2]Recommended when mixing, loading, or there is a significant risk of splashes.[2]
Respiratory Protection Suitable RespiratorA NIOSH-approved respirator (e.g., N95 for powders, or a respirator with organic vapor cartridges for solutions).[1][2]Prevents inhalation of dust or aerosols.[1]

Table 2: Emergency and Handling Protocols

ProcedureAction
Spill Evacuate the area. Wear appropriate PPE. For powders, gently sweep up to avoid dust generation. For solutions, absorb with inert material. Collect spillage and dispose of as hazardous waste.[1]
Fire Use dry chemical, carbon dioxide, or foam extinguishers. Toxic fumes may be emitted under fire conditions.[1]
First Aid: Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[1]
First Aid: Skin Contact Immediately wash skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
First Aid: Inhalation Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
First Aid: Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Experimental Protocols: Safe Handling and Disposal

Handling Solid this compound:

  • Preparation: Conduct all work with solid this compound in a certified chemical fume hood to avoid dust inhalation.[1]

  • Weighing: Use a balance inside the fume hood or a powder containment hood.

  • Personal Protective Equipment: Wear all PPE as specified in Table 1.

  • Cleaning: Decontaminate surfaces with a suitable cleaning agent (e.g., 70% ethanol) after handling.

Handling this compound in Solution:

  • Preparation: Prepare solutions in a chemical fume hood.[1]

  • Personal Protective Equipment: Wear all PPE as specified in Table 1. Pay special attention to splash protection by using a face shield in addition to safety goggles.

  • Storage: Store solutions in tightly sealed containers in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1] Recommended storage is at -20°C for powder and -80°C when in solvent.[1]

Disposal Plan:

  • Waste Collection: All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a labeled, sealed, and chemical-resistant container.

  • Disposal: Dispose of all this compound waste through an approved hazardous waste disposal plant.[1] Do not dispose of it down the drain, as it is very toxic to aquatic life.[1]

Visualizing Safe Handling Workflows

To further clarify the procedural steps for handling this compound, the following diagrams illustrate the recommended workflows.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start ppe Don Appropriate PPE (Gloves, Lab Coat, Goggles) prep_start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood weigh_solid Weigh Solid this compound fume_hood->weigh_solid prepare_solution Prepare Solution weigh_solid->prepare_solution decontaminate Decontaminate Work Area prepare_solution->decontaminate dispose_waste Dispose of Waste in Labeled Hazardous Container decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands cleanup_end End wash_hands->cleanup_end

Caption: Workflow for Safe Handling of this compound.

cluster_ppe task Task Type? low_risk Low Risk (e.g., Handling sealed containers) task->low_risk Low moderate_risk Moderate Risk (e.g., Weighing powder, preparing solutions) task->moderate_risk Moderate high_risk High Risk (e.g., Large quantities, potential for splashing) task->high_risk High ppe_low Minimum PPE: - Lab Coat - Gloves - Safety Glasses low_risk->ppe_low ppe_moderate Standard PPE: - Lab Coat - Gloves - Safety Goggles - Respirator (for powder) moderate_risk->ppe_moderate ppe_high Enhanced PPE: - Impervious Coverall - Double Gloves - Face Shield over Goggles - Respirator high_risk->ppe_high

Caption: PPE Selection Based on Task Risk Level.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
griseusin B
Reactant of Route 2
griseusin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.